(25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA
描述
属性
分子式 |
C48H78N7O18P3S |
|---|---|
分子量 |
1166.2 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S,6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanethioate |
InChI |
InChI=1S/C48H78N7O18P3S/c1-27(32-12-13-33-31-11-10-29-22-30(56)14-17-47(29,5)34(31)15-18-48(32,33)6)8-7-9-28(2)45(61)77-21-20-50-36(57)16-19-51-43(60)40(59)46(3,4)24-70-76(67,68)73-75(65,66)69-23-35-39(72-74(62,63)64)38(58)44(71-35)55-26-54-37-41(49)52-25-53-42(37)55/h10,25-28,30-35,38-40,44,56,58-59H,7-9,11-24H2,1-6H3,(H,50,57)(H,51,60)(H,65,66)(H,67,68)(H2,49,52,53)(H2,62,63,64)/t27-,28+,30+,31+,32-,33+,34+,35-,38-,39-,40+,44-,47+,48-/m1/s1 |
InChI 键 |
ZTTWNLYNWGRGDZ-DYKZFCTDSA-N |
产品来源 |
United States |
Foundational & Exploratory
(25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA biosynthetic pathway
An In-Depth Technical Guide to the (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA Biosynthetic Pathway
Executive Summary
The biosynthesis of bile acids is a cornerstone of cholesterol homeostasis, and the alternative "acidic" pathway, which is initiated in extrahepatic tissues, plays a pivotal role in the elimination of cholesterol. This guide provides a comprehensive technical overview of a critical segment of this pathway: the formation of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA. We will dissect the enzymatic machinery, subcellular organization, and regulatory networks that govern this metabolic sequence. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and methodologies. We will explore the central role of the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), the subsequent activation and transport of intermediates, and their entry into the peroxisomal β-oxidation cascade. Furthermore, we will detail established experimental protocols for pathway analysis and discuss the profound clinical implications of its dysregulation, as exemplified by Cerebrotendinous Xanthomatosis (CTX).
Introduction: A Pivotal Pathway in Cholesterol Catabolism
The conversion of cholesterol into bile acids is the primary route for the elimination of this sterol from the body. While the "classic" or "neutral" pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1) in the liver, is a major contributor, the "alternative" or "acidic" pathway provides a crucial, complementary route.[1][2] This alternative pathway is initiated by the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase (CYP27A1), which is expressed in a wide range of extrahepatic tissues, including macrophages and endothelial cells.[3][4][5]
The significance of this pathway extends beyond simple catabolism. It is integral to reverse cholesterol transport, where cholesterol from peripheral tissues is returned to the liver for disposal.[6] The initial products of CYP27A1, 27-hydroxycholesterol and 3β-hydroxy-5-cholestenoic acid, are more polar than cholesterol, facilitating their transport and further metabolism.[3][7] Genetic defects in this pathway lead to the rare autosomal recessive lipid storage disorder Cerebrotendinous Xanthomatosis (CTX), characterized by the accumulation of cholesterol and cholestanol in various tissues, leading to severe neurological dysfunction, tendon xanthomas, and premature atherosclerosis.[4][8][9][10][11][12] Understanding the biosynthesis of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is therefore critical for developing diagnostics and therapeutics for CTX and other disorders of cholesterol metabolism.
The Biosynthetic Pathway: A Step-by-Step Elucidation
The formation of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is a multi-step, multi-organelle process that begins with cholesterol and culminates in an activated acyl-CoA ester ready for peroxisomal processing.
Step 1: Mitochondrial Initiation by Sterol 27-Hydroxylase (CYP27A1)
The gateway to the alternative bile acid synthesis pathway is the oxidation of the cholesterol side chain, a reaction catalyzed by CYP27A1 within the mitochondrial inner membrane.[7][13][14]
-
Substrate: Cholesterol
-
Enzyme: Sterol 27-hydroxylase (CYP27A1), a cytochrome P450 monooxygenase.[13]
-
Reaction: CYP27A1 catalyzes a series of oxidation reactions. It first introduces a hydroxyl group at the C27 position to form 27-hydroxycholesterol.[6] The same enzyme can then further oxidize the C27 methyl group to a carboxylic acid, yielding 3β-hydroxy-5-cholestenoic acid.[7][13] This step is crucial as it renders the sterol more water-soluble and prepares it for the subsequent activation step.
Step 2: Acyl-CoA Synthetase-Mediated Activation
Before the cholestenoic acid can be further metabolized, its carboxyl group must be activated. This is achieved by converting it into a high-energy thioester bond with Coenzyme A (CoA). This reaction is catalyzed by a bile acid-CoA synthetase.
-
Substrate: 3β-hydroxy-5-cholestenoic acid
-
Enzyme: Bile acid-CoA:amino acid N-acyltransferase (BAAT) family enzymes or very long-chain acyl-CoA synthetases.
-
Product: 3β-hydroxy-5-cholestenoyl-CoA
Step 3: Peroxisomal β-Oxidation
The activated 3β-hydroxy-5-cholestenoyl-CoA is then transported into peroxisomes for side-chain shortening via a process analogous to fatty acid β-oxidation.[15][16] This process involves a cycle of four enzymatic reactions that sequentially shorten the acyl chain. (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is an intermediate within this peroxisomal process. The β-oxidation of the cholesterol side chain is characterized by a broad substrate specificity of the involved enzymes.[15]
The key enzymes and their functions in this pathway are summarized below.
| Enzyme | Gene | Subcellular Location | Function |
| Sterol 27-Hydroxylase | CYP27A1 | Mitochondria | Initiates the pathway by oxidizing the cholesterol side chain to 3β-hydroxy-5-cholestenoic acid.[7][13][17] |
| Acyl-CoA Synthetase | Multiple | Endoplasmic Reticulum / Peroxisome | Activates cholestenoic acid to its CoA ester derivative. |
| Acyl-CoA Oxidase | ACOX2 | Peroxisome | Catalyzes the first, rate-limiting step of peroxisomal β-oxidation.[15] |
| D-bifunctional protein | HSD17B4 | Peroxisome | Possesses enoyl-CoA hydratase and β-hydroxyacyl-CoA dehydrogenase activities.[15] |
| Sterol Carrier Protein X | SCP2 | Peroxisome | Contains thiolase activity that cleaves the shortened chain.[15] |
Subcellular Organization and Inter-organelle Crosstalk
The biosynthesis of bile acid precursors is a prime example of metabolic cooperation between different cellular compartments, specifically the mitochondrion and the peroxisome.[18]
-
Mitochondria: The process is initiated here with CYP27A1, which converts hydrophobic cholesterol into a more amphipathic cholestenoic acid.[7]
-
Peroxisomes: The activated cholestenoic acid is then processed in the peroxisome. Unlike mitochondrial β-oxidation, which typically degrades fatty acids completely to acetyl-CoA, peroxisomal β-oxidation of the cholesterol side chain is an incomplete process.[16][19] It shortens the side chain, leading to the formation of precursors that are then further metabolized to the final primary bile acids, cholic acid and chenodeoxycholic acid, in the liver.
This spatial separation necessitates a highly coordinated transport system for intermediates across organellar membranes, although the precise mechanisms are still under active investigation.
References
- 1. Bile acid homeostasis in a Cyp7a1 & Cyp27a1 double knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expression and regulation of sterol 27-hydroxylase (CYP27A1) in human macrophages: a role for RXR and PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of CYP27A in cholesterol and bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sterol 27-hydroxylase gene dosage and the antiatherosclerotic effect of Rifampicin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. [Pathophysiology of cerebrotendinous xanthomatosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Cerebrotendinous Xanthomatosis: A practice review of pathophysiology, diagnosis, and treatment [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Cerebrotendinous Xanthomatosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cerebrotendinous xanthomatosis: MedlinePlus Genetics [medlineplus.gov]
- 13. CYP27A1 - Wikipedia [en.wikipedia.org]
- 14. 2 Novel deletions of the sterol 27-hydroxylase gene in a Chinese Family with Cerebrotendinous Xanthomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. medlineplus.gov [medlineplus.gov]
- 18. researchgate.net [researchgate.net]
- 19. Beta oxidation - Wikipedia [en.wikipedia.org]
function of (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA in vivo
An In-Depth Technical Guide to the In Vivo Function of (25S)-3β-Hydroxy-5-Cholesten-26-oyl-CoA: A Key Intermediate in Bile Acid Synthesis
Executive Summary
(25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is a pivotal, yet transient, metabolic intermediate in the biosynthesis of bile acids from cholesterol. While not a household name in cellular biology, its formation represents a critical commitment step, linking the initial mitochondrial modifications of the cholesterol side chain to the final peroxisomal cleavage that yields mature primary bile acids. This guide elucidates the precise in vivo function of this molecule, positioning it within the broader context of the "acidic" pathway of bile acid synthesis. We will explore its enzymatic generation, its fate as a substrate for peroxisomal β-oxidation, and its profound clinical relevance in several inborn errors of metabolism. For researchers and drug development professionals, understanding the lifecycle of this activated thioester is fundamental to deciphering the regulation of cholesterol homeostasis and the pathophysiology of related liver and metabolic diseases.
Part 1: The Landscape of Bile Acid Synthesis
Bile acids are amphipathic steroid molecules synthesized exclusively in the liver, representing the primary pathway for cholesterol catabolism in mammals[1][2]. Their functions are multifaceted, extending from the classic role of emulsifying dietary fats for absorption to acting as potent signaling molecules that regulate lipid, glucose, and energy metabolism through nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like TGR5[3][4].
The conversion of the hydrophobic cholesterol molecule into water-soluble bile acids requires a series of enzymatic modifications involving at least 17 different enzymes located in the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes[1]. Two principal pathways govern this transformation:
-
The Classic (or Neutral) Pathway: This is the dominant pathway in humans, initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1) in the endoplasmic reticulum[2][5]. This enzyme catalyzes the rate-limiting step in bile acid synthesis and is tightly regulated by feedback inhibition from bile acids themselves[1].
-
The Acidic (or Alternative) Pathway: This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) , which hydroxylates the cholesterol side chain[1][2][5]. While a minor contributor to total bile acid production in humans under normal conditions, this pathway is crucial for the synthesis of specific bile acids and its dysregulation is implicated in several diseases[1].
It is within this acidic pathway that (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA performs its essential function.
Caption: High-level overview of the Classic and Acidic pathways of bile acid synthesis.
Part 2: Biosynthesis and Activation of the Key Intermediate
The journey from a C27 cholesterol molecule to a C24 mature bile acid via the acidic pathway requires both modification of the steroid nucleus and, crucially, the shortening of the aliphatic side chain. The formation of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is the final step before this side-chain cleavage occurs.
Step 1: Side-Chain Oxidation by CYP27A1
The acidic pathway begins in the mitochondria, where the widely expressed enzyme sterol 27-hydroxylase (CYP27A1) oxidizes the terminal methyl group of the cholesterol side chain[5][6]. This multi-step oxidation converts cholesterol into 3β-hydroxy-5-cholestenoic acid, a C27 bile acid precursor. A defect in the CYP27A1 gene is the molecular basis of Cerebrotendinous Xanthomatosis (CTX), an inborn error of metabolism where these precursors cannot be efficiently formed[7][8].
Step 2: The Critical Activation Step via SLC27A5
For the C27 side chain to be shortened, it must first be "activated." This is a common biochemical strategy where a thioester bond is formed with Coenzyme A (CoA), making the molecule energetically primed for the subsequent reaction. This activation is catalyzed by the enzyme Bile Acyl-CoA Synthetase (BACS) , which is encoded by the SLC27A5 gene (also known as FATP5)[9][10][11].
The reaction is as follows: 3β-hydroxy-5-cholestenoic acid + CoA + ATP → (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA + AMP + PPi
This conversion, occurring in the endoplasmic reticulum, is the sole function of this intermediate[11]. It transforms a relatively inert carboxylic acid into a high-energy thioester, the specific substrate required by the peroxisomal β-oxidation machinery.
Caption: Biosynthesis of the activated CoA thioester intermediate.
Part 3: The In Vivo Function: Substrate for Peroxisomal β-Oxidation
The singular purpose of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is to enter the peroxisome and undergo one round of β-oxidation. This process is analogous to the β-oxidation of fatty acids but is specific for the branched side chain of the C27 bile acid intermediate. The process cleaves the side chain, releasing propionyl-CoA and yielding the CoA ester of a mature C24 primary bile acid (e.g., chenodeoxycholoyl-CoA). This C24-CoA is then conjugated with either glycine or taurine before being secreted into the bile.
Therefore, the in vivo function of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is to be the committed substrate for peroxisomal side-chain cleavage , the final step in determining the carbon skeleton of primary bile acids.
Caption: Fate of the intermediate within the peroxisome.
Part 4: Clinical and Pathophysiological Relevance
The critical nature of this pathway is underscored by several severe genetic disorders that arise from its disruption. Studying these diseases provides a powerful window into the in vivo consequences of pathway failure.
| Disorder | Deficient Enzyme/Process | Key Accumulating Metabolites | Primary Clinical Manifestations |
| Cerebrotendinous Xanthomatosis (CTX) | Sterol 27-hydroxylase (CYP27A1) | Cholestanol, C27 bile alcohols | Neurological dysfunction, tendon xanthomas, cataracts[7] |
| SLC27A5 Deficiency | Bile Acyl-CoA Synthetase (BACS) | Unconjugated C27 bile acids (e.g., cholic acid) | Progressive liver fibrosis, fat-soluble vitamin malabsorption[9] |
| Zellweger Spectrum Disorders (ZSD) | Peroxisome Biogenesis (PEX genes) | C27 bile acid intermediates (DHCA, THCA) | Severe liver disease, profound neurological deficits, craniofacial dysmorphism[12][13][14] |
In Zellweger Spectrum Disorders, the final peroxisomal β-oxidation step is blocked, leading to a toxic accumulation of the C27 precursors of our target molecule[13][14]. Treatment with oral cholic acid can partially suppress the synthesis of these toxic intermediates through feedback inhibition of CYP7A1, highlighting the interconnectedness of these pathways[12][13]. Similarly, a deficiency in SLC27A5 prevents the activation step, causing unconjugated bile acids to build up, which has been shown to drive hepatic stellate cell activation and liver fibrosis[9].
Part 5: Methodologies for Studying Bile Acid Intermediates
Analyzing transient intermediates like (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA requires highly sensitive and specific analytical techniques, as their concentrations in biological matrices are typically very low.
Sample Preparation
The choice of matrix and preparation method is critical for accurate quantification.
-
Matrices: Serum, plasma, urine, liver tissue, and feces are commonly used[15]. Serum is often preferred over plasma to avoid interference from anticoagulants[15].
-
Protein Precipitation: A common first step for serum/plasma samples, where a cold organic solvent (e.g., acetonitrile) is used to remove proteins that can interfere with analysis[15][16].
-
Liquid-Liquid Extraction (LLE): Used for more complex matrices like homogenized liver tissue or feces to separate lipids and bile acids from other components[15].
Analytical Instrumentation
While enzymatic assays can measure total bile acids, chromatographic methods coupled with mass spectrometry are essential for profiling individual species[3][4][17].
-
Gas Chromatography-Mass Spectrometry (GC-MS): A classic and powerful technique, particularly for providing detailed structural information on unconjugated bile acids[3][17].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard. It combines the superior separation of high-performance liquid chromatography (HPLC) with the sensitivity and specificity of tandem mass spectrometry, allowing for the quantification of a wide range of conjugated and unconjugated bile acids, including their isomers, in complex biological samples[3][4][17][18].
Generalized Experimental Protocol: LC-MS/MS Profiling of Bile Acids
-
Sample Spiking: A 50 µL aliquot of serum is spiked with a mixture of stable isotope-labeled internal standards to correct for matrix effects and variations in recovery.
-
Protein Precipitation: 800 µL of ice-cold acetonitrile is added. The sample is vortexed and then centrifuged to pellet the precipitated proteins[16].
-
Supernatant Evaporation: The clear supernatant is transferred to a new vial and dried under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in 200 µL of a methanol/water solution suitable for injection[16].
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 reversed-phase column to separate the different bile acid species based on their polarity.
-
Mass Spectrometry Detection: The column effluent is directed into a tandem mass spectrometer, typically operating in electrospray ionization (ESI) negative mode, which is highly sensitive for detecting acidic molecules like bile acids[16]. Specific precursor-product ion transitions are monitored for each bile acid and its corresponding internal standard for precise quantification.
Caption: Generalized workflow for bile acid analysis using LC-MS/MS.
Conclusion
The in vivo function of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is highly specific and indispensable: it serves as the activated substrate for the peroxisomal β-oxidation machinery that finalizes the structure of primary bile acids in the acidic synthesis pathway. Its formation by SLC27A5 and its subsequent cleavage in the peroxisome are critical nodes in cholesterol homeostasis. While its transient nature makes it difficult to detect, its functional importance is vividly illustrated by the severe liver and metabolic diseases that result from the disruption of its synthesis or metabolism. For researchers in hepatology and drug development, a deep understanding of this intermediate and its associated enzymes offers potential therapeutic targets for managing disorders of cholesterol and bile acid metabolism.
References
- 1. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Enzymes in the conversion of cholesterol into bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 5. Enzymes in the Conversion of Cholesterol into Bile Acids: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. engage.england.nhs.uk [engage.england.nhs.uk]
- 9. Loss of SLC27A5 Activates Hepatic Stellate Cells and Promotes Liver Fibrosis via Unconjugated Cholic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SLC27A5 - Wikipedia [en.wikipedia.org]
- 11. uniprot.org [uniprot.org]
- 12. Cholic acid therapy in Zellweger spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. karger.com [karger.com]
- 15. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [discover.restek.com]
- 17. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Key Intermediate: The Discovery of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA in Bile Acid Metabolism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Terra Incognita of Cholesterol Catabolism
The intricate tapestry of cholesterol homeostasis is woven with a multitude of enzymatic pathways, each contributing to the synthesis, transport, and degradation of this essential lipid. Among these, the conversion of cholesterol into bile acids represents the primary route for its catabolism in mammals. While the classical "neutral" pathway of bile acid synthesis was the first to be delineated, the discovery and elucidation of the alternative "acidic" pathway unveiled a fascinating cast of intermediate molecules, each with a unique role in the metabolic drama. This guide delves into the discovery of one such pivotal intermediate: (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA. Its identification was not a singular event but rather the culmination of decades of research that gradually illuminated the less-traveled routes of bile acid biosynthesis. Understanding the discovery of this specific CoA ester provides a crucial lens through which to appreciate the complexity of lipid metabolism and offers insights for the development of novel therapeutics targeting metabolic disorders.
The Dawn of a New Pathway: Setting the Stage for Discovery
For many years, the scientific community's understanding of bile acid synthesis was largely centered around the "classic" or "neutral" pathway, initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1) in the liver. However, mounting evidence in the mid-20th century suggested the existence of alternative routes. The pioneering work of researchers like Kjell Wikvall and Jan Sjövall was instrumental in challenging the established dogma and paving the way for the discovery of new intermediates.[1] Their meticulous work in the 1980s on the purification and characterization of enzymes involved in cholesterol metabolism began to sketch the outlines of a different metabolic map.[1]
A key breakthrough was the identification and characterization of sterol 27-hydroxylase (CYP27A1), a mitochondrial cytochrome P450 enzyme.[1] Unlike CYP7A1, which is primarily located in the endoplasmic reticulum of hepatocytes, CYP27A1 was found to be widely distributed in various tissues.[2] This enzyme was shown to hydroxylate the side chain of cholesterol at the C-27 position, initiating what is now known as the "acidic" pathway of bile acid synthesis.[2] This discovery was a critical turning point, suggesting that the initial steps of cholesterol catabolism could occur outside the liver and that a different set of intermediates was involved.
The immediate product of CYP27A1 activity on cholesterol is 27-hydroxycholesterol. Subsequent enzymatic reactions convert this molecule into 3β-hydroxy-5-cholestenoic acid.[3] The presence of this C27 steroid acid as a normal constituent in human blood further solidified the physiological relevance of this alternative pathway.
The Obligatory Activation Step: The Emergence of a CoA Ester
The metabolic fate of 3β-hydroxy-5-cholestenoic acid was the next puzzle to be solved. Drawing parallels with fatty acid metabolism, researchers hypothesized that this steroid acid would need to be "activated" before it could undergo further breakdown. In cellular metabolism, this activation is typically achieved by the attachment of coenzyme A (CoA) to the carboxylic acid group, forming a thioester bond. This reaction is catalyzed by a class of enzymes known as acyl-CoA synthetases or ligases.
The process analogous to the breakdown of fatty acids is β-oxidation.[4] In the context of bile acid synthesis, the long hydrocarbon side chain of cholesterol needs to be shortened. Peroxisomal β-oxidation was identified as the key process for the shortening of the C27 side chain of cholesterol to the C24 side chain characteristic of mature bile acids.[4][5] A prerequisite for a molecule to enter the β-oxidation spiral is its conversion to a CoA ester.
Therefore, the existence of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA was a logical and necessary inference. Its discovery was intrinsically linked to the elucidation of the enzymatic machinery responsible for the peroxisomal β-oxidation of cholestenoic acid. While a single, seminal "discovery paper" for this specific molecule is not readily apparent in the historical literature, its identification emerged from the collective body of work that defined the steps of the acidic pathway. The work of Wikvall and his colleagues on the purification of enzymes like 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase laid the crucial groundwork for understanding the metabolism of these C27 intermediates.[1]
The definitive identification and characterization of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA would have relied on the analytical techniques of the time, primarily gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[6][7] These methods allowed for the separation and identification of minute quantities of metabolic intermediates from complex biological samples. The synthesis of deuterated standards of potential intermediates, a technique utilized by Sjövall and his team, was also critical for confirming their presence and metabolic transformations in vivo.[8]
The Enzymatic Machinery: From Acid to Activated Thioester
The formation of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is catalyzed by a bile acid-CoA ligase (BACL). This enzyme activates 3β-hydroxy-5-cholestenoic acid by attaching coenzyme A. The identification and characterization of this enzyme were crucial steps in confirming the existence and role of its product.
The overall pathway can be visualized as a multi-step process occurring across different cellular compartments, as illustrated in the following workflow diagram.
Figure 1: A simplified workflow illustrating the initial steps of the acidic pathway of bile acid synthesis, highlighting the formation of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA.
Experimental Methodologies for Identification and Characterization
The discovery and characterization of novel metabolic intermediates like (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA rely on a suite of sophisticated analytical and biochemical techniques. The following table summarizes the key experimental protocols that would have been instrumental in this process.
| Experimental Protocol | Objective | Key Methodological Steps | Expected Outcome |
| Isolation of Bile Acid Intermediates from Biological Samples | To purify and concentrate potential intermediates from liver tissue, plasma, or bile. | 1. Homogenization of tissue in a suitable buffer. 2. Lipid extraction using organic solvents (e.g., Folch method). 3. Solid-phase extraction (SPE) to separate different classes of lipids. 4. High-performance liquid chromatography (HPLC) for further purification. | A purified fraction enriched with the target intermediate. |
| Gas Chromatography-Mass Spectrometry (GC-MS) Analysis | To identify and quantify the chemical structure of the isolated intermediates. | 1. Chemical derivatization (e.g., methylation, silylation) to increase volatility. 2. Separation of the derivatized compounds by gas chromatography. 3. Fragmentation of the separated compounds by electron impact ionization. 4. Detection and analysis of the mass-to-charge ratio of the fragments. | A unique mass spectrum that serves as a "fingerprint" for the molecule, allowing for its structural elucidation. |
| Enzyme Assays for Bile Acid-CoA Ligase Activity | To demonstrate the enzymatic formation of the CoA ester from its corresponding acid. | 1. Incubation of a tissue homogenate or purified enzyme with 3β-hydroxy-5-cholestenoic acid, CoA, and ATP. 2. Termination of the reaction at various time points. 3. Analysis of the reaction mixture by HPLC or LC-MS/MS to detect the formation of the CoA ester. | Detection of a new peak corresponding to (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA, confirming enzymatic activity. |
| Synthesis of Labeled Standards | To create isotopically labeled versions of the putative intermediate for use as internal standards in quantitative analysis and for metabolic tracing studies. | 1. Chemical synthesis of 3β-hydroxy-5-cholestenoic acid incorporating stable isotopes (e.g., deuterium, ¹³C). 2. Confirmation of the structure and isotopic enrichment of the synthesized standard by NMR and mass spectrometry. | A highly pure, isotopically labeled standard that can be used to accurately quantify the endogenous levels of the intermediate and trace its metabolic fate. |
Significance and Future Directions
The discovery of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA and the elucidation of the acidic pathway of bile acid synthesis have had a profound impact on our understanding of cholesterol metabolism. This knowledge has several key implications:
-
Expanded View of Cholesterol Homeostasis: It revealed that cholesterol catabolism is not confined to the liver and involves a more complex network of enzymes and intermediates than previously thought.
-
Insights into Genetic Disorders: Defects in the enzymes of the acidic pathway, such as CYP27A1, are now known to cause cerebrotendinous xanthomatosis, a rare genetic disorder characterized by cholesterol accumulation in various tissues.[9] Understanding the role of intermediates like (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is crucial for diagnosing and potentially treating such conditions.
-
Novel Therapeutic Targets: The enzymes involved in the acidic pathway, including bile acid-CoA ligase, represent potential targets for the development of drugs to modulate bile acid synthesis and cholesterol levels. Such interventions could be beneficial in the management of dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and other metabolic disorders.
Future research in this area is likely to focus on further dissecting the regulation of the acidic pathway and its interplay with other metabolic pathways. The development of more sensitive analytical techniques, such as advanced mass spectrometry-based metabolomics, will enable a more comprehensive profiling of bile acid intermediates and their downstream signaling effects. Furthermore, a deeper understanding of the substrate specificity and kinetics of the enzymes involved will be critical for the rational design of targeted therapies.
The discovery of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA stands as a testament to the power of curiosity-driven research and the importance of continuously questioning established paradigms. What was once a missing link in a metabolic puzzle is now recognized as a key player in the intricate dance of cholesterol catabolism, with its story continuing to unfold with each new scientific advance.
References
- 1. Fifty years of advances in bile acid synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymes in the conversion of cholesterol into bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 3beta-Hydroxy-5-cholestenoic acid (HMDB0012453) [hmdb.ca]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 8. Synthesis of potential C27-intermediates in bile acid biosynthesis and their deuterium-labeled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA and its Pivotal Role in Cholesterol Homeostasis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular cholesterol homeostasis is a tightly regulated process critical for maintaining physiological function, and its dysregulation is a cornerstone of numerous metabolic and cardiovascular diseases. Within the complex network of cholesterol metabolism, oxygenated derivatives of cholesterol, known as oxysterols, have emerged as crucial signaling molecules. This technical guide provides an in-depth exploration of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA, a key metabolic intermediate in the acidic pathway of bile acid synthesis. We will dissect its biosynthesis from cholesterol, elucidate its mechanism of action as a modulator of cholesterol homeostasis through the Liver X Receptor (LXR) signaling cascade, and provide detailed, field-proven experimental protocols for its study. This document is designed to serve as a comprehensive resource for researchers aiming to understand and investigate this critical nexus of cholesterol catabolism and gene regulation.
Introduction: The Centrality of Cholesterol Homeostasis and Oxysterol Signaling
Cholesterol is an indispensable structural component of cellular membranes and a precursor for the synthesis of steroid hormones and bile acids. Given its importance and potential cytotoxicity in excess, cells have evolved sophisticated mechanisms to control its intracellular concentration.[1] These mechanisms involve a coordinated regulation of cholesterol biosynthesis, uptake from lipoproteins, efflux, and conversion to other metabolites.[2][1] The catabolism of cholesterol into bile acids in the liver represents the primary route for its elimination from the body.
This catabolic process occurs via two main routes: the classic (or neutral) pathway and the acidic (or alternative) pathway.[3][4] While the classic pathway is quantitatively dominant, the acidic pathway is a critical source of regulatory oxysterols that function as signaling molecules to govern gene expression.[5] These oxysterols, such as 27-hydroxycholesterol (27-OHC), act as endogenous ligands for the Liver X Receptors (LXRs), which are nuclear receptors that function as master regulators of cholesterol, fatty acid, and glucose homeostasis.[6][7][8] (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is a direct downstream metabolite in this pathway, representing the activated form of a key cholesterol catabolite poised for further conversion into bile acids. Understanding its formation and the signaling pathways it influences is paramount for developing novel therapeutics targeting metabolic disorders.
Section 1: Biosynthesis of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA via the Acidic Bile Acid Pathway
The formation of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is a multi-step enzymatic process that begins in the mitochondria and is a key part of the acidic pathway for bile acid synthesis.[5]
Step 1: Initiation by Sterol 27-Hydroxylase (CYP27A1) The acidic pathway is initiated by the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase, encoded by the CYP27A1 gene.[4][5][9] This enzyme hydroxylates the side chain of cholesterol at the C27 position to produce 27-hydroxycholesterol.[10] This initial oxidation is a crucial step, as 27-OHC is a potent signaling molecule and a key LXR agonist.[5][10] CYP27A1 is widely distributed in various tissues, with its role in macrophages being particularly important for generating the LXR ligands that drive cholesterol efflux.[9][10]
Step 2: Further Oxidation to 3β-hydroxy-5-Cholestenoic Acid Following the initial hydroxylation, 27-hydroxycholesterol undergoes further oxidation in the mitochondria to form 3β-hydroxy-5-cholestenoic acid.[9][11] This conversion involves the action of mitochondrial enzymes that oxidize the C27-hydroxyl group to a carboxylic acid.
Step 3: CoA Thioesterification by Bile Acyl-CoA Synthetase (BACS) For 3β-hydroxy-5-cholestenoic acid to proceed further down the bile acid synthesis pathway, it must be activated. This critical activation step is the formation of a high-energy thioester bond with Coenzyme A (CoA). This reaction is catalyzed by the enzyme Bile Acyl-CoA Synthetase (BACS), also known as Solute Carrier Family 27 Member 5 (SLC27A5).[12] The product of this reaction is the topic molecule, (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA . This CoA-activated intermediate is now committed to further peroxisomal chain-shortening reactions that ultimately lead to the formation of the primary bile acid chenodeoxycholic acid (CDCA).[5]
Caption: Biosynthesis of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA.
Section 2: Mechanism of Action via Liver X Receptor (LXR) Signaling
The biological significance of the acidic bile acid pathway extends beyond cholesterol catabolism; it is a source of potent signaling molecules that regulate gene expression. The oxysterol precursors of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA, particularly 27-hydroxycholesterol, are key endogenous activators of the Liver X Receptors.[6][10]
LXRα and LXRβ: Nuclear Sensors of Cholesterol There are two LXR isoforms: LXRα (NR1H3) and LXRβ (NR1H2).[7] LXRα is highly expressed in metabolically active tissues like the liver, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed.[7] These receptors function as "cholesterol sensors." When intracellular cholesterol levels rise, the increased flux through the CYP27A1 pathway generates oxysterol ligands that bind to and activate LXRs.[10]
The LXR-RXR Heterodimer and Gene Transcription Upon ligand binding, LXRs undergo a conformational change and form an obligate heterodimer with the Retinoid X Receptor (RXR).[6][13] This LXR/RXR complex then binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes.[6] This binding event recruits coactivator complexes, leading to the initiation of gene transcription.[6]
Key LXR Target Genes in Cholesterol Homeostasis Activation of LXR by oxysterols triggers a powerful transcriptional program aimed at reducing the cellular cholesterol burden:
-
ATP-Binding Cassette (ABC) Transporters: LXR strongly induces the expression of ABCA1 and ABCG1.[8][10] These membrane proteins are crucial for mediating the efflux of cholesterol and phospholipids from cells, particularly macrophages, to high-density lipoprotein (HDL) particles—the first step in reverse cholesterol transport.[14]
-
Apolipoproteins: LXR activation upregulates the expression of Apolipoprotein E (ApoE), which is a key component of lipoproteins involved in cholesterol transport.[7]
-
Fatty Acid Synthesis: In the liver, LXRα activation also induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid synthesis.[15] This link between cholesterol and fatty acid metabolism is a critical consideration for the development of therapeutic LXR agonists, as it can lead to hepatic steatosis.[15][16]
-
Autoregulation: LXRα expression is itself induced by LXR agonists, creating a positive feedback loop that amplifies the cellular response to cholesterol overload.[17]
Caption: LXR-mediated signaling pathway activated by oxysterols.
Section 3: Methodologies for Investigation
A multi-faceted experimental approach is required to fully characterize the role of the (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA pathway in cholesterol homeostasis. Below are core, validated protocols.
Protocol 1: Quantification of Oxysterol Intermediates by LC-MS/MS
-
Causality & Rationale: To establish a direct link between a stimulus (e.g., cholesterol loading) and LXR activation, it is essential to quantify the endogenous ligands. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously without the need for chemical derivatization, which can introduce artifacts.[18][19][20]
-
Step-by-Step Methodology:
-
Sample Collection: Collect plasma or cell pellets and immediately add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation. Snap-freeze in liquid nitrogen and store at -80°C.
-
Internal Standard Spiking: Thaw samples on ice. Add a known amount of a deuterated internal standard (e.g., 27-hydroxycholesterol-d6) to each sample for accurate quantification.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as hexane/isopropanol or a solid-phase extraction (SPE) to isolate the oxysterols from the complex biological matrix.[19]
-
Chromatographic Separation: Inject the extracted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase (e.g., methanol/water with formic acid or ammonium acetate) to separate the different oxysterol isomers.[19]
-
Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[19] Define specific precursor-to-product ion transitions for each target oxysterol and the internal standard to ensure specificity.
-
Quantification: Construct a calibration curve using standards of known concentration. Calculate the concentration of each oxysterol in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Protocol 2: Analysis of LXR Target Gene Expression via qRT-PCR
-
Causality & Rationale: To confirm that the LXR signaling pathway is transcriptionally active in response to treatment with pathway precursors or LXR agonists, quantitative real-time PCR (qRT-PCR) is used. This technique measures the abundance of specific mRNA transcripts, providing a direct readout of gene expression changes.[21]
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 macrophages or HepG2 hepatocytes) and treat with the compound of interest (e.g., 27-OHC or a synthetic LXR agonist like T0901317) for a specified time (e.g., 6-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR: Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (ABCA1, ABCG1, SREBPF1) and a housekeeping gene (GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: Run the qPCR reaction on a real-time thermal cycler. Determine the cycle threshold (Ct) for each gene. Calculate the relative change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Protocol 3: In Vitro Cholesterol Efflux Assay
-
Causality & Rationale: The ultimate physiological output of LXR-mediated ABCA1 and ABCG1 induction is the removal of cholesterol from the cell. This functional assay directly measures this process, providing crucial validation of the upstream signaling events.[22][23]
-
Step-by-Step Methodology:
-
Cell Plating: Plate macrophages (e.g., J774 or THP-1) in 12- or 24-well plates.[22]
-
Cholesterol Labeling: Incubate the cells for 24-48 hours with media containing a radioactive tracer, [³H]-cholesterol, to label the intracellular cholesterol pools.[22]
-
Equilibration and LXR Activation: Wash the cells and incubate them in serum-free media containing the LXR agonist or compound of interest for 18-24 hours. This step upregulates the expression of ABC transporters.[22]
-
Efflux Incubation: Wash the cells again and add serum-free media containing a cholesterol acceptor (e.g., Apolipoprotein A-I for ABCA1-mediated efflux, or HDL for total efflux). Incubate for 2-6 hours.[22][23]
-
Measurement:
-
Collect the media (effluxed cholesterol).
-
Lyse the cells with a solvent (e.g., isopropanol) to collect the remaining cellular cholesterol.
-
-
Scintillation Counting: Measure the radioactivity (in counts per minute, CPM) in both the media and the cell lysate using a liquid scintillation counter.
-
Calculation: Calculate the percentage of cholesterol efflux as: (CPM in Media / (CPM in Media + CPM in Cell Lysate)) * 100.
-
Caption: Integrated experimental workflow for studying the pathway.
Section 4: Data Presentation and Expected Outcomes
Clear data presentation is essential for interpreting the results of these interconnected assays.
Table 1: Expected LXR Target Gene Expression Changes in Response to an LXR Agonist
| Gene Symbol | Gene Name | Function in Homeostasis | Expected Change |
| ABCA1 | ATP Binding Cassette Subfamily A Member 1 | Cholesterol Efflux to ApoA-I | Upregulation |
| ABCG1 | ATP Binding Cassette Subfamily G Member 1 | Cholesterol Efflux to HDL | Upregulation |
| SREBF1 (SREBP-1c) | Sterol Regulatory Element Binding Transcription Factor 1 | Fatty Acid Synthesis | Upregulation |
| APOE | Apolipoprotein E | Lipoprotein component, lipid transport | Upregulation |
| CYP7A1 | Cytochrome P450 Family 7 Subfamily A Member 1 | Bile Acid Synthesis (Classic Pathway) | Upregulation |
| LXRα (NR1H3) | Nuclear Receptor Subfamily 1 Group H Member 3 | Cholesterol Sensor (Autoregulation) | Upregulation |
Table 2: Representative Data from a [³H]-Cholesterol Efflux Assay in Macrophages
| Treatment Condition | Acceptor | % Efflux (Mean ± SD) | Interpretation |
| Vehicle (DMSO) | No Acceptor | 1.5 ± 0.3 | Baseline passive efflux |
| Vehicle (DMSO) | ApoA-I | 8.2 ± 1.1 | Basal ABCA1 activity |
| LXR Agonist | No Acceptor | 1.6 ± 0.4 | No change in passive efflux |
| LXR Agonist | ApoA-I | 25.7 ± 2.5 | Significant increase in ABCA1-mediated efflux |
Conclusion and Future Directions
(25S)-3β-hydroxy-5-cholesten-26-oyl-CoA and its metabolic precursors are not merely intermediates in a catabolic pathway but are integral components of a sophisticated sensing and response system that maintains cellular cholesterol balance. The activation of LXR by oxysterols produced in the acidic bile acid pathway represents a primary defense against cholesterol overload, promoting its removal from peripheral tissues and its conversion to bile acids in the liver. The methodologies outlined in this guide provide a robust framework for investigating this pathway's contribution to health and its dysregulation in diseases like atherosclerosis and non-alcoholic steatohepatitis (NASH).
Future research should focus on developing selective LXR modulators that can harness the beneficial anti-atherogenic effects of this pathway (promoting cholesterol efflux) while avoiding the detrimental lipogenic side effects associated with SREBP-1c activation.[16] A deeper understanding of the tissue-specific regulation of CYP27A1 and LXR activity will be critical in achieving this therapeutic goal.
References
- 1. mdpi.com [mdpi.com]
- 2. 26 Lipids: Cholesterol Metabolism | Basicmedical Key [basicmedicalkey.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Bile acid homeostasis in a Cyp7a1 & Cyp27a1 double knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X Receptor: A Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver X receptor - Wikipedia [en.wikipedia.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. CYP27A1 - Wikipedia [en.wikipedia.org]
- 10. 27-hydroxycholesterol is an endogenous ligand for liver X receptor in cholesterol-loaded cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 13. LXRs; oxysterol-activated nuclear receptors that regulate genes controlling lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Strategies to Promote Macrophage Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Side Chain Oxidized Sterols as Novel Liver X Receptor Agonists with Therapeutic Potential in the Treatment of Cardiovascular and Neurodegenerative Diseases | MDPI [mdpi.com]
- 16. caister.com [caister.com]
- 17. Induction of human liver X receptor alpha gene expression via an autoregulatory loop mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]
- 21. researchgate.net [researchgate.net]
- 22. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (25S)-3β-Hydroxy-5-cholesten-26-oyl-CoA: Nomenclature, Biosynthesis, and Analysis
A comprehensive resource for researchers, scientists, and drug development professionals on a key intermediate in the alternative bile acid synthesis pathway.
Introduction
(25S)-3β-Hydroxy-5-cholesten-26-oyl-CoA is a pivotal, yet often overlooked, steroidal acyl-coenzyme A thioester. It represents a critical juncture in the alternative, or "acidic," pathway of bile acid synthesis, a vital route for cholesterol catabolism. Understanding the nuances of this molecule's nomenclature, its precise biochemical origins, and the sophisticated analytical techniques required for its study is paramount for researchers investigating lipid metabolism, liver physiology, and associated metabolic disorders. This guide provides a detailed exploration of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA, offering insights into its biochemical significance and practical guidance for its scientific investigation.
Part 1: Nomenclature and Synonyms: Deconstructing a Complex Name
The systematic name (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA precisely describes the molecule's structure. However, a variety of synonyms and related terms are encountered in scientific literature, which can lead to ambiguity. This section aims to clarify the nomenclature and provide a comprehensive list of related terms.
Systematic Nomenclature
The IUPAC name for the carboxylic acid precursor is (25S)-3β-hydroxycholest-5-en-26-oic acid . The addition of coenzyme A via a thioester linkage at the C-26 carboxyl group gives rise to (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA .
Based on the LIPID MAPS classification system, sterols and their derivatives are systematically named. While a specific entry for (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is not explicitly listed, its precursor acid, 3β-hydroxy-5-cholestenoic acid, can be classified within the Sterol Lipids (ST) category, specifically as a C27 bile acid precursor. The CoA conjugate would fall under the Fatty Acyls (FA) category, specifically as a very long-chain fatty acyl-CoA.
Common Synonyms and Related Compounds
Direct synonyms for (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA are not widely established in the literature. However, understanding the nomenclature of its precursors and related metabolites is crucial.
Table 1: Synonyms and Related Compounds
| Compound | Synonyms |
| (25S)-3β-hydroxy-5-cholesten-26-oic acid | 3β-hydroxy-5-cholestenoic acid, 3-HCOA, Cholesterol-26-carboxylic Acid |
| (25S)-26-Hydroxycholesterol | (25S)-Cholest-5-ene-3β,26-diol |
| Cholate-CoA ligase | Bile acid-CoA ligase, Choloyl-CoA synthetase, EC 6.2.1.7 |
It is important to note that the stereochemistry at the C-25 position, designated as (25S), is a key feature of this molecule.
Part 2: Biochemical Significance and Synthesis
(25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is an essential intermediate in the alternative pathway of bile acid synthesis. This pathway is initiated by the hydroxylation of the cholesterol side chain, in contrast to the classic pathway which begins with modification of the steroid nucleus.
The Alternative Pathway of Bile Acid Synthesis
The synthesis of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA begins with cholesterol and proceeds through several enzymatic steps primarily occurring in the mitochondria and peroxisomes.
Key Enzymatic Steps:
-
27-Hydroxylation of Cholesterol: The pathway is initiated by the enzyme sterol 27-hydroxylase (CYP27A1) , a mitochondrial cytochrome P450 enzyme. CYP27A1 hydroxylates cholesterol at the C-27 position to form 27-hydroxycholesterol. Subsequent oxidation steps convert the C-27 hydroxyl group to a carboxylic acid, yielding 3β-hydroxy-5-cholestenoic acid.
-
Coenzyme A Ligation: The resulting carboxylic acid is then activated by bile acid-CoA ligase (BAL) , also known as cholate-CoA ligase. This enzyme catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of the bile acid precursor and coenzyme A, forming (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA.[1] Bile acid-CoA ligases exhibit broad substrate specificity, acting on a variety of C24 and C27 bile acids.[2]
-
Peroxisomal Chain Shortening: (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is then transported into peroxisomes, where it undergoes β-oxidation. This process shortens the side chain by three carbons, ultimately leading to the formation of the primary bile acids, chenodeoxycholic acid and cholic acid. Peroxisomal β-oxidation is a critical process for the metabolism of very long-chain and branched-chain fatty acids, as well as cholesterol side chains.[3][4][5][6]
Regulatory Importance
The alternative bile acid synthesis pathway, and therefore the metabolism of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA, is crucial for cholesterol homeostasis. This pathway contributes significantly to the overall bile acid pool and provides a mechanism for the elimination of cholesterol from the body.
Part 3: Analytical Methodologies
The analysis of acyl-CoA molecules, particularly long-chain and sterol-based species like (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA, presents significant analytical challenges due to their low abundance and complex chemical nature. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for their sensitive and specific quantification.
Sample Preparation and Extraction
A robust sample preparation protocol is critical for the accurate measurement of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA from biological matrices such as liver tissue or cultured cells.
Step-by-Step Experimental Protocol for Extraction:
-
Tissue Homogenization: Homogenize frozen tissue samples in a cold solution of 2:1 (v/v) chloroform:methanol.
-
Phase Separation: Add water to induce phase separation. The acyl-CoAs will partition into the upper aqueous/methanol phase.
-
Solid-Phase Extraction (SPE): Further purify the aqueous phase using a C18 SPE cartridge to remove interfering substances and concentrate the acyl-CoAs.
-
Elution: Elute the acyl-CoAs from the SPE cartridge with methanol.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system, typically a mixture of water and acetonitrile with a small amount of formic acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides the necessary selectivity and sensitivity for the analysis of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA.
Table 2: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Fragmentation
In positive ion mode, acyl-CoA molecules typically fragment in a predictable manner. The fragmentation of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is expected to yield characteristic product ions.
-
Precursor Ion: The protonated molecule [M+H]⁺.
-
Characteristic Product Ions:
-
A neutral loss of the CoA moiety (or a fragment thereof).
-
A product ion corresponding to the acylium ion of the sterol portion.
-
Specific fragments arising from the sterol nucleus. For cholesteryl esters, a common fragment ion at m/z 369, corresponding to the cholestadiene cation, is observed.[7] A similar fragmentation pattern can be anticipated for the sterol portion of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA.
-
Conclusion
(25S)-3β-Hydroxy-5-cholesten-26-oyl-CoA is a crucial metabolic intermediate in the alternative pathway of bile acid synthesis. A clear understanding of its nomenclature, biosynthesis, and the analytical methods for its detection is essential for advancing research in lipid metabolism and related diseases. The methodologies and information presented in this guide provide a solid foundation for scientists and researchers to explore the role of this important molecule in health and disease.
References
- 1. Cholate—CoA ligase - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Peroxisomal β-oxidation stimulates cholesterol biosynthesis in the liver in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA in Bile Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bile acids, the end products of cholesterol catabolism in the liver, are indispensable for dietary lipid absorption and the regulation of complex metabolic signaling pathways. Their synthesis proceeds via two primary routes: the classical (or neutral) pathway and the alternative (or acidic) pathway. While the classical pathway accounts for the majority of bile acid production in healthy adults, the alternative pathway plays a crucial, distinct role in generating regulatory oxysterols and becomes quantitatively significant in neonatal development and certain pathophysiological states.[1][2] This guide provides an in-depth examination of the alternative pathway, focusing specifically on the pivotal role of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA as a key activated intermediate. We will dissect its enzymatic formation, its subsequent metabolic fate, and the experimental methodologies required to investigate its function, offering a comprehensive resource for professionals in metabolic research and drug development.
Introduction: The Dual Pathways of Bile Acid Synthesis
The transformation of cholesterol into amphipathic bile acids is a multi-step enzymatic process confined primarily to hepatocytes. The two pathways, neutral and acidic, differ in their initiating enzymes and the sequence of modifications to the cholesterol molecule.
-
The Classical (Neutral) Pathway: This pathway is initiated in the endoplasmic reticulum by cholesterol 7α-hydroxylase (CYP7A1) , which hydroxylates the 7-position of the steroid nucleus.[2][3] This reaction is the primary rate-limiting step for overall bile acid synthesis.[4] Subsequent modifications to the steroid ring precede the oxidation and shortening of the side chain.[2]
-
The Alternative (Acidic) Pathway: This pathway begins in the mitochondria with the oxidation of the cholesterol side chain.[2][3] The initiating and rate-limiting enzyme is sterol 27-hydroxylase (CYP27A1) , a versatile cytochrome P450 enzyme that hydroxylates cholesterol at the C27 position (technically C26 in the final acid) to form (25R)-26-hydroxycholesterol.[1][5] This pathway is named for the early formation of a carboxylic acid on the side chain.
While quantitatively minor in healthy human adults (contributing up to 10% of total synthesis), the acidic pathway's significance lies in its generation of oxysterols like 26-hydroxycholesterol (also referred to as 27-hydroxycholesterol), which are potent signaling molecules that regulate lipid homeostasis.[1][6] The pathway can become predominant in liver disease and is the major route in neonates.[1][2]
| Feature | Classical (Neutral) Pathway | Alternative (Acidic) Pathway |
| Initiating Enzyme | Cholesterol 7α-hydroxylase (CYP7A1) | Sterol 27-hydroxylase (CYP27A1) |
| Initial Reaction Site | Steroid Nucleus (C7) | Side Chain (C27/C26) |
| Primary Location | Endoplasmic Reticulum | Mitochondria (initial step) |
| Primary End Product | Cholic Acid (CA) | Chenodeoxycholic Acid (CDCA) |
| Primary Function | Bulk bile acid production | Generation of regulatory oxysterols |
| Rate-Limiting Step | CYP7A1 | CYP27A1 |
The Alternative Pathway: Formation of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA
The synthesis of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is a multi-step process that bridges mitochondrial and cytosolic reactions. It represents the crucial activation step that commits the intermediate to final processing in the peroxisomes.
Step 1: Mitochondrial Side-Chain Oxidation by CYP27A1
The journey begins with the transport of cholesterol to the inner mitochondrial membrane, where CYP27A1 resides.[5] This enzyme catalyzes the stereospecific hydroxylation of the terminal methyl group of the cholesterol side chain to form (25R)-26-hydroxycholesterol.[7] CYP27A1 further oxidizes this alcohol to an aldehyde and then to the corresponding carboxylic acid, 3β-hydroxy-5-cholestenoic acid .[7][8]
-
Causality: This initial oxidation in the mitochondria serves a dual purpose. First, it introduces a polar group, increasing the water solubility of the sterol. Second, it creates the carboxylic acid function necessary for the subsequent activation step. The broad tissue distribution of CYP27A1 means that these initial intermediates can be formed in extrahepatic tissues, circulate in the plasma, and be taken up by the liver for final conversion to bile acids.[9]
Step 2: CoA Thioesterification
Before the side chain can be shortened, the carboxyl group of 3β-hydroxy-5-cholestenoic acid must be activated. This is accomplished by its conversion to a high-energy thioester with coenzyme A (CoA). This reaction is catalyzed by a bile acid-CoA synthetase (BACS) , also known as very-long-chain acyl-CoA synthetase.
The product of this reaction is the central molecule of this guide: (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA .
-
Causality: The formation of the CoA ester is thermodynamically essential. It "activates" the carboxylic acid, providing the necessary energy to drive the subsequent cleavage of the C-C bond during peroxisomal β-oxidation, analogous to the activation of fatty acids before their oxidation.
Caption: The acidic pathway of bile acid synthesis, highlighting the central role of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA.
Metabolic Fate: Peroxisomal β-Oxidation
Once formed, (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA undergoes further modifications. A critical step is the 7α-hydroxylation of the steroid nucleus by oxysterol 7α-hydroxylase (CYP7B1) , an enzyme in the endoplasmic reticulum.[1] The resulting dihydroxy intermediate is then transported into peroxisomes.
Inside the peroxisome, the activated side chain of the cholestenoic acid undergoes a process similar to the β-oxidation of fatty acids.[10] This pathway involves a series of enzymatic reactions that shorten the side chain by three carbons, releasing propionyl-CoA and yielding the C24 bile acid intermediate, chenodeoxycholoyl-CoA.[10][11] This is then hydrolyzed to release free chenodeoxycholic acid (CDCA) and CoA.
-
Causality & Self-Validation: The peroxisomal β-oxidation machinery is distinct from the mitochondrial system used for most fatty acids.[12] Peroxisomes are specifically equipped to handle very-long-chain fatty acids and branched-chain lipids like the cholestenoic acid side chain.[10][12] The release of propionyl-CoA is a key validation point of this pathway's mechanism. Inborn errors of metabolism affecting peroxisomal enzymes lead to the accumulation of C27 bile acid intermediates, confirming the essential role of this organelle.[10]
Experimental Methodologies
Investigating the role of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA requires robust methodologies to measure enzyme activity and quantify metabolites.
Protocol 1: In Vitro Assay for Sterol 27-Hydroxylase (CYP27A1) Activity
This protocol measures the initial, rate-limiting step in the acidic pathway by quantifying the conversion of a radiolabeled substrate in isolated mitochondria.
Objective: To determine the specific activity of CYP27A1 in a given mitochondrial preparation.
Principle: Isolated mitochondria are incubated with [¹⁴C]-cholesterol. The enzyme converts the substrate to more polar products, including 27-hydroxycholesterol and 3β-hydroxy-5-cholestenoic acid.[13] These products are then separated from the nonpolar substrate by solvent extraction and quantified by liquid scintillation counting.
Step-by-Step Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from liver tissue or cultured cells using differential centrifugation. Determine the total protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay).
-
Reconstitution (Optional but Recommended): For purified systems, reconstitute the CYP27A1 enzyme with its electron transfer partners, adrenodoxin and adrenodoxin reductase, to ensure maximal activity.[8]
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:
-
Mitochondrial protein (e.g., 50-100 µg)
-
Reaction Buffer (e.g., 0.1 M potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) to ensure a constant supply of the necessary cofactor.[8]
-
Substrate: [4-¹⁴C]cholesterol (e.g., 0.025 µCi) solubilized with a carrier like β-cyclodextrin to improve delivery to the enzyme.[8][14]
-
-
Initiation & Incubation: Initiate the reaction by adding the substrate. Incubate at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Reaction Termination & Extraction: Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v). Vortex vigorously to extract the lipids into the organic phase.
-
Phase Separation: Centrifuge to separate the aqueous and organic phases. The polar, hydroxylated products will partition into the upper aqueous/methanol phase, while the unreacted [¹⁴C]-cholesterol remains in the lower chloroform phase.[13]
-
Quantification: Carefully collect an aliquot of the upper aqueous phase and measure the radioactivity using a liquid scintillation counter.
-
Controls (Self-Validation):
-
Negative Control: A reaction mixture without the NADPH regenerating system to confirm cofactor dependency.
-
Time-Zero Control: A reaction stopped immediately after substrate addition to measure background.
-
Inhibitor Control: A reaction including a known CYP27A1 inhibitor (e.g., GW273297x) to confirm the specificity of the measured activity.[13]
-
-
Calculation: Calculate the specific activity as picomoles of product formed per minute per milligram of mitochondrial protein.
Protocol 2: Quantification of Bile Acid Intermediates by LC-MS/MS
This protocol provides a highly sensitive and specific method for measuring (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA and other bile acid pathway intermediates in biological matrices like liver tissue or plasma.
Objective: To accurately quantify the concentration of target bile acid intermediates.
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bile acid analysis.[15] It combines the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometry. Analytes are separated based on their physicochemical properties and then fragmented in the mass spectrometer. The specific parent-to-daughter ion transition (Multiple Reaction Monitoring, MRM) for each analyte provides exceptional selectivity.[15]
Caption: A typical experimental workflow for the quantification of bile acid intermediates using LC-MS/MS.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh tissue sample or measure plasma volume.
-
Add a cocktail of stable isotope-labeled internal standards (e.g., d4-CDCA, d4-Cholic Acid) to account for extraction losses and matrix effects. This is a critical self-validating step.
-
Perform a protein precipitation and lipid extraction by adding ice-cold methanol or acetonitrile, followed by vortexing and centrifugation.[16]
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 50:50 methanol:water).[16]
-
-
LC Separation:
-
Column: Use a reverse-phase column (e.g., C18) for good separation of the hydrophobic bile acid species.
-
Mobile Phase: Employ a gradient elution using two mobile phases. For example:
-
Gradient: Start with a high percentage of Phase A, gradually increasing the percentage of the organic Phase B to elute the more hydrophobic compounds.
-
-
MS/MS Detection:
-
Ionization: Use Electrospray Ionization (ESI) in negative mode, as bile acids readily form [M-H]⁻ ions.
-
Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode. For each analyte and internal standard, pre-determine the specific precursor ion (parent ion) and product ion (daughter ion) transition to monitor. This provides the highest specificity.
-
-
Quantification and Validation:
-
Standard Curve: Prepare a calibration curve by spiking known concentrations of authentic standards (including the CoA ester if available) into a blank matrix (e.g., charcoal-stripped plasma).
-
Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. Perform a linear regression to determine the concentration of the analytes in the unknown samples.
-
Validation: The method should be validated for linearity, accuracy, precision, and recovery according to established bioanalytical guidelines.[17]
-
Conclusion
(25S)-3β-hydroxy-5-cholesten-26-oyl-CoA stands as a critical checkpoint in the alternative pathway of bile acid synthesis. Its formation, catalyzed by mitochondrial CYP27A1 and cytosolic BACS, represents the commitment of cholesterol-derived side-chain carboxylic acids to further metabolism. Its subsequent processing via peroxisomal β-oxidation underscores the intricate, compartmentalized nature of cellular metabolism. For researchers in hepatology, metabolic disease, and pharmacology, a thorough understanding of this intermediate and the pathway it belongs to is essential. The methodologies detailed herein provide a validated framework for investigating its role in both physiological homeostasis and the pathogenesis of liver and metabolic disorders, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Research Portal [scholarship.libraries.rutgers.edu]
- 5. CYP27A1 - Wikipedia [en.wikipedia.org]
- 6. The acidic pathway of bile acid synthesis: Not just an alternative pathway☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile acid synthesis from cholesterol: regulatory and auxiliary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisomal beta-oxidation and steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression and regulation of sterol 27-hydroxylase (CYP27A1) in human macrophages: a role for RXR and PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Peroxisomal Conversion of (25S)-3β-Hydroxy-5-Cholesten-26-oyl-CoA
Abstract: This technical guide provides an in-depth exploration of the enzymatic conversion of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA, a critical intermediate in the alternative "acidic" pathway of bile acid synthesis. Moving beyond a simple procedural outline, this document elucidates the complex stereochemical challenges and the coordinated enzymatic machinery within the peroxisome that are essential for the metabolism of C27-sterol precursors. We will detail the pivotal role of α-methylacyl-CoA racemase (AMACR) in resolving the stereoisomeric barrier presented by mitochondrial synthesis, and the subsequent, rate-limiting oxidation of the (25S)-epimer by a peroxisomal acyl-CoA oxidase. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design, a self-validating protocol for in vitro analysis, and a discussion of the clinical significance of this pathway.
Introduction: The Alternative Pathway of Bile Acid Synthesis
The catabolism of cholesterol into bile acids is a cornerstone of lipid homeostasis, primarily occurring in the liver. While the "classic" or "neutral" pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is quantitatively dominant, a crucial "alternative" or "acidic" pathway provides a complementary route for bile acid production.[1] This alternative pathway is initiated in the mitochondria by the enzyme sterol 27-hydroxylase (CYP27A1), which oxidizes the terminal methyl group of the cholesterol side chain.[1]
This multi-step oxidation yields 3β-hydroxy-5-cholestenoic acid. For the side chain to be shortened to form mature C24 bile acids, this intermediate must be activated to its coenzyme A (CoA) thioester, 3β-hydroxy-5-cholesten-26-oyl-CoA, and transported to the peroxisome. It is within the peroxisome that the central events of this guide—the stereospecific conversion and subsequent β-oxidation of this molecule—take place.[2][3]
The Core Enzymatic Machinery: A Stereochemical Imperative
The metabolism of 3β-hydroxy-5-cholesten-26-oyl-CoA is not straightforward; it is contingent on resolving a critical stereochemical problem. The mitochondrial enzyme CYP27A1 exclusively produces the (25R)-stereoisomer of the C27-bile acid intermediate.[4] However, the first enzyme of the peroxisomal β-oxidation cascade, a branched-chain acyl-CoA oxidase (ACOX2), is strictly specific for the (25S)-stereoisomer.[4] This creates an absolute metabolic bottleneck, the resolution of which is a masterful example of enzymatic precision.
Key Enzyme 1: α-Methylacyl-CoA Racemase (AMACR)
The enzyme that breaks the stereochemical impasse is α-methylacyl-CoA racemase (AMACR).[5][6] Located in both peroxisomes and mitochondria, AMACR catalyzes the epimerization of (25R)-methyl-branched-chain fatty acyl-CoA esters to their (25S)-epimers.[6][7] In the context of bile acid synthesis, AMACR converts the biologically inactive (25R)-3β-hydroxy-5-cholesten-26-oyl-CoA into the substrate-ready (25S) form. This conversion is an absolute prerequisite for the subsequent β-oxidation and the formation of mature bile acids.[1][8] The reaction establishes a near 1:1 equilibrium between the two epimers, ensuring a continuous supply of the (25S)-isomer for the downstream oxidase.[5]
Key Enzyme 2: Peroxisomal Acyl-CoA Oxidase 2 (ACOX2)
Once the (25S)-epimer is available, the first and rate-limiting step of peroxisomal β-oxidation is catalyzed by a branched-chain acyl-CoA oxidase, such as ACOX2.[9] This flavoenzyme introduces a double bond between C24 and C25 of the sterol side chain, yielding (24E)-3β-hydroxy-5-cholest-24-en-26-oyl-CoA. A key feature of this reaction is the concomitant reduction of FAD to FADH₂, which is then re-oxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂).[10] This production of H₂O₂ is a hallmark of peroxisomal oxidases and forms the basis of many convenient enzyme assays.
The pathway then proceeds through the canonical steps of β-oxidation, catalyzed by a multifunctional enzyme (hydration and dehydrogenation) and a thiolase, to cleave propionyl-CoA, ultimately yielding a C24-bile acyl-CoA.[3]
References
- 1. Bile acids: Chemistry, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisomes and bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal oxidation of the steroid side chain in bile acid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile acids: the role of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 6. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Role of AMACR (α-methylacyl-CoA racemase) and MFE-1 (peroxisomal multifunctional enzyme-1) in bile acid synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Localization of (25S)-3β-Hydroxy-5-Cholesten-26-oyl-CoA: A Key Intermediate in Bile Acid Synthesis
Abstract
(25S)-3β-Hydroxy-5-cholesten-26-oyl-CoA is a pivotal, yet transient, intermediate in the acidic pathway of bile acid biosynthesis. Understanding its precise subcellular location is critical for elucidating the regulatory mechanisms of cholesterol catabolism and for developing therapeutics targeting metabolic disorders. This guide provides a comprehensive overview of the metabolic context, enzymatic machinery, and subcellular compartments governing the synthesis and processing of this sterol-CoA ester. We present the current consensus that while its precursors are generated in the mitochondria and endoplasmic reticulum, the activation to a CoA ester and its subsequent, definitive metabolism via β-oxidation occur within the peroxisome . This guide details the experimental logic and methodologies, including subcellular fractionation coupled with mass spectrometry, required to validate this localization, offering researchers a robust framework for investigation.
Introduction: The Dual Pathways of Bile Acid Synthesis
The catabolism of cholesterol into bile acids is a primary route for cholesterol elimination and is essential for the emulsification and absorption of dietary lipids and fat-soluble vitamins.[1] In the liver, this transformation occurs via two main routes: the classic (or neutral) pathway and the acidic (or alternative) pathway.[1][2]
-
The Classic (Neutral) Pathway: Initiated by the endoplasmic reticulum (ER)-localized enzyme cholesterol 7α-hydroxylase (CYP7A1), this is the dominant pathway in humans, responsible for the bulk of bile acid production.[1][3]
-
The Acidic (Alternative) Pathway: This pathway begins with the hydroxylation of cholesterol at the C27 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[2][4] While a minor contributor to total bile acid synthesis in humans, this pathway is critical for generating specific oxysterols that act as signaling molecules, regulating lipid homeostasis.[4]
Our molecule of interest, (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA, is a key intermediate specific to the acidic pathway. Its formation and subsequent processing represent a critical juncture where metabolism shifts between multiple organelles.
Caption: Overview of the Classic and Acidic Bile Acid Synthesis Pathways.
The Metabolic Journey: From Cholesterol to Peroxisomal β-Oxidation
The localization of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is not static; it is the endpoint of a multi-organelle biosynthetic route and the starting point for its final processing. The complete synthesis of bile acids involves the cytosol, ER, mitochondria, and peroxisomes.[1]
Precursor Synthesis: A Tale of Two Organelles
-
Mitochondria: The acidic pathway is initiated in the inner mitochondrial membrane by sterol 27-hydroxylase (CYP27A1).[4] This enzyme hydroxylates cholesterol to produce C27 sterol precursors.[2][4]
-
Endoplasmic Reticulum: These mitochondrial products are then further modified by enzymes in the ER. For instance, oxysterol 7α-hydroxylase (CYP7B1) adds a hydroxyl group at the 7α position.[1][4] This series of reactions generates 3β-hydroxy-5-cholestenoic acid, the direct precursor to our target molecule.
The Peroxisomal Nexus: Activation and Side-Chain Shortening
The crucial final steps in the metabolism of C27 bile acid intermediates occur exclusively in the peroxisome.[5] This is where (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is both generated in its activated form and subsequently catabolized.
-
Activation: Before the sterol side-chain can be shortened, the C27-bile acid intermediate must be activated to its coenzyme A (CoA) thioester. This is accomplished by a bile acyl-CoA synthetase (BACS).[5] While some BACS activity is found on the ER, the activation of C27 intermediates for peroxisomal β-oxidation is a key peroxisomal function.[5]
-
Stereochemical Inversion: The mitochondrial enzyme CYP27A1 produces the (25R)-isomer of the C27-bile acid intermediate.[5] However, the first enzyme of the peroxisomal β-oxidation pathway, acyl-CoA oxidase 2 (ACOX2), is specific for the (25S)-isomer.[5][6] Therefore, the peroxisomal enzyme α-methylacyl-CoA racemase (AMACR) is essential to convert the (25R)-CoA ester to the (25S)-CoA ester, which is our target molecule.[5][7][8] The presence of AMACR is a definitive marker for this metabolic process within the peroxisome.[8]
-
β-Oxidation: (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is the direct substrate for the peroxisomal β-oxidation pathway. This multi-enzyme process shortens the sterol side chain by three carbons to produce the mature C24 bile acids.[5] The key enzymes are:
Caption: Enzymatic processing of C27-bile acid CoA esters in the peroxisome.
Experimental Validation: A Technical Guide
Confirming the peroxisomal localization of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA requires a multi-step approach combining classical cell biology with modern analytical chemistry. The core principle is to physically separate the organelles and then assay each fraction for the presence of the molecule and key enzymatic markers.
Workflow: Subcellular Fractionation and LC-MS/MS Analysis
The most robust method involves subcellular fractionation by differential and density gradient centrifugation, followed by sensitive quantification of the target analyte in each fraction using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Workflow for isolating organelles and analyzing target molecule localization.
Detailed Protocol: Subcellular Fractionation of Liver Tissue
This protocol is adapted from established methods for peroxisome isolation.[10][11][12]
A. Homogenization
-
Mince 2-4 grams of fresh or freshly frozen liver tissue on ice.
-
Wash tissue pieces in ice-cold homogenization buffer (0.25 M Sucrose, 5 mM MOPS, 1 mM EDTA, 0.1% Ethanol, pH 7.2, supplemented with protease inhibitors).
-
Homogenize the tissue in 4 volumes of homogenization buffer using a Potter-Elvehjem (Dounce) homogenizer with a loose-fitting pestle. Perform 5-7 slow strokes to ensure gentle cell lysis while preserving organelle integrity.
B. Differential Centrifugation
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells (Nuclear Fraction).
-
Carefully transfer the supernatant to a new tube and centrifuge at 3,000 x g for 10 minutes at 4°C to pellet heavy mitochondria.
-
Transfer the supernatant to a new tube and centrifuge at 25,000 x g for 20 minutes at 4°C. This pellet is the Crude Peroxisomal Fraction (also known as the light mitochondrial fraction, L-fraction), containing peroxisomes, light mitochondria, lysosomes, and some ER.[11] The supernatant is the crude cytosolic fraction.
C. Density Gradient Centrifugation for High Purity Peroxisomes
-
Resuspend the Crude Peroxisomal Fraction pellet in a minimal volume of homogenization buffer.
-
Prepare a discontinuous or continuous density gradient using a medium like Iodixanol (e.g., OptiPrep™). A typical discontinuous gradient for an 8 mL tube might consist of layering 2 mL each of 50%, 35%, 27.5%, and 22.5% Iodixanol solutions.[11]
-
Carefully layer the resuspended crude fraction on top of the gradient.
-
Centrifuge at 100,000 x g for 1-2 hours at 4°C in an ultracentrifuge with a swinging-bucket rotor.
-
Collect fractions carefully from the top or bottom of the gradient. Peroxisomes are dense and will typically band at a high-density interface (e.g., between 35% and 50% Iodixanol).[12]
Protocol: Analysis by LC-MS/MS
Due to their amphipathic nature and low abundance, acyl-CoA esters require specialized extraction and analysis.[13]
-
Extraction:
-
To each collected subcellular fraction, add ice-cold 2.5% sulfosalicylic acid (SSA) or a similar acid to precipitate proteins and stabilize the CoA esters.
-
Add an internal standard (e.g., a non-endogenous odd-chain acyl-CoA like heptadecanoyl-CoA) to control for extraction efficiency and matrix effects.
-
Vortex and centrifuge at high speed (e.g., >15,000 x g) for 10 minutes at 4°C.
-
The supernatant contains the acyl-CoA esters.[13]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with an ion-pairing agent or, more commonly, a high-pH mobile phase (e.g., using ammonium hydroxide) to achieve good peak shape and retention.[14][15]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Use Selected Reaction Monitoring (SRM) for maximum sensitivity and specificity. Acyl-CoA esters exhibit a characteristic neutral loss of 507 Da (the phosphoadenosine diphosphate moiety) or produce a common fragment ion at m/z 428.[13][16] The specific precursor ion for (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA would be calculated based on its exact mass, and a specific product ion would be chosen for quantification.
-
Self-Validating System: The Use of Marker Enzymes
To ensure the purity of the fractions and validate the localization, each fraction must be assayed for known organelle-specific marker proteins. This is non-negotiable for trustworthy results.
| Organelle | Marker Protein/Enzyme | Expected Localization |
| Peroxisome | Catalase, ACOX2, PMP70 | Enriched in the high-density gradient fraction. |
| Mitochondria | Cytochrome c oxidase, Succinate dehydrogenase | Enriched in the heavy mitochondrial pellet and lighter gradient fractions. |
| Endoplasmic Reticulum | Glucose-6-phosphatase, NADPH-cytochrome c reductase | Enriched in the microsomal fraction (pellet from >100,000 x g spin of L-fraction supernatant).[10] |
| Lysosome | Acid phosphatase | Co-fractionates with mitochondria and peroxisomes but can be resolved on the gradient. |
| Cytosol | Lactate dehydrogenase | Remains in the final high-speed supernatant. |
Data Interpretation: Expected Results
A successful experiment will demonstrate a clear co-localization. The peak abundance of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA, as measured by LC-MS/MS, should be found in the same high-density fraction that shows the highest activity or protein levels of peroxisomal markers like Catalase and ACOX2. Conversely, its levels should be minimal or undetectable in fractions highly enriched for mitochondrial or ER markers.
Table 1: Hypothetical Distribution of Target Molecule and Marker Enzymes Relative abundance normalized to the fraction with the highest concentration (+++ = High, ++ = Medium, + = Low, - = Not Detected).
| Fraction | (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA | Catalase (Peroxisome) | Cytochrome c oxidase (Mitochondria) | Glucose-6-phosphatase (ER) |
| Nuclear Pellet | - | - | + | + |
| Heavy Mitochondria | - | + | +++ | + |
| Purified Peroxisomes | +++ | +++ | + | - |
| Microsomes | - | - | - | +++ |
| Cytosol | - | - | - | - |
Conclusion
The cellular localization of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is definitively peroxisomal . While its carbon skeleton originates from cholesterol processed in the mitochondria and endoplasmic reticulum, its final activation and catabolism are compartmentalized within the peroxisome. This sequestration is dictated by the unique enzymatic machinery housed there—specifically AMACR for stereochemical conversion and the ACOX2-initiated β-oxidation pathway for side-chain shortening. The experimental framework provided herein, combining meticulous subcellular fractionation with high-sensitivity mass spectrometry and rigorous marker enzyme validation, offers a reliable system for researchers and drug development professionals to probe this and other critical metabolic pathways. Understanding this precise localization is fundamental to investigating peroxisomal disorders, defects in bile acid synthesis, and the broader regulation of cholesterol homeostasis.
References
- 1. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. youtube.com [youtube.com]
- 3. gallmet.hu [gallmet.hu]
- 4. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acids: the role of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acox2 is a regulator of lysine crotonylation that mediates hepatic metabolic homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of AMACR (α-methylacyl-CoA racemase) and MFE-1 (peroxisomal multifunctional enzyme-1) in bile acid synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases [frontiersin.org]
- 9. uniprot.org [uniprot.org]
- 10. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA: Properties, Synthesis, and Biological Context
This technical guide provides a comprehensive overview of (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA, a significant intermediate in the acidic pathway of bile acid biosynthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's physical and chemical properties, outlines detailed methodologies for its synthesis and analysis, and situates it within its broader biochemical framework.
Introduction: The Significance of this compound
This compound is the Coenzyme A (CoA) thioester of (25S)-3beta-hydroxy-5-cholestenoic acid. Its importance lies in its role as a metabolic precursor in the synthesis of chenodeoxycholic acid, a primary bile acid crucial for lipid digestion and cholesterol homeostasis. The stereochemistry at the C-25 position is of particular interest, as enzymatic processes in biological systems are often highly stereospecific. Understanding the properties and synthesis of this specific isomer is therefore critical for investigating the nuances of bile acid metabolism and for the development of potential therapeutic agents targeting these pathways.
Physicochemical Properties
Direct experimental data for this compound is limited. However, based on its structure and data from closely related compounds, we can infer its key physicochemical properties.
| Property | Value | Source/Method |
| Molecular Formula | C48H78N7O18P3S | --INVALID-LINK-- |
| Molecular Weight | 1166.16 g/mol | --INVALID-LINK-- |
| Appearance | Predicted: White to off-white solid | Inferred from related sterols and CoA esters. |
| Solubility | Predicted: Soluble in DMSO and methanol. | Inferred from the properties of 3beta-Hydroxy-5-cholestenoic acid and the general solubility of long-chain acyl-CoA esters.[1][2] |
| Stability | Store at -20°C for long-term stability. | Recommended for CoA esters to prevent hydrolysis of the thioester bond and degradation of the coenzyme A moiety. Solutions in organic solvents may be stable for shorter periods at -20°C.[3] |
| UV Absorption | Predicted: Weak or no significant UV absorption for the sterol moiety. The adenine base of Coenzyme A absorbs at ~260 nm. | The cholestene ring system lacks a strong chromophore. The primary UV absorbance will be from the Coenzyme A portion of the molecule. |
Synthesis and Purification
The synthesis of this compound can be approached in two main stages: the stereoselective synthesis of the (25S)-3beta-hydroxy-5-cholestenoic acid precursor, followed by its activation and ligation to Coenzyme A.
Stereoselective Synthesis of (25S)-3beta-hydroxy-5-cholestenoic Acid
A reported method for the stereoselective synthesis of (25S)-cholestenoic acids provides a viable route to the precursor.[3][4] The general strategy involves the use of a chiral auxiliary to control the stereochemistry at the C-25 position.
Experimental Protocol: Stereoselective Synthesis of the Precursor Acid
-
Starting Material: A suitable sterol precursor, such as an appropriately protected 3-hydroxy-5-cholestenic aldehyde, is required.
-
Chiral Auxiliary Mediated Aldol Reaction: The aldehyde is subjected to an Evans aldol reaction with a chiral oxazolidinone. This key step establishes the (25S) stereocenter with high diastereoselectivity.[4]
-
Reductive Cleavage: The chiral auxiliary is removed by reductive cleavage, for example, using lithium borohydride, to yield the corresponding diol.
-
Oxidation: The primary alcohol at C-26 is selectively oxidized to the carboxylic acid. This can be achieved using a variety of oxidizing agents, such as Jones reagent or a more selective method like a TEMPO-catalyzed oxidation.
-
Deprotection: Any protecting groups on the 3-hydroxyl group are removed under appropriate conditions to yield (25S)-3beta-hydroxy-5-cholestenoic acid.
Caption: Stereoselective synthesis of the carboxylic acid precursor.
Formation of the Coenzyme A Thioester
The final step is the formation of the thioester bond with Coenzyme A. This can be accomplished through either enzymatic or chemical methods.
Experimental Protocol: Enzymatic Ligation
-
Enzyme Source: An acyl-CoA synthetase with broad substrate specificity is required. Commercially available enzymes or cell lysates containing the desired activity can be used.
-
Reaction Mixture: In a suitable buffer (e.g., Tris-HCl, pH 7.5), combine (25S)-3beta-hydroxy-5-cholestenoic acid, Coenzyme A, ATP, and magnesium chloride.
-
Initiation: Add the acyl-CoA synthetase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at an optimal temperature (typically 30-37°C) for a sufficient duration (e.g., 1-4 hours).
-
Monitoring: The progress of the reaction can be monitored by HPLC.[5]
Experimental Protocol: Chemical Synthesis
-
Activation of the Carboxylic Acid: The carboxylic acid is first activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.
-
Thioesterification: The activated acid is then reacted with the free thiol of Coenzyme A in an appropriate solvent system to form the thioester.
Purification
Purification of the final product is typically achieved using chromatographic techniques.
Experimental Protocol: HPLC Purification
-
Column: A reversed-phase C18 column is commonly used for the separation of acyl-CoA esters.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Detection: Detection is typically performed by UV absorbance at 260 nm (for the adenine base of CoA) or by mass spectrometry.[5]
-
Fraction Collection and Lyophilization: Fractions containing the purified product are collected, pooled, and lyophilized to obtain the final product as a solid.
Caption: General workflow for the purification of the CoA ester.
Analytical Characterization
A combination of analytical techniques is essential to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC): As described in the purification section, HPLC is a primary tool for assessing purity. The retention time of the synthesized compound should be compared to a known standard if available.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of large, polar molecules like acyl-CoA esters. The expected molecular ion peak for C48H78N7O18P3S would be observed. Tandem MS (MS/MS) can be used to fragment the molecule and confirm its structure by identifying characteristic fragments of the sterol backbone and the Coenzyme A moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will be complex. However, characteristic signals for the sterol ring system, the methyl groups, and the protons of the Coenzyme A moiety should be identifiable.[6][7]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the entire molecule.
-
³¹P NMR: Phosphorus NMR can be used to confirm the presence and chemical environment of the three phosphate groups in the Coenzyme A portion.
Biochemical Context and Biological Role
This compound is an intermediate in the "acidic" or "alternative" pathway of bile acid synthesis. This pathway is initiated in the mitochondria and is a key route for the conversion of cholesterol into bile acids.[8]
The Acidic Pathway of Bile Acid Synthesis:
-
Initiation: The pathway begins with the hydroxylation of cholesterol at the C-27 position (or C-26 in the older nomenclature) by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). This enzyme can also hydroxylate at the C-25 position, though this is a minor route in humans and rats.[9][10]
-
Further Oxidation: The resulting 27-hydroxycholesterol is further oxidized to 3beta-hydroxy-5-cholestenoic acid.
-
Activation to CoA Ester: This carboxylic acid is then activated to its Coenzyme A thioester, this compound, in a reaction that likely occurs in the peroxisome.
-
Subsequent Reactions: The CoA ester undergoes a series of modifications, including hydroxylation at the 7-alpha position and saturation of the double bond in the sterol nucleus, ultimately leading to the formation of chenodeoxycholic acid.
Caption: The acidic pathway of bile acid synthesis.
Significance of Stereochemistry:
The stereochemistry at C-25 is determined by the enzymes involved in the metabolic pathway. While the (25R) isomer is often considered the more common intermediate in bile acid synthesis, the presence and metabolism of the (25S) isomer are also of significant interest. The biological activity and metabolic fate of these stereoisomers can differ substantially, highlighting the importance of studying each isomer individually.
Conclusion
This compound is a key, albeit challenging to study, intermediate in bile acid metabolism. This guide has provided a comprehensive overview of its known and inferred properties, along with detailed protocols for its synthesis and analysis based on the current scientific literature. A thorough understanding of this molecule is essential for researchers investigating cholesterol homeostasis, bile acid synthesis, and related metabolic disorders. Further research is warranted to fully elucidate the specific biological roles of the (25S) isomer and its potential as a therapeutic target or biomarker.
References
- 1. NP-MRD: Showing NP-Card for 3beta-Hydroxy-5-cholestenoic acid (NP0136232) [np-mrd.org]
- 2. 3beta-Hydroxy-27-norcholest-5-en-25-one | C26H42O2 | CID 165617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of the hormonally active (25S)-delta7-dafachronic acid, (25S)-Delta4-dafachronic acid, (25S)-dafachronic acid, and (25S)-cholestenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear Magnetic Resonance (NMR) Study for the Detection and Quantitation of Cholesterol in HSV529 Therapeutic Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative importance of the 25-hydroxylation pathway for bile acid biosynthesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bile acid synthesis in man. In vivo activity of the 25-hydroxylation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of (25S)-3β-Hydroxy-5-cholesten-26-oyl-CoA for Metabolic Research
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA, a critical intermediate in the alternative "acidic" pathway of bile acid biosynthesis. This pathway, initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), plays a significant role in cholesterol homeostasis and the generation of specific bile acid species.[1] The availability of high-purity (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is essential for a range of research applications, including enzyme kinetics, metabolomics, and the study of lipid metabolism regulation. This guide presents a robust chemo-enzymatic strategy, detailing the chemical activation of the precursor carboxylic acid and its subsequent coupling to Coenzyme A. The protocol is designed for researchers in biochemistry, pharmacology, and drug development, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deep understanding of the process.
Part 1: Scientific Background and Significance
(25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is the activated thioester form of 3β-hydroxy-5-cholestenoic acid. This molecule lies at a crucial junction in a key pathway for cholesterol catabolism, distinct from the "classic" pathway that begins with cholesterol 7α-hydroxylase (CYP7A1).[1]
The Acidic Pathway of Bile Acid Synthesis:
-
Initiation: The pathway begins in the mitochondria, where cholesterol is hydroxylated at the C-27 position by the enzyme sterol 27-hydroxylase (CYP27A1) to form 27-hydroxycholesterol.[1][2]
-
Oxidation: Further oxidation steps convert the C-27 hydroxyl group into a carboxylic acid, yielding (25S)-3β-hydroxy-5-cholesten-26-oic acid (also referred to as 3β-hydroxy-5-cholestenoic acid).[3][4] This steroid acid is a normal constituent of human blood and a key metabolite.[5][6]
-
Activation: Before it can be further metabolized (e.g., through side-chain shortening or conjugation with amino acids), the carboxylic acid must be "activated." This is achieved by converting it into a high-energy thioester with Coenzyme A (CoA), forming (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA.
-
Downstream Metabolism: The activated CoA ester can then undergo peroxisomal β-oxidation and subsequent modifications to form primary bile acids like chenodeoxycholic acid and, to a lesser extent, cholic acid.[7][8]
The availability of this CoA ester is rate-limiting for its downstream applications, making its chemical synthesis a valuable tool for researchers studying the enzymes and regulatory mechanisms of this pathway.
Caption: The acidic pathway of bile acid synthesis.
Part 2: Synthesis Strategy
The synthesis of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is approached as a two-step process starting from its corresponding carboxylic acid, which is commercially available or can be synthesized. The core of the protocol is the formation of the thioester bond with Coenzyme A.
Rationale for Method Selection:
Direct esterification is inefficient. Therefore, the carboxylic acid must first be converted into a more reactive intermediate. The Mixed Anhydride Method using ethyl chloroformate is selected for its high efficiency, mild reaction conditions, and compatibility with complex molecules like sterols. This method is well-established for the synthesis of various CoA thioesters.[9]
The workflow is as follows:
-
Activation: The carboxylate of (25S)-3β-hydroxy-5-cholesten-26-oic acid is reacted with ethyl chloroformate to form a highly reactive mixed carbonic-carboxylic anhydride.
-
Coupling: The nucleophilic thiol group (-SH) of Coenzyme A attacks the activated carbonyl carbon of the mixed anhydride, displacing the ethyl carbonate group and forming the stable thioester bond.
-
Purification: The final product is purified from unreacted starting materials and byproducts using reverse-phase high-performance liquid chromatography (HPLC).
Caption: Chemo-enzymatic synthesis and purification workflow.
Part 3: Detailed Experimental Protocol
Materials and Reagents:
-
(25S)-3β-Hydroxy-5-cholesten-26-oic acid (Purity ≥95%)
-
Coenzyme A, free acid or lithium salt (Purity ≥90%)
-
Ethyl chloroformate (≥97%)
-
Triethylamine (TEA), distilled (≥99.5%)
-
Tetrahydrofuran (THF), anhydrous (≤0.005% water)
-
Sodium bicarbonate (NaHCO₃)
-
Milli-Q or 18 MΩ·cm water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Argon or Nitrogen gas supply
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Reverse-phase C18 semi-preparative HPLC column
Protocol:
Step 1: Activation of (25S)-3β-Hydroxy-5-cholesten-26-oic Acid
Causality Note: This step must be performed under strictly anhydrous conditions using an inert atmosphere (Argon or Nitrogen). The mixed anhydride intermediate is highly susceptible to hydrolysis, which would revert it back to the starting carboxylic acid and terminate the reaction.
-
Weigh 10 mg (approx. 24 µmol) of (25S)-3β-hydroxy-5-cholesten-26-oic acid into a dry, 10 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 2 mL of anhydrous THF to dissolve the acid. The sterol structure may require gentle warming or sonication to fully dissolve. Cool back to room temperature.
-
Place the flask in an ice bath and stir for 10 minutes to cool to 0°C.
-
While stirring, add 1.2 equivalents of triethylamine (TEA) (4.0 µL, approx. 29 µmol). TEA acts as a base to deprotonate the carboxylic acid, forming the carboxylate anion necessary for the reaction.
-
After 5 minutes, add 1.2 equivalents of ethyl chloroformate (2.8 µL, approx. 29 µmol) dropwise via syringe.
-
Allow the reaction to stir at 0°C under an inert atmosphere for 30-45 minutes. The formation of a white precipitate (triethylammonium chloride) is indicative of a successful activation.
Step 2: Coupling with Coenzyme A
Causality Note: Coenzyme A is added as an aqueous solution buffered to a slightly basic pH. This ensures the thiol group remains deprotonated and thus maximally nucleophilic for its attack on the mixed anhydride.
-
In a separate vial, prepare a solution of Coenzyme A. Dissolve 2 equivalents (approx. 37 mg, 48 µmol) of Coenzyme A (free acid) in 2 mL of ice-cold 0.5 M sodium bicarbonate (NaHCO₃) buffer. The final pH should be ~8.0-8.5.
-
Using a pre-chilled syringe, slowly add the Coenzyme A solution to the activated steroid acid mixture (from Step 1) with vigorous stirring. Keep the reaction flask in the ice bath.
-
Allow the reaction to proceed for 2-4 hours, stirring at 0°C and then slowly warming to room temperature.
-
Quench the reaction by adding 100 µL of glacial acetic acid to neutralize the excess base.
-
Remove the solvent under reduced pressure (rotary evaporation).
Step 3: Purification by HPLC
-
Resuspend the dried crude reaction mixture in 1-2 mL of 50% acetonitrile/water.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Purify the filtrate using a semi-preparative reverse-phase C18 HPLC column.
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A typical gradient would be 20% to 100% B over 30-40 minutes.
-
Detection: Monitor the elution at 260 nm, the characteristic absorbance wavelength of the adenine moiety in Coenzyme A.
-
-
Collect the fractions corresponding to the major product peak.
-
Combine the pure fractions and lyophilize to obtain the final product as a white, fluffy powder. Determine the yield.
Part 4: Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation. The identity and purity of the synthesized (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA should be confirmed by analytical HPLC and mass spectrometry.
Analytical HPLC:
-
Inject a small aliquot of the purified product onto an analytical C18 column.
-
A single, sharp peak should be observed at the expected retention time, indicating high purity.
Mass Spectrometry (LC-MS):
-
Infuse the purified product into an ESI-MS system.
-
The analysis should confirm the presence of the correct molecular ion.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₄₈H₇₈N₇O₁₉P₃S | Derived from precursor and CoA |
| Monoisotopic Mass | 1181.4192 g/mol | Precise mass for high-resolution MS |
| Average Mass | 1182.18 g/mol | |
| Expected Ion (ESI+) | [M+H]⁺ = 1182.427 Da | Protonated molecular ion |
| Expected Ion (ESI+) | [M+Na]⁺ = 1204.409 Da | Common sodium adduct |
| HPLC λmax | 260 nm | Absorbance of adenine in CoA |
References
- 1. Cholestenoic acid as endogenous epigenetic regulator decreases hepatocyte lipid accumulation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3beta-Hydroxy-5-cholestenoic acid | C27H44O3 | CID 165511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Catabolism of 2-methyloctanoic acid and 3beta-hydroxycholest-5-en-26-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The formation and metabolism of 3α,7α-dihydroxy-5β-cholestan-26-oic acid in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol [reactome.org]
- 9. mdpi.com [mdpi.com]
Application Note: High-Sensitivity Detection of (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This application note presents a detailed protocol for the sensitive and specific detection of (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA, a key intermediate in the acidic pathway of bile acid biosynthesis. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for complex biological matrices. This guide provides in-depth protocols for sample preparation from cell cultures and liver tissue, optimized LC-MS/MS parameters, and data analysis strategies. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method for their specific applications.
Introduction: The Significance of this compound
This compound is a pivotal intermediate in the alternative, or "acidic," pathway of bile acid synthesis. This pathway is initiated by the hydroxylation of cholesterol at the C26 (or C27) position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1)[1][2]. This initial step is crucial for cholesterol catabolism in both hepatic and extrahepatic tissues[3]. The resulting 26-hydroxycholesterol is further oxidized to 3beta-hydroxy-5-cholestenoic acid, which is then activated to its coenzyme A (CoA) thioester, this compound, priming it for further enzymatic modifications in the peroxisome.
Dysregulation of the acidic pathway of bile acid synthesis is implicated in various metabolic disorders. For instance, defects in CYP27A1 are associated with cerebrotendinous xanthomatosis, a rare autosomal recessive lipid storage disease[4]. Given its central role, the ability to accurately quantify this compound in biological samples is essential for understanding the pathophysiology of these diseases and for the development of novel therapeutic interventions.
LC-MS/MS has emerged as the gold standard for the analysis of acyl-CoA species due to its superior sensitivity, specificity, and ability to handle complex biological matrices[5]. This application note provides a comprehensive guide for the detection of this compound, enabling researchers to investigate its role in health and disease.
Metabolic Pathway Context
The formation of this compound is a key step in the acidic pathway of bile acid synthesis. The following diagram illustrates the major enzymatic steps leading to and succeeding this important intermediate.
Caption: The Acidic Pathway of Bile Acid Synthesis.
Analytical Methodology: LC-MS/MS
The cornerstone of this analytical approach is the coupling of reversed-phase liquid chromatography for the separation of this compound from other cellular lipids, followed by tandem mass spectrometry for its specific and sensitive detection.
Predicted Mass and Fragmentation
The exact mass of this compound (C48H78N7O18P3S) is 1165.43 g/mol . In positive ion electrospray ionization (ESI+), it is expected to be detected as the protonated molecule [M+H]+ at m/z 1166.44.
Tandem mass spectrometry (MS/MS) of acyl-CoA compounds typically yields characteristic fragment ions. For this compound, the predicted fragmentation pattern involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da), resulting in a product ion corresponding to the acyl-pantetheine portion of the molecule. This provides a highly specific transition for Multiple Reaction Monitoring (MRM).
| Parameter | Predicted Value | Rationale |
| Precursor Ion (Q1) | m/z 1166.4 | [M+H]+ of this compound |
| Product Ion (Q3) | m/z 659.4 | [M+H - 507.0]+, corresponding to the acyl-pantetheine fragment |
| Collision Energy (CE) | 35-45 eV | To be optimized empirically, typical for acyl-CoA fragmentation |
Note: These values are predictive and should be optimized using an analytical standard if available. The lack of a commercially available standard for this compound necessitates careful method development and validation. Researchers should verify the availability of a standard from specialty chemical suppliers.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical for the efficient extraction of acyl-CoAs while minimizing degradation. The following protocols are recommended for cell cultures and liver tissue.
Protocol 1: Extraction from Cultured Cells
-
Cell Lysis: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water directly to the culture plate.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Internal Standard Spiking: Spike the lysate with an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or a structurally similar acyl-CoA not present in the sample).
-
Sonication: Sonicate the sample for 3 cycles of 10 seconds on ice to ensure complete cell lysis.
-
Protein Precipitation: Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Dry the supernatant using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).
Protocol 2: Extraction from Liver Tissue
-
Tissue Homogenization: Weigh 20-50 mg of frozen liver tissue and homogenize in 1 mL of ice-cold 2.5% sulfosalicylic acid (SSA) using a bead homogenizer.
-
Internal Standard Spiking: Spike the homogenate with the internal standard.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying and Reconstitution: Follow steps 7 and 8 from Protocol 1.
Liquid Chromatography
Reversed-phase chromatography is well-suited for the separation of acyl-CoAs. A C18 column is recommended.
| LC Parameter | Recommended Setting |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
Mass Spectrometry
The following parameters provide a starting point for method development on a triple quadrupole mass spectrometer.
| MS Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Data Analysis and Validation
Quantitative analysis is typically performed by integrating the peak area of the MRM transition for this compound and normalizing it to the peak area of the internal standard. A calibration curve should be prepared using a certified reference standard, if available, to determine the absolute concentration.
Method validation should be performed according to established guidelines and should assess:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effects: The influence of co-eluting compounds from the biological matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the sample matrix and during the analytical process.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the analysis of this compound.
Conclusion
This application note provides a robust and detailed framework for the detection and quantification of this compound in biological samples using LC-MS/MS. By understanding the biochemical context and the rationale behind the analytical choices, researchers can effectively apply and adapt this methodology to further elucidate the role of the acidic pathway of bile acid synthesis in health and disease. The successful implementation of this method will contribute to a deeper understanding of lipid metabolism and may aid in the discovery of new biomarkers and therapeutic targets.
References
- 1. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA using a Validated LC-MS/MS Method
Abstract
This document provides a comprehensive guide for the quantitative analysis of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA, a critical intermediate in the alternative "acidic" pathway of bile acid synthesis. The methodology detailed herein employs Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its specificity and sensitivity. We present a complete workflow, from sample preparation in a biological matrix to data acquisition and analysis, designed for researchers in metabolic disease, drug development, and lipidomics. The protocol emphasizes the rationale behind key steps, ensuring both technical accuracy and practical applicability. This self-validating system includes robust quality control measures to deliver trustworthy and reproducible results.
Introduction and Biochemical Significance
Cellular cholesterol homeostasis is a tightly regulated process, and its dysregulation is implicated in numerous metabolic diseases. Bile acid synthesis is a major pathway for cholesterol catabolism in the liver. While the "classic" pathway is well-understood, the alternative "acidic" pathway, which involves the initial hydroxylation of the sterol side chain, is of growing interest. Within this pathway, sterol intermediates are generated that can act as ligands for nuclear receptors, thereby regulating gene expression related to lipid metabolism[1].
(25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is the activated thioester of 3β-hydroxy-5-cholestenoic acid, a key metabolite formed via the action of sterol 27-hydroxylase (CYP27A1) on cholesterol. The formation of this CoA thioester "activates" the molecule for subsequent enzymatic reactions, including peroxisomal β-oxidation, ultimately leading to the formation of primary bile acids like chenodeoxycholic acid. Given its position as a flux-controlling intermediate, accurately quantifying (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA in biological samples is crucial for understanding the dynamics of bile acid metabolism and its role in liver health and disease.
Figure 1: Simplified schematic of the acidic pathway of bile acid synthesis, highlighting the position of the target analyte.
Principle of the Method
This method leverages the strengths of reversed-phase liquid chromatography for the separation of the amphipathic analyte from matrix components, coupled with the high selectivity and sensitivity of tandem mass spectrometry.
-
Chromatography: The hydrophobic sterol backbone of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA allows for strong retention on a C18 stationary phase. A gradient elution with an organic mobile phase (acetonitrile/methanol) effectively elutes the analyte, while the aqueous phase, buffered to a slightly alkaline pH with ammonium hydroxide, improves peak shape and ionization efficiency for the CoA moiety[2][3].
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Acyl-CoA molecules are well-suited for this technique due to the highly conserved fragmentation pattern of the Coenzyme A portion. The precursor ion ([M+H]⁺) undergoes collision-induced dissociation (CID) to produce characteristic product ions. The most abundant and specific fragmentation is the neutral loss of the 3'-phospho-adenosine diphosphate moiety (507 Da)[4][5][6][7]. This transition provides exceptional specificity for Multiple Reaction Monitoring (MRM) analysis.
Materials and Reagents
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Ammonium hydroxide (≥25% in water, proteomics grade), Formic acid (LC-MS grade).
-
Standards: (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA analytical standard. An appropriate internal standard (IS), such as a stable isotope-labeled version (e.g., ¹³C-labeled) or a structurally similar odd-chain acyl-CoA (e.g., C17:0-CoA), is required for accurate quantification[8].
-
Equipment:
-
Triple quadrupole mass spectrometer with an ESI source.
-
UHPLC or HPLC system.
-
Analytical balance.
-
Microcentrifuge.
-
Pipettes and polypropylene tubes.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Experimental Protocols
Preparation of Standards and Quality Controls
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analytical standard and dissolve in an appropriate solvent (e.g., 1 mL of 80:20 methanol:water) to create a 1 mg/mL stock. Store at -80°C.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock 1:100 in 50:50 acetonitrile:water.
-
Internal Standard (IS) Working Solution (1 µg/mL): Prepare a working solution of the chosen internal standard in 50:50 acetonitrile:water.
-
Calibration Curve Standards: Perform serial dilutions of the working stock solution to prepare calibration standards ranging from low pg/mL to ng/mL concentrations in the chosen biological matrix extract (e.g., lysed cell supernatant).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to validate the accuracy and precision of the assay.
Sample Preparation Protocol
This protocol is designed for cultured cells (e.g., HepG2 hepatocytes) but can be adapted for tissue homogenates. The key objectives are to efficiently lyse the cells, precipitate proteins, and extract the analyte while minimizing degradation.
-
Cell Harvesting: Aspirate culture medium and wash cells (~1-5 million) twice with ice-cold PBS.
-
Metabolism Quenching & Lysis: Add 500 µL of ice-cold extraction solvent (80% Methanol / 20% Water) to the cell plate/pellet. Scrape the cells and collect the lysate into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a fixed volume (e.g., 10 µL) of the IS working solution to all samples, calibrators, and QCs (except blanks).
-
Protein Precipitation: Vortex the tubes vigorously for 30 seconds. Incubate at -20°C for 30 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new polypropylene tube or HPLC vial, avoiding the protein pellet.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Figure 2: Step-by-step workflow for the extraction of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA from biological samples.
LC-MS/MS Instrumentation and Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention for the sterol backbone. |
| Mobile Phase A | Water with 5 mM Ammonium Hydroxide | Alkaline pH improves peak shape and ionization. |
| Mobile Phase B | 90:10 Acetonitrile:Methanol | Strong organic phase for efficient elution. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential matrix effects. |
| Gradient | 0-1 min: 30% B1-8 min: 30% to 98% B8-10 min: 98% B10-10.1 min: 98% to 30% B10.1-12 min: 30% B | A focused gradient to elute the analyte after polar contaminants and before highly nonpolar lipids. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Ionization Mode | ESI, Positive | Optimal for protonation of the CoA moiety. |
| Capillary Voltage | 3.2 kV | Optimized for stable spray and ion generation[5][6]. |
| Source Temp. | 120°C | Standard temperature to prevent thermal degradation. |
| Desolvation Temp. | 500°C | Efficiently removes solvent from droplets[5][6]. |
| Desolvation Gas | Nitrogen, 500 L/h | Assists in the desolvation process. |
| Collision Gas | Argon | Standard for collision-induced dissociation. |
| MRM Transitions | See Table 3 below | Specific precursor-product pairs for quantification and confirmation. |
Table 3: Predicted MRM Transitions for (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA (Based on a theoretical monoisotopic mass of ~1166.6 Da)
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Transition Type | Rationale |
|---|---|---|---|---|
| (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA | 1167.6 | 660.4 | Quantifier | Neutral loss of 3'-phospho-ADP (507.2 Da). Highly specific and abundant[5][7][9]. |
| (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA | 1167.6 | 428.1 | Qualifier | Corresponds to the adenosine-3',5'-diphosphate fragment. Confirms identity[4][8]. |
| Internal Standard (e.g., C17:0-CoA) | 1022.5 | 515.3 | Quantifier | Corresponding neutral loss of 507.2 Da for the chosen IS. |
Method Validation and Quality Control
To ensure the trustworthiness of the generated data, a validation plan should be executed.
-
System Suitability: Before each analytical run, inject a mid-level concentration standard to verify system performance, including peak shape, retention time, and signal intensity.
-
Linearity: Analyze the calibration curve standards and plot the peak area ratio (Analyte/IS) against the concentration. The curve should have a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: Analyze the QC samples (n=5 for each level) across multiple days. The accuracy (% deviation from the nominal value) should be within ±15%, and the precision (%CV) should be ≤15%.
-
Matrix Effect: Evaluate by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Carryover: Inject a blank sample immediately after the highest calibration standard to ensure no carryover is present.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal / Poor Sensitivity | Inefficient ionization; Matrix suppression; Analyte degradation. | Optimize source parameters (voltages, temperatures). Improve sample cleanup (e.g., SPE). Ensure samples are kept cold and analyzed promptly. |
| Poor Peak Shape (Tailing/Fronting) | Column degradation; Incompatible sample solvent; pH mismatch. | Replace the column. Ensure the final sample solvent is similar to the initial mobile phase. Verify the pH of the mobile phase. |
| Inconsistent Retention Time | Pump malfunction; Column temperature fluctuation; Mobile phase preparation error. | Check pump pressure and performance. Ensure the column oven is stable. Prepare fresh mobile phases. |
| High Background Noise | Contaminated solvent or system; Non-specific binding. | Use high-purity LC-MS grade solvents. Flush the system thoroughly. |
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust tool for the quantification of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA. By combining optimized sample preparation, efficient chromatographic separation, and specific mass spectrometric detection, this protocol enables researchers to accurately measure this key intermediate of the acidic bile acid synthesis pathway. The inclusion of rigorous quality control and validation steps ensures that the data generated is reliable and reproducible, facilitating deeper insights into lipid metabolism and associated pathologies.
References
- 1. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Utilizing (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA for Liver X Receptor (LXR) Activation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the effective use of (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA, an endogenous ligand for the Liver X Receptors (LXRα and LXRβ), in a cell culture setting. LXRs are critical nuclear receptors that govern the transcriptional regulation of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation.[1][2][3] Activation of LXR presents a promising therapeutic strategy for metabolic and inflammatory diseases such as atherosclerosis.[2][4] These application notes offer comprehensive, field-tested protocols for the preparation, handling, and application of this specific acyl-CoA oxysterol, along with methods to validate its biological activity through the assessment of downstream LXR target gene expression.
Scientific Introduction: The Role of this compound in LXR Signaling
Liver X Receptors (LXRs) are ligand-activated transcription factors that form obligate heterodimers with the Retinoid X Receptor (RXR).[1][3][5] This LXR/RXR complex acts as a "cholesterol sensor" within the cell.[2] Upon binding to endogenous oxysterol ligands, such as derivatives of cholesterol, the LXR/RXR heterodimer undergoes a conformational change. This change facilitates the release of co-repressors and the recruitment of co-activators, leading to the transcriptional activation of target genes.[3]
Key LXR target genes are central to reverse cholesterol transport and fatty acid metabolism, and include:
-
ATP-binding cassette transporter A1 (ABCA1): Mediates the efflux of cholesterol from cells to lipid-poor apolipoproteins.[5][6][7]
-
ATP-binding cassette transporter G1 (ABCG1): Promotes cholesterol efflux to mature HDL particles.[7][8]
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A key transcription factor in fatty acid and triglyceride synthesis.[5][9]
This compound is a naturally occurring intermediate in the bile acid synthesis pathway and has been identified as an endogenous LXR agonist. Its use in cell culture allows researchers to probe the intricate mechanisms of LXR signaling, screen for novel therapeutic agents, and understand the physiological consequences of activating these critical metabolic pathways.
Material Preparation and Handling
The integrity of this compound is paramount for reproducible experimental outcomes. Acyl-CoA esters are susceptible to hydrolysis, particularly at non-neutral pH.
Reconstitution Protocol
-
Causality: Due to its sterol backbone and long acyl chain, this compound is hydrophobic. A high-purity organic solvent is necessary for complete solubilization before dilution into aqueous cell culture media. DMSO is a standard choice for its solvating power and compatibility with most cell lines at low final concentrations.
-
Step-by-Step:
-
Centrifuge the vial briefly to ensure the lyophilized powder is at the bottom.
-
Aseptically add a sufficient volume of high-purity, sterile-filtered DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex gently for 1-2 minutes until the powder is completely dissolved. A brief, low-power sonication in a water bath can aid dissolution if necessary.[10]
-
Visually inspect the solution to ensure there are no particulates.
-
Storage and Stability
-
Rationale: To prevent degradation via hydrolysis and oxidation, stock solutions should be stored under conditions that minimize exposure to water and air. Aliquoting prevents multiple freeze-thaw cycles, which can compromise compound stability.
-
Recommendations:
-
Stock Solution (in DMSO): Aliquot the stock solution into smaller, single-use volumes in tightly sealed, low-protein-binding tubes. Store at -80°C for long-term stability (up to 6 months).
-
Working Dilutions: Prepare fresh working dilutions in cell culture media immediately before use. Do not store the compound in aqueous solutions for extended periods.
-
| Parameter | Recommendation | Rationale |
| Reconstitution Solvent | High-purity, sterile DMSO | Ensures complete solubilization of the hydrophobic molecule. |
| Stock Concentration | 1-10 mM | Provides a concentrated source for accurate serial dilutions. |
| Storage Temperature | -80°C (aliquoted) | Minimizes degradation and prevents repeated freeze-thaw cycles. |
| Shelf Life (Stock) | ≤ 6 months at -80°C | Preserves compound integrity. |
| Aqueous Stability | Low; prepare fresh for each use | Acyl-CoA esters are prone to hydrolysis in aqueous buffers.[10] |
Experimental Design & Protocols
Core Protocol: LXR Target Gene Activation in Hepatocytes
This protocol describes the treatment of a human hepatocyte cell line (e.g., HepG2) to measure the induction of LXR target genes.
Self-Validation System: The protocol includes critical controls: a vehicle control (DMSO) to establish the baseline gene expression and a synthetic LXR agonist (T0901317 or GW3965) as a positive control to ensure the cellular machinery for LXR signaling is responsive.[9][11]
Workflow Diagram:
Caption: Experimental workflow for LXR activation assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate HepG2 cells in 12-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture in appropriate media (e.g., DMEM with 10% FBS).
-
Cell Starvation (Optional but Recommended): For studies focusing on lipid metabolism, it is often beneficial to reduce the serum concentration (e.g., to 0.5-1% FBS) for 12-24 hours prior to treatment. This synchronizes the cells and reduces baseline signaling from lipids present in the serum.
-
Preparation of Treatment Media:
-
Thaw the stock solution of this compound, the positive control (e.g., T0901317), and DMSO on ice.
-
Prepare serial dilutions in your cell culture media to achieve the desired final concentrations. A typical starting range for LXR agonists is 0.1 µM to 10 µM.[12]
-
Crucially, ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Carefully aspirate the old media from the wells.
-
Add the prepared treatment media to the corresponding wells (e.g., 1 mL per well for a 12-well plate).
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂) for a period of 18-24 hours. This duration is generally sufficient to observe robust transcriptional changes for LXR target genes.[9][12]
-
Endpoint Analysis: Proceed to downstream analysis, such as RNA extraction for qPCR.
Downstream Analysis: Quantitative PCR (qPCR)
Rationale: qPCR is a sensitive and quantitative method to measure changes in mRNA levels of LXR target genes, providing direct evidence of receptor activation.
-
RNA Isolation: Lyse the cells directly in the wells using a lysis buffer (e.g., TRIzol or a kit-based buffer) and isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a suitable master mix (e.g., SYBR Green), cDNA template, and primers specific for the target genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, HPRT). The results should be expressed as fold change relative to the vehicle-treated control.
Recommended Human qPCR Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ABCA1 | TGTCCAGTCCAGTAATGGTTCC | GCTTTGCTGGAGTTGGAGG |
| SREBP-1c (SREBF1) | GGAGCCATGGATTGCACATT | GCTTCCAGAGAGGAGGCCAG |
| FASN | AGGGTCGAGGCTGGCTACTA | GCTGCAAGCACAGCCTCTAA |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
LXR Signaling Pathway and Mechanism of Action
Activation of gene expression by this compound follows a well-defined nuclear receptor signaling cascade.
Caption: LXR signaling pathway activation.
Mechanism Explained:
-
Ligand Binding: The acyl-CoA oxysterol enters the nucleus and binds to the Ligand Binding Domain (LBD) of LXR.[4]
-
Conformational Change: This binding event induces a conformational shift in the LXR/RXR heterodimer.
-
Co-regulator Exchange: The conformational change causes the dissociation of co-repressor proteins (e.g., NCoR, SMRT) and the recruitment of co-activator proteins (e.g., p300/CBP, ASC2).[3]
-
Gene Transcription: The complete LXR/RXR/co-activator complex binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes.[1]
-
Biological Response: This binding initiates the transcription of genes like ABCA1 and SREBP-1c, leading to increased protein expression and subsequent modulation of cellular cholesterol and fatty acid metabolism.[2][5]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No induction of target genes | - Compound degradation (improper storage/handling).- Cell line does not express sufficient LXR.- Sub-optimal compound concentration.- Incorrect incubation time. | - Use a fresh aliquot of the compound.- Confirm LXRα/β expression in your cell line via PCR or Western blot.- Perform a dose-response curve (e.g., 0.1 µM to 20 µM).- Perform a time-course experiment (e.g., 6, 12, 24, 48 hours).- Verify the positive control (e.g., T0901317) is working. |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors during treatment preparation.- Uneven cell health across the plate. | - Ensure a single-cell suspension before seeding.- Prepare a master mix for each treatment condition.- Inspect cells for consistent morphology and confluency before treatment. |
| Cell toxicity observed | - Final DMSO concentration is too high.- Compound is cytotoxic at the tested concentrations.- Contamination. | - Ensure final DMSO concentration is ≤ 0.1%.- Perform a cell viability assay (e.g., MTT, CCK-8) in parallel with the gene expression study.- Test for mycoplasma and other contaminants. |
References
- 1. Liver X receptor - Wikipedia [en.wikipedia.org]
- 2. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Liver X Receptor Activators by Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Promoter-Specific Roles for Liver X Receptor/Corepressor Complexes in the Regulation of ABCA1 and SREBP1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neolab.de [neolab.de]
- 11. Cholesterol metabolite, 5-cholesten-3beta, 25-diol 3-sulfate, promotes hepatic proliferation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Biological Markers of Liver X Receptor (LXR) Activation at the Cell Surface of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA
Introduction: Unveiling the Role of a Key Metabolic Intermediate
(25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA is a pivotal, yet often understudied, intermediate in the "acidic" or "alternative" pathway of bile acid synthesis. Unlike the "classic" pathway that begins with cholesterol 7α-hydroxylase (CYP7A1), the acidic pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). This pathway is not only crucial for hepatic bile acid production but also plays a significant role in cholesterol homeostasis in extrahepatic tissues. The formation of the CoA thioester at the C-26 position activates the cholestenoic acid for further metabolism, including peroxisomal chain shortening, ultimately leading to the formation of primary bile acids such as chenodeoxycholic acid.
Understanding the kinetics of this compound formation and its subsequent metabolic fate is critical for researchers in metabolic diseases, drug development professionals targeting lipid metabolism, and scientists investigating the intricate regulation of nuclear receptors like the Liver X Receptor (LXR) and Farnesoid X Receptor (FXR). This guide provides a comprehensive suite of protocols and technical insights for the synthesis, characterization, and application of this compound in experimental settings.
Metabolic Significance and Regulatory Context
The acidic pathway of bile acid synthesis, where this compound is a key player, contributes significantly to the overall bile acid pool. Intermediates of this pathway, including the precursor 3β-hydroxy-5-cholestenoic acid, are not merely metabolic conduits but also bioactive signaling molecules.[1] They have been shown to act as endogenous ligands for nuclear receptors, thereby influencing the expression of genes involved in lipid metabolism and transport.[1] For instance, certain oxysterols, which are structurally related to the precursors of this compound, are known LXR agonists.[1] The downstream products, bile acids, are potent FXR agonists. Therefore, studying this specific CoA ester allows for a deeper understanding of the crosstalk between cholesterol catabolism and the nuclear receptor signaling that governs systemic lipid homeostasis.
Caption: The acidic pathway of bile acid synthesis.
Part 1: Synthesis and Characterization
The limited commercial availability of this compound necessitates its synthesis for research purposes. A two-step chemo-enzymatic approach is generally the most accessible method for a standard biochemistry laboratory.
Protocol 1.1: Synthesis of (25S)-3beta-hydroxy-5-cholestenoic acid
The precursor acid can be synthesized from commercially available starting materials like diosgenin. This multi-step chemical synthesis is often complex. For laboratories not equipped for extensive organic synthesis, sourcing (25S)-3beta-hydroxy-5-cholestenoic acid from custom synthesis providers is a practical alternative.
Protocol 1.2: Enzymatic Synthesis of this compound
This protocol utilizes an acyl-CoA synthetase to attach Coenzyme A to the carboxylic acid. The choice of enzyme can be critical, and several commercially available acyl-CoA synthetases can be screened for activity with (25S)-3beta-hydroxy-5-cholestenoic acid.
Materials:
-
(25S)-3beta-hydroxy-5-cholestenoic acid
-
Coenzyme A, lithium salt
-
ATP, disodium salt
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
Dithiothreitol (DTT, 1 mM)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and DTT.
-
Add (25S)-3beta-hydroxy-5-cholestenoic acid (dissolved in a minimal amount of ethanol or DMSO) to the reaction mixture to a final concentration of 100-500 µM.
-
Add Coenzyme A and ATP to final concentrations of 1-2 mM and 5-10 mM, respectively.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-4 hours. The progress can be monitored by HPLC.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying with perchloric acid.[2]
Rationale: The enzymatic approach offers high specificity and avoids harsh chemical conditions that could modify the sterol backbone. The excess of CoA and ATP drives the reaction towards product formation.
Protocol 1.3: Purification by High-Performance Liquid Chromatography (HPLC)
The synthesized this compound can be purified using reversed-phase HPLC.
| HPLC Parameters for Purification | |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 50 mM Ammonium Acetate in Water, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm (for the adenine ring of CoA) |
Procedure:
-
Centrifuge the terminated reaction mixture to pellet precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Collect fractions corresponding to the product peak.
-
Pool the collected fractions and lyophilize to obtain the purified product.
Rationale: The reversed-phase column separates the hydrophobic acyl-CoA from the more polar reactants. The ammonium acetate buffer system is volatile, facilitating sample recovery after lyophilization.
Protocol 1.4: Characterization by Mass Spectrometry
The identity and purity of the synthesized this compound should be confirmed by LC-MS/MS.
Expected Mass Transitions:
-
Precursor Ion [M+H]⁺: The calculated mass of the protonated molecule.
-
Product Ion: A characteristic neutral loss of 507 Da is observed for acyl-CoAs in positive ion mode, corresponding to the fragmentation of the phosphoadenosine diphosphate moiety.[3]
Rationale: Mass spectrometry provides unambiguous identification of the synthesized molecule by confirming its molecular weight and characteristic fragmentation pattern.
Part 2: In Vitro Enzyme Assays
This compound is a substrate for enzymes in the bile acid synthesis pathway. In vitro assays can be used to study the kinetics of these enzymes.
Protocol 2.1: Assay for Peroxisomal β-Oxidation
This assay measures the conversion of this compound to downstream products by a liver homogenate or purified peroxisomal fraction.
Materials:
-
Purified this compound
-
Liver homogenate or peroxisomal fraction
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Cofactors for β-oxidation (NAD⁺, FAD)
Procedure:
-
Pre-incubate the liver homogenate or peroxisomal fraction in the reaction buffer with cofactors.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C for various time points.
-
Terminate the reaction with an organic solvent (e.g., acetonitrile/methanol).
-
Analyze the reaction mixture by LC-MS/MS to quantify the disappearance of the substrate and the appearance of products.
Rationale: This assay allows for the direct measurement of the metabolic activity of the enzymes involved in the side-chain shortening of the cholestenoic acid.
Part 3: Cell-Based Assays for Nuclear Receptor Activation
This compound itself, or its metabolic products, may modulate the activity of LXR and FXR. This can be investigated using luciferase reporter assays and qPCR analysis of target gene expression.
Caption: Workflow for nuclear receptor activation assays.
Protocol 3.1: LXR and FXR Luciferase Reporter Assays
This protocol uses a cell line (e.g., HepG2) co-transfected with a plasmid expressing the nuclear receptor and a reporter plasmid containing luciferase driven by a promoter with response elements for that receptor.[4][5][6][7][8]
Materials:
-
HepG2 cells
-
LXR or FXR expression plasmid
-
Luciferase reporter plasmid with LXR or FXR response elements
-
Transfection reagent
-
Dual-luciferase assay system
-
This compound
-
Positive controls (e.g., T0901317 for LXR, GW4064 for FXR)
Procedure:
-
Seed HepG2 cells in a 96-well plate.
-
Co-transfect the cells with the appropriate expression and reporter plasmids.
-
After 24 hours, treat the cells with varying concentrations of this compound or the positive control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the dual-luciferase assay system.[9]
Rationale: This assay provides a quantitative measure of the ability of the test compound to activate the transcriptional activity of the nuclear receptor.
Protocol 3.2: qPCR Analysis of LXR and FXR Target Gene Expression
This protocol measures changes in the mRNA levels of endogenous target genes of LXR and FXR in response to treatment with this compound.[10][11][12][13]
Materials:
-
HepG2 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (see table below) and a housekeeping gene (e.g., GAPDH)
| Target Gene | Associated Receptor | Function |
| ABCA1 | LXR | Cholesterol efflux |
| SREBP-1c | LXR | Lipogenesis |
| SHP | FXR | Bile acid synthesis regulation |
| BSEP | FXR | Bile salt export |
Procedure:
-
Treat HepG2 cells with this compound for 6-24 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
Rationale: Measuring the expression of endogenous target genes provides a more physiologically relevant assessment of nuclear receptor activation compared to the artificial reporter system.
Part 4: Quantification in Biological Samples
To understand the in vivo or in situ relevance of this compound, it is essential to be able to quantify its levels in cells and tissues. This is achieved through a combination of efficient extraction and sensitive LC-MS/MS analysis.[2][3][14][15][16][17][18][19]
Protocol 4.1: Extraction of Acyl-CoAs from Cells or Tissues
Materials:
-
Cultured cells or tissue samples
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or a mixed organic-aqueous solvent (e.g., acetonitrile/methanol/water)[2][15]
-
Internal standard (e.g., an odd-chain length acyl-CoA)
Procedure:
-
For cultured cells, aspirate the media and immediately add ice-cold 10% TCA. Scrape the cells and collect the lysate.[15]
-
For tissues, freeze-clamp the tissue in liquid nitrogen and grind to a powder. Homogenize the powder in an appropriate extraction solvent.[2]
-
Add the internal standard to the lysate/homogenate.
-
Sonicate the samples briefly on ice.
-
Centrifuge at high speed to pellet protein and cell debris.
-
The supernatant contains the acyl-CoAs and can be further purified by solid-phase extraction if necessary.[15]
Rationale: Rapid quenching of enzymatic activity with a strong acid or cold organic solvent is crucial to prevent the degradation of the acyl-CoA pool. The use of an internal standard is essential for accurate quantification, as it corrects for losses during extraction and variations in instrument response.
Protocol 4.2: Quantification by LC-MS/MS
The extracted acyl-CoAs are quantified using a sensitive LC-MS/MS method with multiple reaction monitoring (MRM).
| LC-MS/MS Parameters for Quantification | |
| LC Column | C18 reversed-phase |
| Mobile Phase A | Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| MRM Transition | [M+H]⁺ → [M+H-507]⁺ |
Procedure:
-
Develop a standard curve using purified this compound.
-
Analyze the extracted samples and standards by LC-MS/MS using the optimized MRM transition.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Rationale: LC-MS/MS in MRM mode offers exceptional sensitivity and selectivity, allowing for the accurate quantification of low-abundance acyl-CoAs in complex biological matrices.
Conclusion and Future Perspectives
The protocols outlined in this guide provide a robust framework for the investigation of this compound. By enabling its synthesis, characterization, and application in a variety of in vitro and cell-based assays, these methods will empower researchers to dissect its precise role in bile acid metabolism and nuclear receptor signaling. Future studies could leverage these techniques to explore how the flux through the acidic pathway is altered in metabolic diseases and to identify novel therapeutic targets within this pathway. The ability to accurately quantify this specific acyl-CoA will be invaluable for correlating its levels with disease states and the response to therapeutic interventions.
References
- 1. Cholestenoic acid as endogenous epigenetic regulator decreases hepatocyte lipid accumulation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. signosisinc.com [signosisinc.com]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of Coenzyme A in Cells and Tissues [jove.com]
quantification of (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA in tissues
Application Note & Protocol
Quantitative Analysis of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA in Tissues by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Abstract
(25S)-3β-hydroxy-5-cholesten-26-oyl-CoA (hereafter referred to as 26-OH-Chol-CoA) is a critical, yet low-abundance, intermediate in the alternative "acidic" pathway of bile acid synthesis, originating from the enzymatic modification of cholesterol.[1][2] Accurate quantification of this acyl-CoA thioester in tissues is essential for understanding the regulation of cholesterol homeostasis, bile acid metabolism, and the pathophysiology of related metabolic disorders like cerebrotendinous xanthomatosis.[1] However, the analysis of 26-OH-Chol-CoA is analytically challenging due to its inherent chemical instability, complex tissue matrix, and low endogenous concentrations.[3][4] This guide provides a comprehensive, field-proven protocol for the robust extraction and sensitive quantification of 26-OH-Chol-CoA from tissue samples using UHPLC-MS/MS. We detail every critical step, from sample collection and preparation to data analysis and method validation, providing the scientific rationale behind the protocol design to ensure accuracy and reproducibility.
Biological Context & Scientific Rationale
Cholesterol elimination and conversion to bile acids is a primary pathway for maintaining lipid homeostasis in the body.[5] While the "classic" pathway initiated by cholesterol 7α-hydroxylase (CYP7A1) is well-known, the alternative pathway plays a significant role in various tissues.[6] This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol to produce 27-hydroxycholesterol and its precursor, 26-hydroxycholesterol.[1][7]
The resulting (25S)-3β-hydroxy-5-cholesten-26-ol is then activated to its coenzyme A thioester, 26-OH-Chol-CoA, preparing it for further enzymatic processing and eventual conversion into chenodeoxycholic acid.[6] Given its position as a key metabolic intermediate, quantifying the tissue-specific pool sizes of 26-OH-Chol-CoA provides a direct measure of the flux through this important metabolic pathway. Dysregulation of this pathway is implicated in several diseases, making the precise measurement of its intermediates crucial for both basic research and the development of therapeutic interventions.
Analytical Strategy: Why UHPLC-MS/MS?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-abundance endogenous molecules like acyl-CoAs.[4][8][9]
-
Selectivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the highly selective detection of the target analyte by monitoring a specific precursor-to-product ion transition, effectively filtering out noise from the complex biological matrix.[3]
-
Sensitivity: Modern ESI sources and mass analyzers provide the sensitivity required to detect and quantify acyl-CoAs at their physiological (picomole to femtomole) levels.[8]
-
Chromatographic Separation: Ultra-High Performance Liquid Chromatography (UHPLC) provides superior resolution and speed, enabling the separation of 26-OH-Chol-CoA from structurally similar isomers and other lipids that could interfere with accurate quantification.
The primary analytical challenge with all acyl-CoAs is their susceptibility to hydrolysis. Therefore, the entire workflow, from tissue collection to sample injection, must be optimized to minimize enzymatic and chemical degradation. This protocol incorporates measures such as immediate flash-freezing of tissues, extraction with acidified organic solvents, and maintaining samples at low temperatures.[4][10]
Detailed Experimental Protocol
This protocol is designed for the analysis of ~50-100 mg of frozen tissue. All steps should be performed on ice unless otherwise stated.
Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Chloroform, Isopropanol (all LC-MS grade). Formic acid (reagent grade).
-
Standards: (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA (analytical standard, if available). If not commercially available, a custom synthesis or use of a certified 26-hydroxycholesterol standard for derivatization and response factor estimation is required.
-
Internal Standard (IS): A stable isotope-labeled version (e.g., ¹³C- or ²H-labeled 26-OH-Chol-CoA) is ideal. Alternatively, a structurally related, non-endogenous acyl-CoA, such as Heptadecanoyl-CoA (C17:0), can be used.[11]
-
Extraction Buffer: 2:1 (v/v) Methanol:Chloroform.[11]
-
Homogenization: Bead beater homogenizer with 2.8 mm ceramic beads or a Dounce homogenizer.
-
Equipment: Centrifuge capable of 4°C and >15,000 x g, vacuum concentrator, UHPLC system coupled to a triple quadrupole mass spectrometer.
Sample Collection and Preparation
-
Tissue Excision: Immediately upon excision, rinse the tissue briefly in ice-cold phosphate-buffered saline (PBS) to remove excess blood. Blot dry carefully.
-
Flash-Freezing: Immediately flash-freeze the tissue in liquid nitrogen. This step is critical to halt all enzymatic activity and prevent analyte degradation.[3] Store samples at -80°C until extraction. Do not allow samples to thaw.
Acyl-CoA Extraction Protocol
-
Preparation: Pre-chill all tubes and solvents on ice. Weigh 50-100 mg of frozen tissue in a pre-chilled 2 mL screw-cap tube containing ceramic beads.
-
Internal Standard Spiking: Add 20 µL of the internal standard solution (e.g., 50 µM C17:0-CoA in 50% methanol) directly to the frozen tissue. The IS must be added at the very beginning to account for extraction losses and matrix effects.
-
Homogenization & Extraction: Add 1 mL of ice-cold 2:1 Methanol:Chloroform.[11] Immediately homogenize using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s), ensuring the sample remains cold.
-
Protein Precipitation & Phase Separation: Add 250 µL of ice-cold water to the homogenate. Vortex vigorously for 30 seconds. Centrifuge at 16,000 x g for 15 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer.
-
Collection: The acyl-CoA, being amphipathic, will partition primarily into the upper aqueous/methanol phase. Carefully collect the upper phase (~700-800 µL) and transfer it to a new 1.5 mL tube. Avoid disturbing the protein pellet.
-
Drying: Dry the collected supernatant in a vacuum concentrator without heat. The resulting pellet can be stored at -80°C.
Sample Reconstitution and Analysis
-
Reconstitution: Reconstitute the dried extract in 100 µL of a solvent matching the initial LC mobile phase conditions (e.g., 80:20 Water:Acetonitrile with 10 mM ammonium acetate). Vortex for 1 minute and sonicate for 2 minutes to ensure complete dissolution.[12]
-
Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Injection: Transfer the clear supernatant to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Parameters
The following are starting parameters and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| UHPLC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for hydrophobic molecules like 26-OH-Chol-CoA. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Modifiers aid in ionization and improve peak shape. |
| Mobile Phase B | 90:10 Acetonitrile:Isopropanol with 0.1% Formic Acid | Strong organic solvent for eluting the hydrophobic analyte. |
| Flow Rate | 0.3 - 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | Start at 20% B, ramp to 98% B over 10 min, hold, re-equilibrate | A gradient is necessary to elute the analyte while separating it from more polar and non-polar interferences. |
| Injection Volume | 5 - 10 µL | |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Acyl-CoAs ionize efficiently in positive mode. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For maximum sensitivity and selectivity. |
| MRM Transitions | See Table 2 below | Specific precursor-to-product ion fragments must be determined by infusing the analytical standard. |
Table 1: Recommended starting parameters for UHPLC-MS/MS analysis.
Table 2: Hypothetical MRM Transitions for Quantification (Note: These values must be empirically determined on your specific mass spectrometer by infusing a pure standard.)
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| 26-OH-Chol-CoA | m/z 1170.6 (Predicted) | Fragment A (e.g., Adenine) | Optimize |
| Fragment B (e.g., Loss of pantetheine) | Optimize | ||
| C17:0-CoA (IS) | m/z 1036.5 | Specific Fragment | Optimize |
Data Analysis and Method Validation
Quantification
-
Calibration Curve: Prepare a series of calibration standards (e.g., 0.1 to 100 nM) by spiking the 26-OH-Chol-CoA standard into a surrogate matrix (e.g., extracted tissue from a knockout model or a blank matrix). Process these standards alongside the unknown samples.
-
Data Processing: Integrate the chromatographic peak areas for both the analyte and the internal standard.
-
Calculation: Generate a linear regression curve by plotting the ratio of the analyte peak area to the IS peak area against the known concentration of the standards. Calculate the concentration in the unknown samples using the resulting regression equation. The final concentration should be normalized to the initial tissue weight (e.g., pmol/mg tissue).
Method Performance Characteristics
A robust and trustworthy method must be validated. The following parameters should be assessed.[8][13]
| Parameter | Acceptance Criteria | Description |
| Linearity | R² ≥ 0.99 | The correlation coefficient of the calibration curve. |
| LLOQ | S/N > 10; Precision <20% CV; Accuracy ±20% | The lowest concentration that can be reliably quantified.[8] |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Variation of measurements for the same sample (intra- and inter-day). |
| Accuracy (RE%) | Within ± 15% (± 20% at LLOQ) | Closeness of the measured value to the nominal value. |
| Extraction Recovery | > 70% and consistent | Efficiency of the extraction process. |
| Matrix Effect | 85% - 115% | Ion suppression or enhancement caused by the tissue matrix. |
Table 3: Key validation parameters for the analytical method.
Troubleshooting and Expert Insights
-
Low Analyte Signal: This is often due to degradation. Ensure tissues are frozen instantly and never thawed. Use fresh, ice-cold solvents for extraction.
-
Poor Peak Shape: Peak tailing can result from interactions with the LC system. Ensure proper column equilibration. Using additives like formic acid or ammonium acetate in the mobile phase is crucial.
-
High Variability: Inconsistent sample preparation is the most common cause. Ensure homogenization is complete and uniform across all samples. The addition of the internal standard early in the process is key to mitigating this.[4]
-
No Commercial Standard: If a certified standard for 26-OH-Chol-CoA is unavailable, relative quantification can be performed. Alternatively, 26-hydroxycholesterol can be enzymatically converted to its CoA ester in vitro to create a reference material, though this requires significant biochemical expertise.
References
- 1. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Bile Acid Synthesis in Man: Metabolism of 7α-Hydroxycholesterol-14C and 26-Hydroxycholesterol-3H [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the regulatory oxysterol, 5-cholesten-3beta,25-diol 3-sulfate, in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Synthesis, Purification, and Characterization of Radiolabeled (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA
Audience: Researchers, scientists, and drug development professionals in metabolism, nuclear medicine, and biochemistry.
Abstract: (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is a pivotal intermediate in the alternative pathway of bile acid synthesis, originating from the enzymatic oxidation of cholesterol.[1][2] The availability of a high-purity radiolabeled version of this molecule is essential for a range of biomedical research applications, including enzymatic assays, metabolic flux analysis, and investigating its role as a potential ligand for nuclear receptors.[3][4] This guide provides a comprehensive framework for the synthesis, purification, and quality control of [26-¹⁴C]-(25S)-3β-hydroxy-5-cholesten-26-oyl-CoA. We present a robust chemo-enzymatic strategy, detailing the synthesis of the radiolabeled carboxylic acid precursor and its subsequent conjugation to Coenzyme A. A purely chemical synthesis approach is also offered as a well-established alternative. Rigorous purification by High-Performance Liquid Chromatography (HPLC) and stringent quality control measures are described to ensure the final product's integrity and suitability for demanding research applications.
Scientific Introduction & Strategic Rationale
Cholesterol homeostasis is maintained through a delicate balance of synthesis, absorption, and catabolism into bile acids. The conversion of cholesterol to bile acids occurs via two primary routes: the "classical" pathway initiated by cholesterol 7α-hydroxylase (CYP7A1) and the "alternative" pathway initiated by sterol 27-hydroxylase (CYP27A1).[5][6] The alternative pathway begins with the hydroxylation of the sterol side chain, with (25S)-26-hydroxycholesterol being a key product. This oxysterol is further metabolized to (25S)-3β-hydroxy-5-cholestenoic acid and subsequently activated to its Coenzyme A (CoA) thioester, the topic of this guide.[1][7]
Radiolabeling this acyl-CoA intermediate allows researchers to trace its metabolic fate, quantify the activity of downstream enzymes, and perform high-sensitivity receptor-binding assays.[8] The choice of radionuclide and the position of the label are critical strategic decisions.
-
Choice of Radionuclide: Carbon-14 (¹⁴C) is selected for this primary protocol due to its long half-life (5,730 years) and the metabolic stability of a label placed within the carbon backbone, making it ideal for quantitative and metabolic studies.[9] Tritium (³H) is an excellent alternative, offering higher specific activity for applications like receptor binding, but with a greater risk of isotope exchange.[10][11]
-
Position of Label: A "late-stage" labeling approach, where the radioisotope is introduced as late as possible in the synthesis, is economically and practically advantageous.[12] We focus on introducing a ¹⁴C label at the C-26 carboxyl position of the precursor acid. While this position can be metabolically active (e.g., via decarboxylation), it is a common and synthetically accessible strategy for studying the direct interactions and initial enzymatic processing of the acyl-CoA molecule.[13][14]
-
Synthetic Strategy: Acyl-CoA thioesters are notoriously labile, particularly in non-neutral pH, and are insoluble in most organic solvents.[15][16] Therefore, synthesis requires careful consideration. We will detail two primary methods:
-
Chemical Synthesis: Utilizes an activating agent like 1,1'-carbonyldiimidazole (CDI) to form a reactive intermediate from the carboxylic acid, which then reacts with the thiol group of CoA. This method is robust and widely published for various acyl-CoAs.[13][17]
-
Enzymatic Synthesis: Employs an acyl-CoA synthetase to ligate the acid and CoA in a highly specific, one-step reaction under mild aqueous conditions.[18][19] This approach offers superior specificity and avoids harsh chemical reagents but may require screening to find an enzyme with suitable substrate specificity.
-
The overall workflow is designed to produce a radiotracer of verifiable purity, identity, and known specific activity, making it a trustworthy tool for quantitative biological experiments.
Detailed Protocols
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| (25S)-3β-hydroxy-5-cholestenoic acid | Custom Synthesis/Avanti | ≥98% | Non-radiolabeled standard for QC. |
| Coenzyme A, Trilithium Salt Hydrate (CoASH) | Sigma-Aldrich | ≥98% | Store desiccated at -20°C. |
| 1,1'-Carbonyldiimidazole (CDI) | Sigma-Aldrich | ReagentPlus®, ≥97% | Store under inert gas, moisture sensitive. |
| [¹⁴C]Potassium Cyanide ([¹⁴C]KCN) | PerkinElmer/ARC | High Specific Activity | Handle with extreme caution in a certified fume hood. |
| Long-Chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) | Sigma-Aldrich | Enzyme Grade | Check substrate specificity if possible. |
| Adenosine 5'-triphosphate (ATP), disodium salt | Sigma-Aldrich | Molecular Biology | |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | BioXtra, ≥99% | |
| Tetrahydrofuran (THF), Anhydrous | Sigma-Aldrich | Anhydrous, ≥99.9% | Inhibitor-free. |
| Acetonitrile & Methanol | Fisher Scientific | HPLC Grade | |
| Ammonium Acetate | Sigma-Aldrich | BioUltra | For HPLC mobile phase. |
| Liquid Scintillation Cocktail | PerkinElmer | Ultima Gold™ | For radioactivity quantification. |
Safety Precaution: The synthesis of radiolabeled compounds must be performed by trained personnel in a licensed facility. The use of [¹⁴C]KCN is particularly hazardous due to its high toxicity and the potential release of HCN gas upon acidification. All steps involving [¹⁴C]KCN must be performed in a certified, high-flow chemical fume hood.
Protocol Part 1: Synthesis of [26-¹⁴C]-(25S)-3β-hydroxy-5-cholestenoic Acid
The synthesis of the ¹⁴C-labeled precursor acid is a multi-step organic synthesis challenge. A plausible route starts from a C-26 functionalized steroid like a 26-bromo or 26-tosyloxy derivative, which is then reacted with [¹⁴C]KCN followed by hydrolysis to yield the [26-¹⁴C]carboxylic acid. This process requires specialized radiochemistry expertise. For the purpose of this guide, we assume the availability of this key precursor. Researchers should consult with a radiochemical synthesis service or specialized literature for this step.
Protocol Part 2, Method A: Chemical Synthesis of [¹⁴C]Acyl-CoA via CDI Activation
This protocol is adapted from established methods for synthesizing acyl-CoAs.[13] It relies on the formation of a highly reactive acyl-imidazolide intermediate.
Step-by-Step Procedure:
-
Precursor Preparation: In a 1.5 mL amber glass vial, dissolve 1-2 mg of [26-¹⁴C]-(25S)-3β-hydroxy-5-cholestenoic acid (specific activity ~50-60 mCi/mmol) in 100 µL of anhydrous THF.
-
Activation: Add a 1.5-molar excess of CDI (1,1'-carbonyldiimidazole) dissolved in 20 µL of anhydrous THF. For example, for 2 mg of acid (~4.8 µmol), add ~7.2 µmol of CDI.
-
Incubation: Vortex the mixture gently and incubate at room temperature for 30-45 minutes. The reaction progress can be monitored by TLC if a non-radioactive pilot reaction is run in parallel (the acyl-imidazolide will have a different Rf value).
-
CoA Solution Preparation: In a separate vial, dissolve a 2-molar excess of Coenzyme A trilithium salt in 200 µL of 100 mM sodium bicarbonate buffer, pH 8.0-8.5. The slightly basic pH is crucial for keeping the thiol group of CoA deprotonated and nucleophilic.
-
Conjugation Reaction: Add the activated sterol-imidazolide solution (from step 3) dropwise to the CoA solution (step 4) with gentle vortexing.
-
Final Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching & Acidification: Stop the reaction by adding 10 µL of glacial acetic acid to bring the pH to ~5-6. This stabilizes the acyl-CoA product and protonates any unreacted CoA.
-
Solvent Removal: Evaporate the THF under a gentle stream of nitrogen. The remaining aqueous solution is now ready for purification.
Protocol Part 2, Method B: Enzymatic Synthesis of [¹⁴C]Acyl-CoA
This method offers high specificity and avoids harsh reagents, making it ideal for sensitive molecules.[19]
Step-by-Step Procedure:
-
Reaction Buffer: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 5 mM DTT.
-
Reaction Mixture Assembly: In a 1.5 mL microcentrifuge tube, combine the following:
-
100 µL of Reaction Buffer
-
10 mM ATP (final concentration)
-
2.5 mM Coenzyme A (final concentration)
-
1-2 mg of [26-¹⁴C]-(25S)-3β-hydroxy-5-cholestenoic acid (added from a concentrated stock in DMSO, ensure final DMSO concentration is <5%)
-
1-5 units of Long-Chain Acyl-CoA Synthetase
-
-
Incubation: Incubate the mixture at 37°C for 1-2 hours. Monitor progress by taking small aliquots and analyzing via radio-TLC or analytical radio-HPLC.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% trifluoroacetic acid (TFA). This will precipitate the enzyme.
-
Protein Removal: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the radiolabeled acyl-CoA.
-
Solvent Removal: Evaporate the acetonitrile under a stream of nitrogen before purification.
Protocol Part 3: Purification and Quality Control
Purification is paramount to remove unreacted precursors, which can interfere with subsequent experiments. RP-HPLC is the method of choice.[13][20]
A. Preparative RP-HPLC Protocol:
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 3-4 mL/min.
-
Detection: UV detector at 260 nm (for the adenine base of CoA) in series with a radio-flow detector.
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 20% B
-
45-50 min: 20% B (re-equilibration)
-
Procedure:
-
Inject the crude reaction mixture onto the equilibrated HPLC system.
-
Collect 1-minute fractions throughout the run.
-
Identify the product peak by correlating the UV absorbance at 260 nm with the radioactivity peak. The product, being more lipophilic than free CoA, will elute later.
-
Pool the fractions containing the pure product.
B. Quality Control & Characterization:
-
Radiochemical Purity: Re-inject a small aliquot of the pooled fractions onto an analytical C18 column using the same gradient. The radiochemical purity is the percentage of total radioactivity in the main product peak. A purity of >95% is typically required.[21]
-
Chemical Identity: Confirm the identity by co-injection with a non-labeled, authenticated standard of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA, ensuring the radioactivity peak co-elutes perfectly with the standard's UV peak. Final confirmation can be achieved by LC-MS analysis of the standard to verify its mass.[22]
-
Quantification and Specific Activity:
-
Mass Quantification: Create a standard curve by injecting known amounts of the non-labeled standard and integrating the peak area at 260 nm. Use this curve to determine the molar amount of the purified radiolabeled product.
-
Radioactivity Quantification: Measure the radioactivity of an aliquot of the purified product using a Liquid Scintillation Counter (LSC).
-
Specific Activity Calculation: Divide the total radioactivity (in Curies or Becquerels) by the total molar amount. The theoretical maximum for a single ¹⁴C label is ~62.4 mCi/mmol.[9]
-
Expected Results & Data Summary
The following table summarizes the expected outcomes from the described protocols.
| Parameter | Method A (Chemical) | Method B (Enzymatic) | Notes |
| Typical Yield | 40-70% | 60-95% | Based on starting radiolabeled acid. Enzymatic yields are often higher. |
| Radiochemical Purity | >95% | >98% | Post-HPLC purification. |
| Specific Activity | 45-60 mCi/mmol | 45-60 mCi/mmol | Dependent on the specific activity of the starting precursor. |
| Key Byproducts | Unreacted acid, hydrolyzed CoA | Unreacted acid | The enzymatic method is cleaner, producing fewer side products. |
Biological Context: The Alternative Bile Acid Pathway
The synthesized radiotracer is a direct substrate for enzymes in the alternative bile acid synthesis pathway. Understanding this context is key to its application.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low reaction yield (Method A) | Inactive/hydrolyzed CDI; insufficient activation time. | Use fresh, anhydrous THF and a new bottle of CDI. Increase activation time to 60 minutes. |
| Low reaction yield (Method B) | Inactive enzyme; substrate inhibition; incorrect pH. | Use a fresh aliquot of enzyme. Titrate the concentration of the sterol acid. Verify the final pH of the reaction buffer. |
| Multiple radioactive peaks on HPLC | Incomplete reaction; product degradation. | Optimize reaction time. Ensure pH of crude product is acidic (~5.5) before storage. Purify immediately after synthesis. |
| Poor peak shape on HPLC | Column overload; incorrect mobile phase pH. | Inject less material. Ensure the mobile phase pH is stable and correctly prepared. |
| Specific activity is very low | Inaccurate quantification of mass or radioactivity. | Recalibrate LSC and HPLC detector. Re-run the standard curve for mass quantification. Check for quenching in LSC samples. |
References
- 1. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Bile Acid Synthesis in Man: Metabolism of 7α-Hydroxycholesterol-14C and 26-Hydroxycholesterol-3H [jci.org]
- 3. mdpi.com [mdpi.com]
- 4. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. portlandpress.com [portlandpress.com]
- 8. moravek.com [moravek.com]
- 9. Isotopic API labelling with carbon-14 - Almac [almacgroup.com]
- 10. mdpi.com [mdpi.com]
- 11. Radiolabeling lipoproteins to study and manage disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient synthesis of radiolabeled propionyl-coenzyme A and acetyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Procedure for enzymatic synthesis and isolation of radioactive long chain acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A simple enzymatic method for the preparation of radiolabeled erucoyl-CoA and other long-chain fatty acyl-CoAs and their characterization by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hplc.eu [hplc.eu]
- 21. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
Navigating the Synthesis and Application of (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA: A Guide for Researchers
(25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA is a pivotal intermediate in the acidic pathway of bile acid biosynthesis, representing the activated form of (25S)-3beta-hydroxy-5-cholesten-26-oic acid. Its role as a substrate for subsequent enzymatic reactions makes it a valuable tool for researchers in drug development and metabolic studies, particularly those investigating disorders related to cholesterol metabolism and bile acid synthesis. This comprehensive guide provides an in-depth overview of commercial sources for this molecule and its precursor, detailed protocols for its synthesis and use in enzymatic assays, and essential information on its handling and storage.
Commercial Availability: Sourcing the Precursor
Direct commercial availability of this compound is limited, with MedchemExpress being one of the few identified suppliers. However, its immediate precursor, (25S)-3beta-hydroxy-5-cholesten-26-oic acid (also known as 3β-hydroxy-5-cholestenoic acid), is more readily accessible from a range of reputable suppliers. This offers a practical route for researchers to obtain the necessary starting material for the synthesis of the CoA-ester.
Below is a comparative table of major suppliers for (25S)-3beta-hydroxy-5-cholesten-26-oic acid:
| Supplier | Product Name | Purity | Available Quantities |
| Cayman Chemical [1][2] | 3β-hydroxy-5-Cholestenoic Acid | ≥95% | 1 mg, 5 mg, 10 mg |
| Avanti Polar Lipids (via Sigma-Aldrich) | 3b-Hydroxy-5-cholestenoic acid | >99% (TLC) | 1 mg |
| MedChemExpress [3] | 3b-Hydroxy-5-cholenoic acid | Not specified | Inquire for details |
| MySkinRecipes [4] | 3β-Hydroxy-5-cholestenoic Acid | 97% | 1 mg |
| Delchimica [5] | 3β-Hydroxy-5-cholestenoic acid | Not specified | Inquire for details |
From Acid to Activated Thioester: Synthesis of this compound
The conversion of the carboxylic acid to its coenzyme A thioester is a critical step for its biological activity. This can be achieved through both chemical and enzymatic methods.
Chemical Synthesis Protocol
A common and effective method for the chemical synthesis of acyl-CoA esters from their corresponding carboxylic acids involves the activation of the carboxyl group followed by reaction with coenzyme A. One established method utilizes N,N'-carbonyldiimidazole (CDI) as the activating agent[6].
Materials:
-
(25S)-3beta-hydroxy-5-cholesten-26-oic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid or trilithium salt)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous triethylamine (TEA)
-
Argon or Nitrogen gas
-
HPLC system for purification
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid:
-
Dissolve (25S)-3beta-hydroxy-5-cholesten-26-oic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Add a slight molar excess (1.1-1.2 equivalents) of CDI to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the acyl-imidazolide intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A in a minimal amount of water and then dilute with anhydrous THF.
-
Add a slight excess of anhydrous triethylamine (TEA) to neutralize the solution.
-
Slowly add the activated acyl-imidazolide solution to the Coenzyme A solution with stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight.
-
-
Purification:
-
The resulting this compound can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
A C18 column is typically used with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or formic acid).
-
The fractions containing the desired product are collected and lyophilized to obtain the purified acyl-CoA ester.
-
DOT Diagram: Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Enzymatic Synthesis
An alternative to chemical synthesis is the use of a bile acid-CoA ligase (BAL), also known as cholate-CoA ligase (EC 6.2.1.7)[7][8]. These enzymes catalyze the ATP-dependent formation of a thioester bond between a bile acid and coenzyme A. While the substrate specificity can vary between species and isoenzymes, they are known to act on a range of bile acids[9].
Materials:
-
(25S)-3beta-hydroxy-5-cholesten-26-oic acid
-
Coenzyme A (free acid)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Potassium phosphate buffer (pH 7.4)
-
Recombinant or purified bile acid-CoA ligase
-
Incubator
Step-by-Step Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
(25S)-3beta-hydroxy-5-cholesten-26-oic acid (e.g., 50-100 µM)
-
Coenzyme A (e.g., 0.5-1 mM)
-
ATP (e.g., 2-5 mM)
-
MgCl2 (e.g., 5-10 mM)
-
Purified bile acid-CoA ligase (concentration to be optimized)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.
-
-
Reaction Termination and Analysis:
-
The reaction can be terminated by the addition of an organic solvent (e.g., acetonitrile or methanol) or by heat inactivation.
-
The formation of this compound can be monitored and quantified by LC-MS/MS.
-
Biological Significance and Research Applications
This compound is a key intermediate in the "acidic" or "alternative" pathway of bile acid synthesis, which begins with the hydroxylation of cholesterol at the C27 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1)[10]. The resulting 3β-hydroxy-5-cholestenoic acid is then activated to its CoA ester in the peroxisome by a bile acid-CoA ligase[11]. This activated form is the substrate for subsequent peroxisomal β-oxidation, which shortens the side chain to ultimately form the primary bile acids, cholic acid and chenodeoxycholic acid.
DOT Diagram: Simplified Acidic Pathway of Bile Acid Synthesis
Caption: The role of this compound in bile acid synthesis.
The study of this pathway and its intermediates is crucial for understanding:
-
Genetic Disorders: Deficiencies in the enzymes involved in this pathway can lead to rare genetic disorders such as cerebrotendinous xanthomatosis (CTX), which is caused by mutations in the CYP27A1 gene.
-
Liver Diseases: Alterations in bile acid metabolism are associated with various liver diseases, including cholestasis.
-
Drug Metabolism: Investigating the interaction of drug candidates with the enzymes of this pathway is important for assessing potential drug-induced liver injury (DILI).
Application in Enzymatic Assays
This compound can be used as a substrate to assay the activity of enzymes that act downstream in the bile acid synthesis pathway, such as the enzymes involved in peroxisomal β-oxidation.
General Protocol for a Coupled Spectrophotometric Assay for Bile Acid-CoA Ligase Activity
This protocol is adapted from a coupled assay for bile acid:CoA ligase and can be used to measure the formation of the CoA ester[7]. The principle is to couple the formation of the bile acid-CoA to its subsequent reaction with glycine, catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT), using radiolabeled glycine.
Materials:
-
(25S)-3beta-hydroxy-5-cholesten-26-oic acid
-
Coenzyme A
-
ATP, MgCl2
-
[¹⁴C]Glycine
-
Bile acid-CoA ligase (from a suitable source, e.g., liver microsomes)
-
Bile acid-CoA:amino acid N-acyltransferase (BAAT)
-
Buffer (e.g., Tris-HCl, pH 7.8)
-
Solvents for extraction (e.g., butanol)
-
Scintillation cocktail and counter
Step-by-Step Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, MgCl2, Coenzyme A, [¹⁴C]Glycine, BAAT, and the source of bile acid-CoA ligase.
-
Initiate Reaction: Start the reaction by adding (25S)-3beta-hydroxy-5-cholesten-26-oic acid.
-
Incubation: Incubate at 37°C for a defined period.
-
Termination and Extraction: Stop the reaction and extract the radiolabeled glyco-conjugate using an appropriate organic solvent.
-
Quantification: Measure the radioactivity in the organic phase using a scintillation counter. The amount of radioactivity is proportional to the amount of this compound formed.
Handling, Storage, and Quality Control
Storage and Stability:
-
(25S)-3beta-hydroxy-5-cholesten-26-oic acid: Should be stored as a solid at -20°C. It is generally stable for at least a year under these conditions. Stock solutions can be prepared in DMSO and stored at -20°C for shorter periods[12].
-
This compound: Acyl-CoA esters are susceptible to hydrolysis. They should be stored as a lyophilized powder at -20°C or -80°C. For short-term use, solutions can be prepared in an appropriate buffer and kept on ice. Avoid repeated freeze-thaw cycles.
Quality Control:
-
The purity of both the carboxylic acid and the CoA ester should be verified by analytical techniques such as HPLC and mass spectrometry.
-
For the CoA ester, it is important to confirm the integrity of the thioester bond, which can be assessed by mass spectrometry.
Conclusion
While the direct sourcing of this compound may be challenging, its synthesis from the more readily available precursor acid provides a feasible path for researchers. The protocols and information provided in this guide are intended to equip scientists in the fields of drug development and metabolic research with the necessary tools to effectively utilize this important biological intermediate in their studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3beta-hydroxy-5-Cholestenoic Acid | CAS 6561-58-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3β-Hydroxy-5-cholestenoic Acid [myskinrecipes.com]
- 5. 3β-Hydroxy-5-cholestenoic acid | Delchimica [delchimica.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. A coupled assay for bile acid:CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the mechanism of reaction for bile acid: CoA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Cholestenoic acid as endogenous epigenetic regulator decreases hepatocyte lipid accumulation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Comprehensive Guide to the Handling and Storage of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling, storage, and utilization of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA. As a key intermediate in the acidic pathway of bile acid biosynthesis, the integrity of this molecule is paramount for obtaining reliable and reproducible experimental results. This guide synthesizes technical data with practical, field-proven insights to ensure the stability and safe handling of this important cholestenoyl-CoA derivative.
Introduction: The Biological Significance of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA
(25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is a pivotal intermediate in the acidic pathway of bile acid synthesis, a major route for cholesterol catabolism.[1][2] This pathway is initiated by the hydroxylation of cholesterol at the C27 position (equivalent to C26 in the IUPAC nomenclature for cholestenoic acids), a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[3] The resulting 26-hydroxycholesterol is further oxidized to 3β-hydroxy-5-cholestenoic acid, which is then activated to its coenzyme A (CoA) ester, (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA.[4][5][6] This activation is a critical step that primes the molecule for subsequent modifications, including hydroxylation and side-chain cleavage, ultimately leading to the formation of primary bile acids such as chenodeoxycholic acid and cholic acid.[7][8][9]
Given its role as a metabolic intermediate, the study of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is essential for understanding the regulation of bile acid synthesis and its dysregulation in various metabolic diseases. This guide provides the necessary protocols to ensure the integrity of this compound in experimental settings.
Chemical and Physical Properties
Understanding the physicochemical properties of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is fundamental to its proper handling and use. While specific experimental data for this exact molecule is sparse, its properties can be inferred from its constituent parts: the sterol backbone and the coenzyme A moiety.
| Property | Value | Source/Comment |
| Molecular Formula | C48H78N7O18P3S | [10] |
| Molecular Weight | 1166.16 g/mol | [10] |
| Appearance | Likely a white to off-white solid. | Inferred from related compounds like cholesterol and CoA esters. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents such as ethanol, DMSO, and DMF. | Inferred from structurally similar compounds.[11] The CoA portion imparts some water solubility, while the sterol is lipophilic. |
| Stability | Sensitive to high temperatures, pH extremes, and oxidative conditions. | General property of CoA esters and sterols with unsaturated bonds. |
Safe Handling and Personal Protective Equipment (PPE)
While (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is not classified as a hazardous substance, good laboratory practice dictates that it should be handled with care to avoid exposure and contamination. The following precautions are based on safety data sheets for structurally related sterols.[12][13][14][15][16]
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear safety glasses with side shields or goggles.
-
Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection : Wear a laboratory coat.
-
-
Hygiene Measures : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Emergency Procedures
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact : Immediately wash the affected area with soap and water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention.
Storage and Stability
Proper storage is critical to maintain the chemical integrity of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA. The supplier recommends storage conditions as specified in the Certificate of Analysis, which generally involves cool and dry conditions.[17]
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Minimizes thermal degradation and enzymatic activity. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation, particularly at the double bond of the sterol ring. |
| Form | Store as a solid (lyophilized powder) whenever possible. | Solutions are generally less stable than the solid form. |
| Light | Protect from light. | Prevents photo-oxidation. |
Stability in Solution
If stock solutions are prepared, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Solutions in organic solvents like ethanol or DMSO may be stored at -20°C for up to three months, though stability should be verified for long-term experiments.[11]
Experimental Protocols
The following protocols provide a framework for the use of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA in common laboratory applications.
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA for use in downstream experiments.
Materials:
-
(25S)-3β-hydroxy-5-cholesten-26-oyl-CoA (solid)
-
Anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the vial of solid (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA to room temperature before opening to prevent condensation of moisture.
-
Under a chemical fume hood, weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex briefly to dissolve the solid. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Quantification by HPLC
Objective: To determine the concentration and purity of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Standard of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA of known concentration
Procedure:
-
Prepare a standard curve using serial dilutions of the known standard.
-
Set up the HPLC method with a gradient elution, for example:
-
0-5 min: 30% B
-
5-25 min: 30% to 100% B
-
25-30 min: 100% B
-
30-35 min: 100% to 30% B
-
35-40 min: 30% B
-
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Monitor the elution at a wavelength of 260 nm (for the adenine base of CoA).
-
Inject the standards and the sample to be quantified.
-
Integrate the peak corresponding to (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA and calculate the concentration based on the standard curve.
Protocol 3: In Vitro Enzyme Assay
Objective: To use (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA as a substrate in an in vitro enzyme assay.
Materials:
-
Purified enzyme of interest
-
Assay buffer (specific to the enzyme)
-
(25S)-3β-hydroxy-5-cholesten-26-oyl-CoA stock solution
-
Quenching solution (e.g., acetonitrile or a strong acid)
-
LC-MS system for product analysis
Procedure:
-
Prepare a reaction mixture containing the assay buffer and any necessary cofactors.
-
Add the enzyme to the reaction mixture and pre-incubate at the optimal temperature.
-
Initiate the reaction by adding (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA to a final concentration appropriate for the enzyme's Km.
-
Incubate for a set period (e.g., 10-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for the formation of the product using LC-MS.
Visualizations
Workflow for Handling and Use
Caption: General workflow from receiving the compound to its use in experiments.
Biochemical Pathway
Caption: Simplified acidic pathway of bile acid synthesis.
References
- 1. scienceopen.com [scienceopen.com]
- 2. youtube.com [youtube.com]
- 3. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3beta-Hydroxy-5-cholestenoic acid | C27H44O3 | CID 165511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7 alpha-hydroxylation of 26-hydroxycholesterol, 3 beta-hydroxy-5-cholestenoic acid and 3 beta-hydroxy-5-cholenoic acid by cytochrome P-450 in pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholest-5-ene-3 beta,26-diol | C27H46O2 | CID 99470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The formation and metabolism of 3α,7α-dihydroxy-5β-cholestan-26-oic acid in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol [reactome.org]
- 9. Cholic acid synthesis from 26-hydroxycholesterol and 3-hydroxy-5-cholestenoic acid in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 5-CHOLESTEN-3-BETA, 7-ALPHA-DIOL | 566-26-7 [chemicalbook.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. echemi.com [echemi.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. carlroth.com [carlroth.com]
- 16. chemos.de [chemos.de]
- 17. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA Synthesis
Welcome to the technical support center for the synthesis of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in bile acid metabolism and a modulator of various cellular processes, the efficient and high-purity synthesis of this molecule is critical for advancing research.[1][2] This document provides field-proven insights, detailed protocols, and a systematic approach to problem-solving.
Section 1: Synthesis Overview & Key Considerations
The synthesis of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA involves the formation of a high-energy thioester bond between the C-26 carboxylic acid of (25S)-3β-hydroxy-5-cholestenoic acid and the thiol group of Coenzyme A (CoA). Due to the low reactivity of the carboxylic acid, it must first be "activated" to facilitate the reaction.[3] The two primary pathways to achieve this are chemical activation and enzymatic ligation.
The choice between these methods depends on available resources, required scale, and the stability of the starting materials. Chemical methods offer versatility, while enzymatic methods provide high specificity and operate under mild, aqueous conditions.
Caption: General Synthesis Workflow for (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA? A: There are two main approaches:
-
Chemical Synthesis: This involves activating the cholestenoic acid with a coupling reagent to form a reactive intermediate, which then readily reacts with the thiol group of Coenzyme A. Common methods include using 1,1'-carbonyldiimidazole (CDI) to form a reactive acylimidazole or creating a mixed anhydride with ethyl chloroformate.[4][5][6][7] This approach is versatile but may require anhydrous conditions and careful purification to remove byproducts.
-
Enzymatic Synthesis: This method utilizes an acyl-CoA synthetase (or ligase) that specifically recognizes the cholestenoic acid. In the presence of ATP and magnesium ions, the enzyme catalyzes the formation of the thioester bond.[8][9] This technique is highly efficient, proceeds under mild aqueous conditions, and often results in higher purity before chromatography, though it is dependent on the availability and specificity of a suitable enzyme.[6]
Q2: Which chemical activation method is best for my starting material? A: The choice depends on reaction scale and sensitivity to side reactions.
-
1,1'-Carbonyldiimidazole (CDI): This is highly recommended for small-scale syntheses, especially with valuable or labeled fatty acids.[5][6] It forms a stable 1-acylimidazole intermediate, and the reaction byproducts (imidazole and CO₂) are easily removed. The method has been shown to produce nearly quantitative yields prior to purification.[4]
-
Mixed Anhydride Method: Using reagents like ethyl or isobutyl chloroformate is a classic and effective method. It is robust and generally provides good yields. However, it can sometimes lead to side reactions if not performed at low temperatures.
-
Direct Coupling Reagents (EDC/DCC): Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) can be used, often with a catalyst like 4-dimethylaminopyridine (DMAP).[10] While effective, removal of the urea byproducts (e.g., DCU) can complicate purification.
Q3: What are the critical factors for ensuring the stability of Coenzyme A during the reaction? A: Coenzyme A is a sensitive and expensive reagent. Its stability is paramount for achieving high yields.
-
Prevent Oxidation: The free thiol group (CoA-SH) is susceptible to oxidation, forming a disulfide dimer (CoA-S-S-CoA) which is unreactive. Always use freshly opened or properly stored CoA. Reactions should be run under an inert atmosphere (e.g., argon or nitrogen), and solvents should be degassed.[8]
-
Control pH: The thioester product can be susceptible to hydrolysis at highly acidic or basic pH.[11] Maintain a pH near neutral (6.5-7.5) during the reaction and especially during workup and purification.
-
Temperature: Perform reactions at the recommended temperature (often 0°C to room temperature) and store the final product at -80°C to prevent degradation.
Q4: How do I confirm the successful synthesis and purity of my final product? A: A combination of chromatographic and spectrometric methods is essential.
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for both purification and analysis. Using a reverse-phase column (e.g., C18) with a UV detector set to ~260 nm (for the adenine moiety of CoA) allows for separation and quantification.[6][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for unambiguous identification and sensitive quantification. It provides the molecular weight of the product and fragmentation patterns that confirm its identity.[13][14][15]
Section 3: Troubleshooting Guide
Low yields and purification difficulties are the most common issues encountered. This section provides a systematic guide to diagnosing and solving these problems.
Caption: Troubleshooting Decision Tree for Low Synthesis Yield.
Problem 1: Low or No Product Formation
Q: My reaction yields are consistently below 20%, or I see no product peak in my HPLC analysis. What are the most likely causes?
A: This is the most common issue and typically points to a problem in one of three areas: reactant activation, reactant integrity, or reaction conditions.
-
Cause A: Inefficient Carboxylic Acid Activation
-
Why it happens: The cholestenoic acid will not react with CoA unless it is first converted to a high-energy intermediate. If the activating agent (e.g., CDI, ethyl chloroformate) is old or has been improperly stored, it may be hydrolyzed and inactive.
-
How to diagnose: Before adding CoA, you can often check for complete activation by thin-layer chromatography (TLC). The activated intermediate should have a different Rf value than the starting carboxylic acid.
-
Solutions:
-
Use Fresh Reagents: Always use a fresh, unopened bottle of your coupling reagent or one that has been stored correctly under inert gas.
-
Optimize Stoichiometry: Ensure you are using a slight excess (e.g., 1.1-1.5 equivalents) of the activating agent relative to the cholestenoic acid.
-
Verify Reaction Time/Temperature: Allow the activation step to proceed for the full recommended time before adding the CoA solution.
-
-
-
Cause B: Degradation or Inactivity of Coenzyme A
-
Why it happens: The thiol of CoA is easily oxidized to a disulfide, rendering it unable to react. This can happen during storage or in solution if not handled under inert conditions.[8]
-
How to diagnose: An HPLC analysis of your CoA stock solution should show a single major peak for CoA-SH. The presence of a significant secondary peak, often eluting earlier, may indicate the disulfide dimer.
-
Solutions:
-
Source High-Purity CoA: Purchase CoA from a reputable supplier and store it as recommended (typically frozen and desiccated).
-
Use an Inert Atmosphere: Prepare your CoA solution in degassed buffer or solvent and add it to the reaction mixture under a stream of argon or nitrogen.
-
Work Quickly: Once in solution, use the CoA promptly to minimize time for degradation.
-
-
-
Cause C: Poor Solubility of Reactants
-
Why it happens: (25S)-3β-hydroxy-5-cholestenoic acid is lipophilic, while CoA is highly polar. Achieving a homogenous solution where both can interact is crucial.
-
How to diagnose: If you observe precipitation or a biphasic mixture after adding all reactants, solubility is an issue.
-
Solutions:
-
Solvent Selection: For chemical synthesis, anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used.[4]
-
Solubilizing CoA: Special conditions may be needed to dissolve CoA in organic solvents, such as converting it to its triethylammonium salt or using a co-solvent system. A method for solubilizing CoA in anhydrous solvents is a key development for successful synthesis.[4]
-
-
Problem 2: Multiple Peaks in HPLC Analysis of Crude Reaction
Q: My crude product chromatogram shows the desired product peak, but also several other significant peaks. What are they?
A: This is normal for a crude reaction mixture. Identifying the impurities is key to optimizing the reaction and purification. Common impurities include:
-
Unreacted Coenzyme A (CoA-SH): If the activated acid was the limiting reagent or the reaction was incomplete.
-
Oxidized Coenzyme A (CoA-S-S-CoA): Will appear if reaction conditions were not sufficiently anaerobic.
-
Unreacted (25S)-3β-hydroxy-5-cholestenoic acid: The starting material.
-
Hydrolyzed Product: The desired product can hydrolyze back to the starting acid and CoA-SH, especially during a lengthy workup at non-neutral pH.
-
Coupling Reagent Byproducts: For example, if using DCC, dicyclohexylurea (DCU) will be present and is often poorly soluble.
Problem 3: Difficulty in Purifying the Final Product
Q: I am struggling to achieve >95% purity after reverse-phase HPLC. What can I do?
A: Purification of polar, amphiphilic molecules like acyl-CoAs can be challenging.
-
Optimize HPLC Gradient: A shallow gradient of your organic solvent (e.g., acetonitrile or methanol) in a buffered aqueous mobile phase (e.g., ammonium acetate or phosphate buffer, pH ~6.5) is critical. A gradient from 10% to 70% organic solvent over 30-40 minutes is a good starting point.
-
Check Column Loading: Overloading the HPLC column will result in poor peak shape and co-elution of impurities. Perform a loading study to determine the optimal amount for your column size.
-
Use a Guard Column: Protect your expensive analytical/semi-preparative column from crude reaction byproducts by using a guard column.
-
Lyophilization: After collecting the pure fractions, immediately freeze and lyophilize them to obtain a stable, dry powder. Re-dissolving the product in water can lead to hydrolysis over time.
Section 4: Detailed Experimental Protocols
The following protocols provide a validated starting point. Researchers should optimize conditions based on their specific instrumentation and reagents.
Protocol 1: Chemical Synthesis via the 1-Acylimidazole Method
This protocol is adapted from established methods for acyl-CoA synthesis and offers high efficiency for small-scale preparations.[5][6]
-
Activation of Cholestenoic Acid: a. In a dry glass vial under argon, dissolve (25S)-3β-hydroxy-5-cholestenoic acid (1 equivalent, e.g., 5 µmol) in 200 µL of anhydrous THF. b. Add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents, 6 µmol) and stir the reaction at room temperature for 1 hour, or until TLC analysis shows complete conversion of the starting acid.
-
Preparation of Coenzyme A Solution: a. In a separate vial, dissolve Coenzyme A, free acid (1.5 equivalents, 7.5 µmol) in 300 µL of a 2:1 mixture of water and THF.
-
Coupling Reaction: a. Add the CoA solution dropwise to the activated cholestenoic acid (the 1-acylimidazole intermediate). b. Stir the reaction mixture at room temperature for 3-4 hours. Monitor progress by analytical RP-HPLC if possible.
-
Workup and Purification: a. Quench the reaction by adding 50 µL of acetic acid. b. Dilute the mixture with 1 mL of water and filter if any precipitation occurs. c. Purify the entire sample by semi-preparative RP-HPLC using a C18 column and a gradient of acetonitrile in 50 mM ammonium acetate buffer (pH 6.5). d. Immediately freeze the fractions containing the pure product and lyophilize to dryness. Store the final product at -80°C.
Protocol 2: Enzymatic Synthesis using an Acyl-CoA Ligase
This protocol provides a general framework. The specific enzyme, substrate concentrations, and buffer conditions must be optimized.[8][9]
-
Reaction Setup: a. In a microcentrifuge tube, prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5). b. Add the following components to the final concentrations:
- (25S)-3β-hydroxy-5-cholestenoic acid (e.g., 200 µM)
- Coenzyme A (e.g., 500 µM)
- ATP (e.g., 5 mM)
- Magnesium Chloride (MgCl₂) (e.g., 10 mM) c. Add a purified, active Acyl-CoA ligase known to accept steroidal acids as substrates (e.g., 1-5 µM).
-
Incubation: a. Incubate the reaction at the enzyme's optimal temperature (e.g., 30-37°C) for 1-2 hours.
-
Termination and Analysis: a. Terminate the reaction by adding an equal volume of cold acetonitrile or by heat inactivation. b. Centrifuge to pellet the precipitated protein. c. Analyze the supernatant directly by LC-MS/MS to determine yield and purity. Purification can be performed using the HPLC method described above if larger quantities are needed.
Section 5: Analytical Characterization
Accurate characterization is essential for validating your synthesis. The table below summarizes key parameters for the analysis of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA.
| Parameter | HPLC-UV | LC-MS/MS |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reverse-Phase C18 or similar |
| Mobile Phase A | 50 mM Phosphate or Ammonium Acetate Buffer, pH 6.5-7.0 | 0.1% Formic Acid or 10mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | Shallow gradient, e.g., 10-90% B over 30 min | Optimized for separation and ionization |
| Detection | UV Absorbance at 260 nm | ESI in Positive or Negative Ion Mode |
| Expected Result | Single major peak with characteristic retention time | Correct parent mass [M+H]⁺ or [M-H]⁻ and characteristic daughter ions (e.g., fragment corresponding to the phosphopantetheine moiety) |
Table 1: Summary of Analytical Methods for Product Characterization.[12][13][14][15]
References
- 1. Discovery of A Novel Regulator, 3β-Sulfate-5-Cholestenoic Acid, of Lipid Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol [reactome.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A new method for the preparation of acyl-CoA thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters | MDPI [mdpi.com]
- 8. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 11. Item - SYNTHESIS OF ACYL-THIOESTER ANALOGS AND THEIR APPLICATION IN KINETIC/STRUCTURE-FUNCTION STUDIES WITH C-C BOND REMODELING ENZYMES - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 12. mdpi.com [mdpi.com]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA
Welcome to the technical support center for the purification of (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific and often challenging cholestenoyl-CoA. Here, we will address common issues encountered during its purification, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this process, ensuring the integrity and purity of your final product.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section is structured to help you diagnose and resolve specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield of the Target Compound
Question: We are observing a significantly lower than expected yield of this compound after our purification process. What are the potential causes and how can we improve our recovery?
Answer: Low yield is a multifaceted problem that can stem from several stages of your workflow. Let's break down the likely culprits and their solutions.
-
Incomplete Enzymatic Synthesis or Chemical Ligation: The initial formation of the acyl-CoA ester is a critical control point.
-
Causality: If the enzymatic reaction using an acyl-CoA synthetase or a chemical ligation method is inefficient, the starting quantity of your target molecule will be low. Factors such as suboptimal pH, temperature, enzyme concentration, or reaction time can all contribute to incomplete conversion.
-
Solution:
-
Optimize Reaction Conditions: Systematically vary parameters like pH, temperature (typically 30-37°C for enzymatic reactions), and incubation time to find the optimal conditions for your specific enzyme or chemical reaction.[1]
-
Ensure Substrate Quality: The purity of your starting materials, (25S)-3beta-hydroxy-5-cholestenoic acid and Coenzyme A, is paramount. Impurities can inhibit the reaction.[2]
-
Monitor Reaction Progress: Use a suitable analytical technique, such as HPLC, to monitor the formation of the product over time. This will help you determine the optimal reaction time and identify if the reaction has stalled.
-
-
-
Degradation During Purification: Acyl-CoA esters, particularly those with complex structures, can be susceptible to degradation.
-
Causality: The thioester bond in acyl-CoAs is labile and can be hydrolyzed, especially at non-neutral pH or elevated temperatures.[3] The presence of contaminating esterases in your sample can also lead to degradation.
-
Solution:
-
Maintain Low Temperatures: Perform all purification steps at 4°C whenever possible to minimize thermal degradation.[4]
-
Buffer at Neutral pH: Use buffers with a pH range of 6.5-7.5 to maintain the stability of the thioester linkage.[3]
-
Incorporate Protease and Esterase Inhibitors: If your sample is derived from a biological source, the addition of a broad-spectrum protease and esterase inhibitor cocktail can prevent enzymatic degradation.
-
-
-
Poor Binding or Elution from Chromatography Media: The choice of chromatography resin and the buffer conditions are critical for successful purification.
-
Causality: The amphipathic nature of this compound, with its bulky hydrophobic sterol backbone and polar CoA moiety, can lead to suboptimal interactions with chromatography media.
-
Solution:
-
Select Appropriate Chromatography: Reversed-phase chromatography (e.g., C18) is often a good choice for separating acyl-CoAs.[5] Affinity chromatography, if a suitable tag is incorporated, can also be highly effective.[6][7]
-
Optimize Buffer Composition: For reversed-phase HPLC, carefully optimize the gradient of your organic solvent (e.g., acetonitrile or methanol) and the concentration of your ion-pairing agent (e.g., trifluoroacetic acid). For affinity chromatography, ensure the binding and elution buffers are at the optimal pH and ionic strength for your specific tag and resin.[8]
-
-
Issue 2: Presence of Impurities in the Final Product
Question: Our purified this compound contains persistent impurities. How can we identify and remove them?
Answer: Impurities can compromise downstream applications, so achieving high purity is essential. Here’s how to approach this challenge.
-
Identifying the Impurities:
-
Causality: Impurities can be unreacted starting materials, byproducts of the synthesis reaction, degradation products, or contaminants from your experimental setup. Common impurities include the free fatty acid, Coenzyme A, and oxidized forms of the sterol.[]
-
Solution:
-
Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (LC-MS) to identify the molecular weights of the contaminants.[10][11] This will provide clues to their identity.
-
NMR Spectroscopy: For a more detailed structural characterization of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable.
-
Analytical HPLC: Compare the retention times of your purified sample with those of known standards (e.g., the starting fatty acid, Coenzyme A) on an analytical HPLC system.
-
-
-
Removing the Impurities:
-
Causality: The physicochemical properties of the impurities may be very similar to your target compound, making separation difficult.
-
Solution:
-
Multi-Modal Chromatography: Employing orthogonal purification methods can be highly effective. For example, follow a reversed-phase chromatography step with an ion-exchange or size-exclusion chromatography step. This leverages different separation principles to remove a wider range of impurities.
-
Solid-Phase Extraction (SPE): SPE can be a valuable pre-purification or polishing step to remove classes of impurities.[6] For instance, a C18 SPE cartridge can be used to separate the acyl-CoA from more polar contaminants.
-
Preparative HPLC: For the highest purity, preparative HPLC with a well-optimized gradient is often the method of choice. Collect narrow fractions and analyze their purity before pooling.
-
-
Issue 3: Difficulty in Detecting and Quantifying the Product
Question: We are struggling to reliably detect and quantify this compound. What are the best analytical approaches?
Answer: The unique structure of this molecule requires tailored analytical methods for accurate detection and quantification.
-
Challenges in Detection:
-
Causality: The sterol moiety lacks a strong chromophore for UV-Vis detection at commonly used wavelengths. While the adenine in the CoA portion provides some UV absorbance around 260 nm, the molar absorptivity may be low, leading to poor sensitivity. Electrospray ionization mass spectrometry (ESI-MS) can also be challenging for sterol-containing molecules due to their tendency to fragment.[11]
-
Solution:
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of acyl-CoAs.[3] By monitoring for a specific parent-to-fragment ion transition, you can achieve high selectivity even in complex matrices.
-
Derivatization: While more laborious, derivatization of the hydroxyl group on the sterol can improve detection by introducing a fluorescent tag or a more readily ionizable group.
-
-
-
Challenges in Quantification:
-
Causality: The lack of commercially available, certified standards for this compound makes absolute quantification difficult. Ion suppression effects in LC-MS can also lead to inaccurate measurements.[10]
-
Solution:
-
Stable Isotope-Labeled Internal Standard: The most accurate quantification is achieved by using a stable isotope-labeled internal standard. While this may require custom synthesis, it corrects for variations in sample preparation and instrument response.
-
Standard Curve with a Closely Related Analog: If a specific standard is unavailable, generate a standard curve using a commercially available, structurally similar acyl-CoA to obtain a semi-quantitative estimate.
-
Purity Assessment and UV Spectrophotometry: If you have a highly purified sample, you can estimate its concentration using the molar extinction coefficient of the adenine in Coenzyme A at 260 nm (ε = 16,400 M⁻¹cm⁻¹ in phosphate buffer, pH 7.0).
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for purified this compound?
A1: To ensure long-term stability, it is crucial to store the purified compound at -80°C in a suitable buffer (pH 6.5-7.5) or as a lyophilized powder.[6] Avoid repeated freeze-thaw cycles, as this can lead to degradation. Aliquoting the sample into single-use vials is highly recommended.
Q2: Can I use standard protein purification columns for this molecule?
A2: While some principles of chromatography overlap, standard protein purification columns like Ni-NTA or Glutathione S-transferase (GST) affinity resins will not directly bind this compound unless it has been specifically tagged.[7][8] Reversed-phase, ion-exchange, or hydrophobic interaction chromatography are more appropriate choices based on the molecule's intrinsic properties.
Q3: How does the stereochemistry at the C25 position affect purification?
A3: The (25S) stereoisomer may have slightly different chromatographic behavior compared to its (25R) counterpart. This difference is often subtle but can be exploited for separation if you are dealing with a diastereomeric mixture. Chiral chromatography columns can be employed for baseline separation if required.
Q4: What are the critical micellar concentration (CMC) considerations for this acyl-CoA?
A4: Long-chain acyl-CoAs are detergents and can form micelles at high concentrations. The critical micellar concentration (CMC) for similar long-chain acyl-CoAs is in the micromolar range.[12] It is important to be aware of this, as micelle formation can affect chromatographic behavior and enzymatic assays. Working at concentrations below the CMC is generally advisable for predictable results.
III. Experimental Protocols and Data
Table 1: Recommended Buffer Compositions for Purification
| Chromatography Type | Buffer A | Buffer B | Notes |
| Reversed-Phase HPLC | 0.1% Trifluoroacetic acid in Water | 0.1% Trifluoroacetic acid in Acetonitrile | A linear gradient from Buffer A to Buffer B is typically used for elution. |
| Anion-Exchange | 20 mM Tris-HCl, pH 8.0 | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 | The negatively charged phosphate groups of CoA will bind to the resin. |
| Solid-Phase Extraction | Water or low percentage organic solvent | Acetonitrile or Methanol | Used for sample cleanup and concentration. |
Protocol: General Reversed-Phase HPLC Purification
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% (v/v) trifluoroacetic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) trifluoroacetic acid in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 260 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: Linear gradient from 5% to 95% B
-
45-50 min: 95% B
-
50-55 min: Linear gradient from 95% to 5% B
-
55-60 min: 5% B (re-equilibration)
-
-
Sample Preparation: Dissolve the sample in a small volume of the initial mobile phase composition (95% A, 5% B).
-
Injection: Inject the sample onto the column.
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Analysis: Analyze the purity of the collected fractions by analytical HPLC or LC-MS.
-
Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or vacuum centrifugation.
IV. Visualizing the Workflow
Diagram 1: General Purification Workflow
Caption: A typical workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
V. References
-
Synthesis of (25R)-26-hydroxycholesterol. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Gusenda, N., et al. (2021). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. STAR Protocols, 2(2), 100508. --INVALID-LINK--
-
Zhang, Y., et al. (2023). Purification of Native Acetyl CoA Carboxylase From Mammalian Cells. Bio-protocol, 13(14), e4711. --INVALID-LINK--
-
Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual review of biochemistry, 87, 215–234. --INVALID-LINK--
-
Parish, E. J., et al. (1987). Inhibitors of sterol synthesis. Chemical synthesis, structure, and biological activities of (25R)-3 beta,26-dihydroxy-5 alpha-cholest-8(14)-en-15-one, a metabolite of 3 beta-hydroxy-5 alpha-cholest-8(14)-en-15-one. The Journal of biological chemistry, 262(29), 14392–14397. --INVALID-LINK--
-
Beuerle, T., & Pichersky, E. (2002). Enzymatic synthesis and purification of aromatic coenzyme A esters. Analytical biochemistry, 302(2), 305–312. --INVALID-LINK--
-
Jameson, J. B., 2nd, et al. (2023). Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes. International journal of molecular sciences, 24(13), 10996. --INVALID-LINK--
-
Chiang, Y. T., et al. (2021). Purification and Identification of Cholesterol Micelle Formation Inhibitory Peptides of Hydrolysate from High Hydrostatic Pressure-Assisted Protease Hydrolysis of Fermented Seabass Byproduct. Foods (Basel, Switzerland), 10(5), 1109. --INVALID-LINK--
-
Gusenda, N., et al. (2021). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. ResearchGate. --INVALID-LINK--
-
PubChem. (n.d.). 3beta-Hydroxy-27-norcholest-5-en-25-one. National Center for Biotechnology Information. Retrieved January 3, 2026, from --INVALID-LINK--
-
Axelson, M., & Sjövall, J. (1988). Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood. Journal of lipid research, 29(5), 629–641. --INVALID-LINK--
-
Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. The Biochemical journal, 323 ( Pt 1)(Pt 1), 1–12. --INVALID-LINK--
-
Sun, C., et al. (2018). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & cellular proteomics : MCP, 17(10), 2020–2033. --INVALID-LINK--
-
BOC Sciences. (n.d.). Cholesterol and Impurities. Retrieved January 3, 2026, from --INVALID-LINK--
-
Wójcik, A., et al. (2022). Analytical methods for cholesterol quantification. Critical reviews in analytical chemistry, 52(7), 1546–1565. --INVALID-LINK--
-
MedChemExpress. (n.d.). (24R,25R)-3Alpha,7alpha,24-trihydroxy-5beta-cholestan-26-oyl-CoA. Retrieved January 3, 2026, from --INVALID-LINK--
-
Clomburg, J. M., et al. (2026). A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β-Hydroxy Acid. ACS Catalysis, 16(1), 1-12. --INVALID-LINK--
-
Wikipedia. (n.d.). Fatty acyl-CoA esters. Retrieved January 3, 2026, from --INVALID-LINK--
-
Wielińska, J., et al. (2024). The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. International journal of molecular sciences, 25(11), 5898. --INVALID-LINK--
-
Ellis, J. M., et al. (2015). Acyl-CoA Metabolism and Partitioning. Arteriosclerosis, thrombosis, and vascular biology, 35(8), 1743–1749. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Retrieved January 3, 2026, from --INVALID-LINK--
-
MedChemExpress. (n.d.). This compound. Retrieved January 3, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 26-hydroxycholest-4-en-3-one using Cholesterol Oxidase. Retrieved January 3, 2026, from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Troubleshooting Purification Methods [sigmaaldrich.com]
- 10. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Stabilizing (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA in Solution
From the desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA. This molecule, a key intermediate in bile acid metabolism, is notoriously labile in solution due to its high-energy thioester bond. This guide is designed to move beyond simple instructions, providing you with the causal understanding needed to design robust experiments, troubleshoot common issues, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability
This section addresses the most common foundational questions regarding the stability of acyl-CoA esters.
Q1: What are the primary causes of this compound degradation in an experimental setting?
A1: The instability of this molecule is primarily driven by two factors:
-
Chemical Hydrolysis: The thioester bond is intrinsically reactive and susceptible to cleavage by water, a reaction that is highly dependent on pH and temperature.[1][2][3] This non-enzymatic process breaks the molecule down into coenzyme A (CoA) and its corresponding free fatty acid, (25S)-3beta-hydroxy-5-cholesten-26-oic acid.
-
Enzymatic Degradation: Biological samples such as cell lysates or tissue homogenates contain acyl-CoA thioesterases (ACOTs), which are enzymes that have evolved specifically to hydrolyze these bonds.[4][5] If not properly inactivated, these enzymes will rapidly degrade your compound.
Q2: How critical is the pH of my buffer for the stability of the thioester bond?
A2: The pH of your solution is one of the most critical factors for maintaining the integrity of your compound. The thioester bond is most stable under slightly acidic conditions.[1]
-
Optimal Range: For maximum stability in aqueous solutions, maintain a pH between 4.0 and 6.8 .[1]
-
Alkaline Conditions (pH > 7.0): Basic conditions significantly accelerate the rate of chemical hydrolysis.[1] Furthermore, non-enzymatic protein acetylation reactions involving acetyl-CoA are known to increase with rising pH, highlighting the reactivity of CoA esters in this range.[6]
-
Strongly Acidic Conditions (pH < 4.0): While preferable to alkaline conditions, strongly acidic environments can also promote hydrolysis.[1]
Q3: What are the definitive best practices for short-term and long-term storage?
A3: Proper storage is non-negotiable for preventing degradation.
-
Long-Term Storage: For maximum stability, the compound should be stored at -80°C .[1] Storing it as a dry solid or pellet is ideal. If a stock solution is necessary, dissolve it in a suitable organic solvent like methanol or ethanol, overlay with an inert gas (argon or nitrogen), and store in glass vials with Teflon-lined caps.[7]
-
Short-Term Storage & Handling: During experimental use, all solutions containing this compound must be kept on ice (0-4°C) at all times to minimize the rate of hydrolysis.[3]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, always aliquot stock solutions into single-use volumes.[1]
Q4: Can the choice of solvent impact stability?
A4: Yes, absolutely. While aqueous buffers are often required for biological assays, they are not ideal for storage. Reconstituting samples in methanol or a methanol/buffer mixture can enhance stability compared to purely aqueous solutions.[1][8] Avoid storing organic solutions in plastic containers, as leached impurities can compromise your experiments.[7]
Part 2: Troubleshooting Guide - Diagnosing and Solving Common Experimental Issues
This section provides a direct, problem-and-solution framework for issues you may encounter during your research.
Problem 1: My analyte signal for this compound is consistently low or absent in my LC-MS analysis.
-
Potential Cause A: Chemical Hydrolysis.
-
Diagnosis: You may also see corresponding peaks for the free fatty acid and free Coenzyme A. The thioester bond is the most likely point of failure.
-
Solution: Critically re-evaluate your entire workflow.
-
Verify pH: Use a calibrated pH meter to confirm all buffers are within the optimal 4.0-6.8 range.[1]
-
Maintain Temperature: Ensure samples are kept on ice throughout preparation and analysis.
-
Minimize Time in Autosampler: Even at 4°C, significant degradation can occur over 24 hours. Analyze samples as quickly as possible after preparation.[1]
-
-
-
Potential Cause B: Enzymatic Degradation. (Applicable if using biological matrices)
-
Diagnosis: This is highly likely if your sample is a cell lysate, tissue homogenate, or serum that was not properly processed.
-
Solution: Implement a rapid enzyme inactivation step at the very beginning of your sample preparation. Homogenize tissues or cells in an ice-cold, acidic buffer (e.g., pH 4.9) and/or with an organic solvent like methanol to precipitate and denature proteins, including ACOTs.[1]
-
-
Potential Cause C: Oxidative Damage.
-
Diagnosis: The thiol group of the CoA moiety is susceptible to oxidation, which can form CoA disulfides or other species that will not be detected at the mass of your target analyte.
-
Solution: Consider adding a reducing agent like Dithiothreitol (DTT) to your buffers to protect the thiol group.[1] Additionally, handle unsaturated lipids in a way that minimizes exposure to oxygen and light.[3][7]
-
Problem 2: My enzymatic assay shows lower-than-expected activity or inconsistent results.
-
Potential Cause A: Substrate Degradation.
-
Diagnosis: The active concentration of your substrate is lower than you think due to hydrolysis in the assay buffer, especially during pre-incubation steps at physiological temperatures (e.g., 37°C).
-
Solution: Perform a Substrate Stability Control.
-
Prepare your substrate in the final assay buffer.
-
Incubate it under the exact time and temperature conditions of your assay, but without the enzyme.
-
Analyze the "after" sample by LC-MS and compare it to a sample prepared immediately before incubation (t=0). This will quantify the percentage of substrate that degrades under your assay conditions, allowing you to adjust initial concentrations or troubleshoot the buffer conditions.
-
-
-
Potential Cause B: Product Inhibition.
-
Diagnosis: The accumulation of the reaction product, such as the free fatty acid or even free CoA, can sometimes inhibit the enzyme you are studying.
-
Solution: Conduct a time-course analysis. Take aliquots at multiple time points to see if the reaction rate slows and plateaus prematurely.[9] If product inhibition is suspected, you may need to adjust the experimental design to measure initial reaction velocities.
-
Visual Troubleshooting Workflow
Caption: A decision tree for troubleshooting low analyte signal.
Part 3: Validated Protocols and Methodologies
These protocols are designed to be self-validating, incorporating quality control steps to ensure the integrity of your compound.
Protocol 1: Preparation of a Stable, Quantified Stock Solution
-
Reagent & Material Preparation:
-
This compound (solid).
-
Anhydrous, HPLC-grade methanol or ethanol.
-
Inert gas (argon or nitrogen).
-
Type 1 borosilicate glass vials with Teflon-lined screw caps.
-
Calibrated micropipettes.
-
-
Procedure:
-
Allow the vial of solid compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric water.
-
Under a gentle stream of inert gas, reconstitute the solid in the chosen organic solvent (e.g., methanol) to a high concentration (e.g., 1-10 mM). Vortex gently until fully dissolved.
-
Immediately aliquot the stock solution into single-use volumes in the glass vials.
-
Flush the headspace of each vial with inert gas before sealing tightly.
-
Label clearly and store at -80°C.
-
Protocol 2: A Workflow for Assessing Compound Integrity
This workflow validates the stability of your compound under your specific experimental conditions.
Caption: Experimental workflow for validating compound stability.
Part 4: Summary of Key Stability Parameters
For quick reference, this table summarizes the critical conditions for maintaining the integrity of this compound.
| Parameter | Recommended Condition | Rationale & Key Considerations | Source(s) |
| pH for Storage/Analysis | 4.0 - 6.8 | The thioester bond is most stable in this slightly acidic range. Alkaline conditions drastically increase the rate of hydrolysis. | [1] |
| Long-Term Storage Temp. | -80°C | Essential for preventing chemical degradation over time. Should be stored as a dry pellet or in a suitable organic solvent. | [1][3] |
| Short-Term Handling Temp. | 0 - 4°C (On Ice) | Minimizes the rate of both chemical and enzymatic degradation during experimental procedures. | [1][3] |
| Reconstitution Solvent | Methanol or Ethanol | Offers better stability compared to purely aqueous solutions for stock preparation. | [1][8] |
| Storage Vessels | Glass with Teflon Caps | Prevents leaching of contaminants from plastic surfaces when using organic solvents. | [7] |
| Freeze-Thaw Cycles | Avoid (Aliquot) | Each cycle can introduce moisture and accelerate degradation. Prepare single-use aliquots. | [1] |
| Additives to Consider | DTT or other reducing agents | Can protect the thiol group on Coenzyme A from oxidation, especially during long incubations. | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA Mass Spectrometry
Welcome to the technical support guide for the mass spectrometry analysis of (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices for researchers, scientists, and professionals in drug development. The guidance herein is structured to address specific experimental challenges, explaining the underlying scientific principles to empower you to optimize your analytical workflow.
While direct literature on the mass spectrometry of this compound is limited, the principles and troubleshooting strategies outlined are based on extensive experience with structurally related molecules, namely sterols and long-chain acyl-CoAs.
Section 1: Analyte Characteristics & Initial Parameter Setup
Before delving into troubleshooting, a foundational understanding of the analyte is critical. This compound is a complex molecule composed of a sterol backbone derived from 26-hydroxycholesterol and a Coenzyme A (CoA) moiety.[1] This structure dictates its behavior in a mass spectrometer.
-
Sterol Portion : Hydrophobic, prone to dehydration ([M+H-H₂O]⁺), and requires specific chromatographic conditions for separation from other sterol isomers.[2][3]
-
CoA Portion : Large, polar, and contains a phosphate group, making it amenable to electrospray ionization (ESI). It also has a characteristic fragmentation pattern.[4][5][6][7]
FAQ: What are the theoretical masses I should be looking for?
To effectively identify your compound, you need to know its theoretical mass and the common adducts it might form.
| Species | Description | Theoretical m/z |
| [M+H]⁺ | Protonated molecule | Calculated value |
| [M+Na]⁺ | Sodium adduct | Calculated value + 21.98 |
| [M+K]⁺ | Potassium adduct | Calculated value + 37.96 |
| [M-H]⁻ | Deprotonated molecule | Calculated value |
| [M+HCOO]⁻ | Formate adduct | Calculated value + 44.99 |
| [M+CH₃COO]⁻ | Acetate adduct | Calculated value + 59.01 |
Note: The exact theoretical mass for this compound needs to be calculated based on its chemical formula (C₄₈H₇₈N₇O₁₈P₃S). Online tools can assist with this calculation.
Workflow for Initial Method Development
Caption: Initial LC-MS method development workflow.
Section 2: Chromatography & Separation Issues
Effective chromatographic separation is the cornerstone of accurate mass spectrometric analysis, especially for complex biological samples.
Q1: I'm seeing poor peak shape (tailing or fronting) for my analyte. What's causing this and how can I fix it?
A1: Poor peak shape is often attributable to secondary interactions with the column stationary phase, issues with the mobile phase, or column degradation.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual free silanols on the silica backbone of C18 columns can interact with the polar head group of your analyte.
-
Solution: Add a small amount of a competing base, like triethylamine (TEA), to your mobile phase (0.05-0.1%). Be aware that TEA can cause ion suppression. Alternatively, use an end-capped column or a column with a different stationary phase like PFP.[8]
-
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of the phosphate groups on the CoA moiety.
-
Solution: Ensure the pH is low enough (e.g., by adding 0.1% formic acid) to keep the analyte in a consistent protonation state.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination or Degradation: Buildup of matrix components can damage the stationary phase.
-
Solution: Use a guard column and implement a robust sample cleanup procedure.[9] Regularly flush the column with a strong solvent wash.
-
Q2: I can't separate my analyte from a co-eluting isobaric interference. What are my options?
A2: This is a common challenge, particularly with sterol isomers.
Strategies for Improved Resolution:
-
Optimize Chromatography:
-
Slower Gradient: Decrease the rate of change in your mobile phase composition.
-
Lower Temperature: Running the column at a lower temperature can enhance separation for some sterols.[8]
-
Alternative Stationary Phase: Pentafluorophenyl (PFP) columns offer different selectivity compared to C18 and can be effective for separating structurally similar compounds.[8]
-
-
High-Resolution Mass Spectrometry (HRMS): If the interfering compound has a slightly different elemental composition, an HRMS instrument (like a Q-TOF or Orbitrap) can distinguish between the two based on their exact masses.
-
Tandem Mass Spectrometry (MS/MS): Even if you cannot chromatographically separate the compounds, you may be able to find unique fragment ions for your analyte of interest. By using Multiple Reaction Monitoring (MRM), you can selectively detect your compound.[10]
Section 3: Ionization & Signal Intensity Problems
Achieving consistent and robust ionization is crucial for sensitivity and reproducibility. This compound is best analyzed using positive mode Electrospray Ionization (ESI).
Q3: I have very low or no signal for my analyte. What should I check first?
A3: Start with the most straightforward potential issues before moving to more complex troubleshooting.
Troubleshooting Workflow for Low Signal:
Caption: Systematic approach to diagnosing low signal intensity.
Q4: My signal is inconsistent between injections. What could be the cause?
A4: Inconsistent signal is often due to ion suppression from the sample matrix or carryover.
-
Ion Suppression: Co-eluting matrix components can compete with your analyte for ionization, reducing its signal.
-
Diagnosis: Perform a post-column infusion experiment. Infuse a constant stream of your analyte standard and inject a blank matrix sample. A dip in the analyte signal at the retention time of interest indicates suppression.
-
Solution: Improve your sample preparation. Solid-Phase Extraction (SPE) is highly effective at removing interfering salts and phospholipids.[11][12] Also, optimizing chromatography to separate the analyte from the bulk of the matrix is beneficial.[11]
-
-
Carryover: The analyte may be adsorbing to surfaces in the autosampler or LC system and eluting in subsequent runs.
-
Diagnosis: Inject a blank solvent after a high-concentration sample. If you see a peak for your analyte, you have carryover.
-
Solution: Optimize the autosampler wash solution. A wash solvent that is stronger than the mobile phase at the end of the gradient is often necessary. For this analyte, a wash solution of isopropanol or acetonitrile/isopropanol might be effective.
-
Q5: I see multiple peaks in my mass spectrum, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. How can I consolidate the signal into one adduct?
A5: The presence of multiple adducts splits your signal, reducing the intensity of your primary target ion.[13][14]
-
Cause: Alkali metal ions (Na⁺, K⁺) are ubiquitous in biological samples, glassware, and solvents.[13][14] They readily form adducts in the ESI source.
-
Solution:
-
Mobile Phase Additive: The addition of a proton source, like ammonium acetate or ammonium formate (5-10 mM), to the mobile phase can promote the formation of the [M+H]⁺ ion over alkali adducts.
-
Sample Preparation: Be mindful of sources of sodium and potassium contamination during sample handling. Use high-purity solvents and plasticware where possible.[13]
-
Section 4: Fragmentation and MS/MS Analysis
Tandem mass spectrometry (MS/MS) is essential for confirming the identity of this compound and for developing quantitative assays.
Q6: What are the expected fragmentation patterns for this molecule in positive ion mode MS/MS?
A6: The fragmentation will be dominated by the CoA moiety, which produces characteristic neutral losses and product ions.
-
Dominant Neutral Loss: The most prominent fragmentation pathway for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate portion, which corresponds to a loss of 507.2 Da.[4][6][7] This is a highly specific transition that can be used for screening for all acyl-CoAs.
-
Characteristic Product Ions: You should also expect to see product ions corresponding to the adenosine diphosphate and related fragments.
-
Sterol Backbone Fragmentation: The sterol portion is relatively stable but may show a characteristic loss of water (-18 Da) from the precursor ion.[2][3]
Expected MS/MS Transitions:
| Precursor Ion (Q1) | Product Ion (Q3) | Description |
| [M+H]⁺ | [M+H - 507.2]⁺ | Neutral loss of 3'-phospho-ADP |
| [M+H]⁺ | 428.037 | Adenosine diphosphate fragment[5] |
| [M+H]⁺ | [M+H - 18.01]⁺ | Dehydration of the sterol hydroxyl group |
Fragmentation Diagram
Caption: Predicted MS/MS fragmentation of the protonated molecule.
Q7: My fragmentation efficiency is poor, and I'm not seeing the expected product ions. How can I improve this?
A7: Low fragmentation efficiency can be due to several factors related to the collision energy and the stability of the precursor ion.
-
Optimize Collision Energy (CE): This is the most critical parameter for MS/MS.
-
Procedure: Perform a collision energy ramp experiment. Infuse your standard and program the mass spectrometer to acquire MS/MS spectra at increasing collision energies. Plot the intensity of your precursor and product ions against the CE to find the optimal value that maximizes the production of your target fragment.
-
-
In-Source Fragmentation: If the voltage in the source is too high, your molecule may be fragmenting before it even reaches the collision cell.
-
Diagnosis: Look for your expected fragment ions in the full scan (MS1) spectrum.
-
Solution: Reduce the fragmentor or capillary exit voltage.
-
-
Precursor Ion Choice: If the [M+H]⁺ ion is unstable, consider using a more stable adduct, like [M+Na]⁺, as your precursor for fragmentation. This may require different collision energy settings.
Section 5: Experimental Protocols
Protocol 1: General LC-MS/MS Parameter Setup
This protocol provides a starting point for the analysis of this compound. Optimization will be required for your specific instrumentation and sample type.
Liquid Chromatography:
-
Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
Injection Volume: 5 µL.
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3500 V.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Primary: [M+H]⁺ → [M+H - 507.2]⁺
-
Confirmatory: [M+H]⁺ → 428.0
-
-
Collision Energy: Optimize as described in Q7. Start with a value around 30-40 eV.
References
- 1. Cholest-5-ene-3 beta,26-diol | C27H46O2 | CID 99470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. benchchem.com [benchchem.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. acdlabs.com [acdlabs.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA Assays
Introduction
Welcome to the technical support center for assays involving (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA. This molecule is a critical intermediate in the alternative "acidic" pathway of bile acid synthesis, which is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[1][2][3] Its accurate measurement is vital for researchers studying lipid metabolism, cholesterol homeostasis, and related metabolic disorders.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address common challenges encountered during the quantification of this compound and the activity assays of enzymes that metabolize it. We will delve into the root causes of potential issues and provide scientifically grounded, actionable solutions.
Section 1: Spectrophotometric & Fluorometric Enzyme Assays
This section focuses on issues arising during coupled enzyme assays designed to measure the activity of enzymes that produce or consume this compound. These assays often rely on detecting the release of Coenzyme A (CoA-SH).
FAQ 1: My assay baseline is consistently drifting upwards, even in my 'no-enzyme' control. What's causing this?
Answer:
An upwardly drifting baseline in a CoA-release assay is a classic sign of non-enzymatic hydrolysis of the thioester bond in your acyl-CoA substrate.[4][5] The thioester bond is inherently reactive and can be cleaved by chemical hydrolysis, releasing free CoA-SH, which then reacts with your detection reagent (e.g., DTNB) to produce a signal.
Potential Causes & Explanations:
-
Suboptimal pH: The thioester bond is most stable in a slightly acidic environment (pH 4.0-6.8).[6] If your assay buffer is alkaline (pH > 7.0), the rate of chemical hydrolysis increases significantly, leading to a steady, non-enzymatic release of CoA and a corresponding increase in signal.[6]
-
Elevated Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[6] Running assays at temperatures significantly above the enzyme's optimal range can exacerbate substrate instability.
-
Contaminated Reagents: Contaminants in your buffer or substrate stock, such as trace amounts of strong bases or nucleophiles, can catalyze thioester cleavage.
Troubleshooting Workflow & Solutions:
-
Step 1: Verify Buffer pH: Measure the pH of your final assay buffer at the temperature you will be running the experiment. Do not assume the pH is correct after dilution of stock solutions.
-
Step-2: Optimize pH: If the pH is neutral or alkaline, prepare a new buffer in the optimal range of 6.0-6.8. While this may not be the optimal pH for your enzyme, you must first establish a stable baseline. You can then perform a pH titration to find a compromise between enzyme activity and substrate stability.
-
Step 3: Prepare Fresh Substrate: Prepare a fresh solution of this compound from a high-quality source. Dissolve it in a slightly acidic buffer for storage.
-
Step 4: Run Temperature Controls: Run the "no-enzyme" control at different temperatures (e.g., 25°C, 30°C, 37°C) to understand the impact of temperature on baseline drift.
FAQ 2: I'm not detecting any significant enzyme activity, or the activity is much lower than expected.
Answer:
Low or absent enzyme activity can stem from a variety of issues, ranging from inactive components to the presence of inhibitors in your sample or reagents.[7][8]
Potential Causes & Explanations:
-
Enzyme Inactivity: The enzyme itself may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles.
-
Presence of Inhibitors:
-
Endogenous Inhibitors: Biological samples can contain molecules that inhibit the enzyme of interest. For example, α-methylacyl-CoA racemase (AMACR), an enzyme involved in branched-chain fatty acid metabolism, can be inhibited by various acyl-CoA esters.[9][10][11]
-
Reagent-based Inhibitors: Common laboratory reagents can interfere with enzymatic reactions. For instance, EDTA concentrations above 0.5 mM or detergents like SDS can inhibit many enzymes.[7] Sodium azide, often used as a preservative, is a potent inhibitor of peroxidase-based detection systems.
-
-
Substrate Competition: Your sample may contain endogenous molecules that are structurally similar to this compound and act as competing substrates. The cellular environment contains a vast pool of different acyl-CoA species.[12][13]
-
Incorrect Assay Conditions: The assay buffer may lack essential co-factors, or the pH and temperature may be far from the enzyme's optimum.
Troubleshooting Workflow & Solutions:
-
Step 1: Validate Enzyme Activity: Test your enzyme with a known, highly active positive control substrate, if available. This will confirm the enzyme's viability.
-
Step 2: Run an Inhibition Control: Spike a reaction that shows good activity with your sample matrix (e.g., a deproteinized cell lysate). A significant drop in activity points to the presence of inhibitors.
-
Step 3: Review Reagent Composition: Carefully check the composition of all buffers and solutions for known inhibitors.[7] If using a commercial kit, adhere strictly to the provided reagents.
-
Step 4: Sample Preparation: Consider sample cleanup steps like solid-phase extraction (SPE) to remove potential inhibitors or competing substrates.
-
Step 5: Protocol Optimization: Re-evaluate the assay protocol against published literature for the specific enzyme, ensuring all necessary co-factors are present and conditions are optimal.
Section 2: LC-MS/MS Quantification Assays
This section addresses challenges related to the direct quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
FAQ 3: My analyte peak has poor shape (tailing/fronting) and the retention time is shifting between injections.
Answer:
Poor chromatography is a common issue in LC-MS/MS analysis of acyl-CoAs. These molecules are amphiphilic and can be "sticky," leading to undesirable interactions with the analytical column and system components.[14]
Potential Causes & Explanations:
-
Column Contamination: Biological samples, especially those from lipid-rich tissues like the liver, contain numerous phospholipids and triglycerides.[15] These can accumulate on the head of the analytical column, altering its chemistry and leading to peak shape distortion and retention time shifts.
-
Suboptimal Mobile Phase: The mobile phase composition may not be adequate to elute the analyte efficiently or to clear interfering matrix components from the column.
-
Analyte Instability in Autosampler: As discussed in FAQ 1, the thioester bond is prone to hydrolysis.[6] If samples sit in the autosampler for extended periods in a purely aqueous or alkaline reconstitution solvent, the analyte can degrade, potentially leading to the appearance of new peaks or distorted peak shapes.
Troubleshooting Workflow & Solutions:
-
Step 1: Implement a Column Wash Step: Develop a robust column wash method to be run between sample batches. A common strategy for bile acid and lipid analysis is to include a high-percentage organic wash (e.g., with acetone or isopropanol) at a high flow rate to strip away strongly retained lipids.[15]
-
Step 2: Optimize Mobile Phase: Experiment with different mobile phase modifiers and gradient profiles. The addition of additives can improve peak shape.
-
Step 3: Improve Sample Cleanup: Use a more rigorous sample extraction and cleanup protocol. A mixed-mode solid-phase extraction (SPE) can be effective for selectively isolating acyl-CoAs while removing bulk lipids and salts.[14]
-
Step 4: Enhance Autosampler Stability: Keep the autosampler temperature low (e.g., 4°C). Reconstitute final samples in a solvent containing a higher percentage of organic solvent (e.g., 50% methanol) or a slightly acidic buffer to improve stability.[6] Analyze samples as quickly as possible after preparation.
FAQ 4: I'm observing significant signal suppression in my biological samples compared to my standards prepared in pure solvent. How can I fix this?
Answer:
This phenomenon is known as a matrix effect , and it is one of the most significant challenges in LC-MS/MS bioanalysis.[16][17][18] Co-eluting compounds from the biological matrix (e.g., salts, phospholipids, other metabolites) interfere with the ionization of your target analyte in the mass spectrometer's source, leading to a suppressed (or sometimes enhanced) signal.[19]
Potential Causes & Explanations:
-
Ionization Suppression: The most common cause is competition for ionization. If a large amount of a matrix component co-elutes with your analyte, it can "steal" the charge in the ESI source, reducing the number of analyte ions that are formed and detected. Phospholipids are notorious for causing ion suppression.
-
Changes in Analyte LC Behavior: In some cases, matrix components can loosely bind to the analyte, altering its retention time and causing it to elute in a region of greater ion suppression.[16][17] This can even lead to the appearance of multiple peaks for a single compound.[16][17][18]
Troubleshooting Workflow & Solutions:
-
Step 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., ¹³C, ²H). It will co-elute and experience the same matrix effects as the analyte, allowing for accurate ratiometric quantification.
-
Step 2: Prepare Matrix-Matched Calibrators: If a SIL-IS is unavailable, the next best approach is to prepare your calibration curve in a blank matrix that is identical to your sample (e.g., plasma from an untreated animal). This ensures that the standards experience the same matrix effects as the unknown samples.
-
Step 3: Improve Chromatographic Separation: Adjust your LC gradient to better separate the analyte from the bulk of the matrix components. A longer run time or a different column chemistry may be necessary.
-
Step 4: Enhance Sample Preparation: Implement more effective sample cleanup procedures (e.g., LLE, SPE) specifically designed to remove the classes of compounds known to cause ion suppression, such as phospholipids.
Table 1: Summary of Analytical Platforms for Acyl-CoA Analysis
| Platform | Target Analytes | Sensitivity | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS | Broad range (short- to long-chain) | High (nM to pM) | High | High sensitivity and specificity; structural confirmation.[20] | Susceptible to matrix effects; higher cost.[16][19] |
| HPLC-UV | Primarily abundant, short-chain acyl-CoAs | Moderate (µM) | Moderate | Relatively simple and cost-effective.[20] | Lower sensitivity; limited to UV-active compounds.[20] |
| Coupled Enzyme Assays | Total CoA or specific enzyme activity | Moderate to High | High | Good for high-throughput screening of enzyme activity. | Prone to interference from inhibitors and substrate instability.[8] |
Section 3: Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for Low Enzyme Activity
This diagram outlines a logical progression for diagnosing the root cause of unexpectedly low or absent activity in a coupled enzyme assay.
Caption: A step-by-step decision tree for diagnosing low enzyme activity.
Diagram 2: The Alternative Bile Acid Synthesis Pathway
This diagram shows the initial steps of the alternative bile acid synthesis pathway, highlighting the position of this compound.
Caption: Simplified view of the alternative bile acid synthesis pathway.
References
- 1. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel small-molecule inhibitors of α-methylacyl-CoA racemase (AMACR; P504S) and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of human α-methylacyl CoA racemase (AMACR): a target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular basis of acyl-CoA ester recognition by α-methylacyl-CoA racemase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Studies on acetyl-coenzyme A synthetase of yeast: inhibition by long-chain acyl-coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Bile acid analysis [sciex.com]
- 20. benchchem.com [benchchem.com]
increasing solubility of (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA
Welcome to the technical support center for (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the effective use of this complex molecule in your experiments.
Introduction to (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA
(25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is a critical intermediate in bile acid synthesis and plays a role in lipid metabolism. Structurally, it is an amphipathic molecule combining a hydrophobic sterol backbone with a bulky, polar Coenzyme A (CoA) moiety. This dual nature is the primary source of challenges in its handling and application, particularly concerning its solubility and stability. This guide will equip you with the knowledge and protocols to overcome these challenges and ensure the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA so difficult to dissolve in aqueous buffers?
A1: The poor aqueous solubility of this molecule stems from its amphipathic structure. The large, non-polar cholesterol backbone is highly hydrophobic, while the Coenzyme A tail is highly polar and water-soluble. In aqueous solutions, the hydrophobic sterol portions tend to aggregate to minimize contact with water, leading to the formation of micelles or precipitation, especially at higher concentrations. Long-chain acyl-CoAs, in general, are known to form micelles in aqueous solutions.
Q2: What is the recommended solvent for creating a stock solution?
A2: For creating a high-concentration stock solution, a polar, aprotic organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a preferred solvent for (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA. It is crucial to use anhydrous DMSO to minimize hydrolysis of the thioester bond.
Q3: How should I store solutions of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA to prevent degradation?
A3: Acyl-CoAs are susceptible to both chemical and enzymatic degradation. The high-energy thioester bond is prone to hydrolysis, a process accelerated by freeze-thaw cycles and non-neutral pH.[1] For optimal stability, stock solutions in anhydrous DMSO should be stored in small, single-use aliquots at -80°C .[1] Avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, it is best to do so immediately before the experiment.
Q4: Can I use detergents to improve the solubility of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA in my assay buffer?
A4: Yes, non-ionic or zwitterionic detergents can be effective in solubilizing (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA in aqueous buffers by forming mixed micelles that shield the hydrophobic sterol from the aqueous environment. However, the choice and concentration of the detergent must be carefully optimized for your specific application, as detergents can interfere with enzyme activity or cell viability. Common choices include CHAPS, Triton™ X-100, and n-octyl-β-D-glucopyranoside.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the experimental use of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA.
Issue 1: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
| Potential Cause | Troubleshooting Steps & Explanation |
| Concentration Exceeds Aqueous Solubility Limit | The concentration of the compound in the final aqueous solution is too high. Solution: Decrease the final concentration of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA. Perform a solubility test by preparing serial dilutions to determine the maximum achievable concentration in your specific buffer before precipitation occurs. |
| Insufficient Organic Co-solvent | The percentage of DMSO carried over into the final aqueous solution is too low to maintain solubility. Solution: While keeping the final DMSO concentration as low as possible to avoid effects on your experimental system (typically <0.5%), ensure it is sufficient. A final concentration of 1-5% DMSO may be necessary. Always run a vehicle control with the same final DMSO concentration.[2] |
| Buffer Composition | Divalent cations like Mg²⁺ can cause precipitation of long-chain acyl-CoAs.[3] Solution: If your buffer contains high concentrations of divalent cations, consider reducing their concentration or using a different buffer system if your experiment allows. Test the solubility in a buffer without divalent cations first. |
| pH of the Aqueous Buffer | The ionization state of the phosphate groups on the CoA moiety can influence solubility. Solution: While acyl-CoAs are prone to hydrolysis at alkaline pH, slight adjustments around neutral pH (e.g., pH 7.0-7.5) may influence solubility. Avoid strongly acidic or alkaline buffers. |
Issue 2: Inconsistent or non-reproducible results in biological assays.
| Potential Cause | Troubleshooting Steps & Explanation |
| Degradation of the Compound | The thioester bond of the acyl-CoA is hydrolyzed, leading to a decrease in the active concentration of the molecule. Solution: Prepare fresh working solutions for each experiment from a frozen DMSO stock aliquot. Avoid storing the compound in aqueous buffers for extended periods. Keep aqueous solutions on ice during the experiment if possible. |
| Adsorption to Labware | The hydrophobic nature of the sterol can cause it to adsorb to the surface of plastic labware, reducing the effective concentration in solution. Solution: Use low-adhesion microplates and pipette tips. Including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.01-0.1%) in your assay buffer can help to prevent non-specific binding. |
| Micelle Formation | At concentrations above the critical micelle concentration (CMC), the compound may form micelles, which can affect its availability to enzymes or cellular uptake. Solution: Work at concentrations below the CMC if possible. If high concentrations are necessary, the use of a mild detergent can help to form more uniform mixed micelles. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA in DMSO.
Materials:
-
(25S)-3β-hydroxy-5-cholesten-26-oyl-CoA (MW: 1166.16 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (low-adhesion recommended)
-
Calibrated precision pipette
Procedure:
-
Pre-weighing: Due to the small quantities typically used, it is often more practical to order a pre-weighed amount from the supplier. If you must weigh the compound, use a microbalance in a controlled environment to minimize exposure to moisture.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the pre-weighed (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA to achieve a 10 mM concentration. For example, to a 1 mg vial, add 85.75 µL of DMSO.
-
Dissolution: Vortex the solution gently for 1-2 minutes until the compound is fully dissolved. A brief sonication in a water bath may aid dissolution if necessary. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-adhesion microcentrifuge tubes. The aliquot volume should be appropriate for a single experiment to avoid freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for a final concentration of 10 µM.
Materials:
-
10 mM stock solution of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA in DMSO
-
Desired aqueous experimental buffer (e.g., PBS, HEPES, Tris)
-
Calibrated precision pipettes
Procedure:
-
Thawing: Remove one aliquot of the 10 mM DMSO stock solution from the -80°C freezer and thaw it at room temperature.
-
Pre-warming Buffer: Gently warm the aqueous buffer to the desired experimental temperature.
-
Dilution: Add the DMSO stock solution to the aqueous buffer while vortexing gently. To prepare a 10 µM solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of buffer). This results in a final DMSO concentration of 0.1%.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately in your experiment to minimize degradation and precipitation.
Part 4: Visualizations
Diagram 1: Key Factors Influencing the Solubility of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA
Caption: Factors affecting the solubility of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA.
Diagram 2: Troubleshooting Workflow for Solubility Issues
Caption: Decision tree for resolving solubility problems.
References
Technical Support Center: Quality Control for Synthetic (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA
Last Updated: January 3, 2026
Welcome to the technical support guide for ensuring the quality and integrity of synthetic (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA. This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions for researchers, chemists, and drug development professionals. Given its complex structure and the inherent instability of the thioester bond, rigorous quality control is paramount for obtaining reliable and reproducible experimental results.
Section 1: Critical Quality Attributes (CQAs)
The quality of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is defined by four Critical Quality Attributes (CQAs). All analytical methods and handling procedures should be designed to verify these attributes.
| Critical Quality Attribute | Parameter | Recommended Method(s) | Acceptance Criteria |
| Identity | Correct molecular structure and mass | LC-MS/MS, High-Resolution Mass Spectrometry (HRMS), ¹H NMR | Correct parent mass, characteristic fragmentation pattern, and NMR chemical shifts consistent with the reference structure. |
| Purity | Absence of process-related and degradation impurities | RP-HPLC with UV detection (≥95%), LC-MS | Purity ≥95% by area normalization. No single impurity >1.0%. |
| Quantity | Accurate concentration of the active substance | UV-Vis Spectrophotometry (at ~260 nm), Quantitative NMR (qNMR) | Concentration verified against a known standard or calculated using the molar extinction coefficient. |
| Stability | Resistance to degradation under defined storage and handling conditions | Stability-indicating HPLC method | Minimal degradation over the specified storage period and conditions. |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the analysis and handling of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA in a practical question-and-answer format.
Problem Area: Analytical Characterization & Purity Assessment
Q: My HPLC chromatogram shows multiple peaks, not the single peak I expected. What are they?
A: Unexpected peaks are a common issue and can stem from several sources. The most likely culprits are:
-
Hydrolysis Products: The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH.[1][2] This would result in two new species: 3β-hydroxy-5-cholestenoic acid and free Coenzyme A (HS-CoA). You can confirm this by running standards of these potential degradants.
-
Oxidized Species: The free thiol on the Coenzyme A moiety can oxidize to form disulfides (CoA-S-S-CoA) or other oxidized forms, which will appear as separate peaks.
-
Process-Related Impurities: Residual starting materials or by-products from the synthesis may be present. Common synthetic routes may leave unreacted 3β-hydroxy-5-cholestenoic acid or coupling reagents.[3]
-
Salt Adducts in LC-MS: If using LC-MS, you may be observing adducts of your primary molecule, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which appear as separate mass signals.[4][5]
Causality & Solution Insight: The amphipathic nature of the molecule, with a polar CoA head and a nonpolar sterol tail, makes it prone to aggregation and complex interactions.[5] To resolve these issues:
-
Optimize Mobile Phase: Ensure your mobile phase is slightly acidic (pH 4.0-6.8) to minimize thioester hydrolysis during the run.[1]
-
Use High-Purity Solvents: Use MS-grade solvents to minimize salt contamination that leads to adduct formation.[4]
-
Consider Reducing Agents: Adding a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your sample can help prevent or reverse the formation of disulfide-linked dimers.[1][4] Note that DTT itself can form adducts in MS analysis.[4]
Q: My mass spectrometry data shows a weak signal for the parent ion and many fragments. How can I improve ionization?
A: Weak signal and excessive fragmentation are often due to suboptimal ionization conditions or ion suppression.
-
Ionization Mode: Acyl-CoA molecules generally ionize more efficiently in positive ion mode ESI-MS.[6]
-
Characteristic Fragmentation: A hallmark of acyl-CoA fragmentation in positive ion mode MS/MS is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[5][6] Another key fragment is the CoA moiety itself at m/z 428.[5][6] Observing these fragments confirms the identity of your compound class, even if the parent ion is weak.
-
Ion Suppression: In complex samples, other molecules like phospholipids can co-elute and suppress the ionization of your target analyte.[5]
Causality & Solution Insight: The large, polar CoA group and the nonpolar sterol create an amphipathic molecule that can form aggregates, hindering efficient ionization.[5]
-
Optimize Source Parameters: Systematically optimize ESI source parameters like spray voltage, capillary temperature, and gas flow rates for your specific compound.[5]
-
Improve Chromatography: Ensure your target analyte is well-separated from other matrix components to minimize ion suppression. A robust C18 or C8 column is typically effective.[5][7]
-
Use Additives: Adding a small amount of a volatile acid like formic acid to the mobile phase can provide a proton source and favor the formation of the protonated molecule [M+H]⁺.[4]
Problem Area: Stability and Handling
Q: The purity of my compound is decreasing over time, even when stored at -20°C. What are the optimal storage conditions?
A: Acyl-CoA thioesters are notoriously unstable, and standard freezer temperatures may not be sufficient for long-term preservation.
-
Temperature: For long-term storage, the compound should be stored as a dry solid or lyophilized powder at -80°C.[1]
-
pH: The thioester bond is most stable in a slightly acidic environment (pH 4.0-6.8).[1] Storing in aqueous buffers at neutral or alkaline pH will accelerate chemical hydrolysis.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided. This can introduce moisture and accelerate degradation.
Causality & Solution Insight: The primary degradation pathway is the hydrolysis of the high-energy thioester bond.[2][8] This process is catalyzed by water and is highly pH-dependent.
-
Aliquot Samples: Upon receipt, if the compound is in solution, aliquot it into single-use volumes and store at -80°C. This minimizes the number of freeze-thaw cycles for the bulk stock.
-
Use Acidic Buffers: If you must store it in solution, use a slightly acidic buffer (e.g., pH 5.0-6.0) and flash-freeze the aliquots in liquid nitrogen before transferring to -80°C storage.[1]
-
Reconstitution: When preparing for an experiment, reconstitute the compound in a suitable solvent (methanol or a methanol/buffer mixture often improves stability over purely aqueous solutions) and use it as quickly as possible.[1][9] Keep samples in the autosampler at 4°C.[1]
Section 3: Standard Operating Procedures (SOPs) for QC
These protocols provide step-by-step methodologies for the essential QC analyses.
SOP 1: Purity Assessment by RP-HPLC-UV
-
Instrumentation: HPLC system with UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Preparation of Standard: Accurately weigh and dissolve the compound in Mobile Phase A to a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm (for the adenine moiety of CoA).
-
Gradient:
Time (min) %A %B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
-
Analysis: Inject the sample and integrate all peaks. Calculate purity by area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
SOP 2: Identity Confirmation by LC-MS/MS
-
Instrumentation: LC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
LC Conditions: Use the same column and gradient as in SOP 1, but with a volatile buffer system (e.g., Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).
-
MS Conditions (Positive Ion Mode):
-
Parent Ion Scan (MS1): Scan for the predicted protonated molecular ion [M+H]⁺. For C₄₈H₇₈N₇O₁₈P₃S, the monoisotopic mass is 1165.43. The target m/z would be ~1166.44.
-
Product Ion Scan (MS/MS): Fragment the parent ion (~1166.4) and look for characteristic daughter ions.
-
-
Data Interpretation: Confirmation of identity requires the correct retention time, the correct parent mass in the MS1 scan, and the presence of the characteristic fragment ions in the MS/MS scan.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the primary degradation pathway for this molecule?
A: The most significant degradation pathway is the hydrolysis of the thioester bond, which connects the 3β-hydroxy-5-cholestenoic acid moiety to the Coenzyme A.[1][8] This reaction is accelerated by alkaline pH and results in the formation of the free carboxylic acid and free Coenzyme A. A secondary pathway is the oxidation of the thiol group on Coenzyme A, leading to disulfide formation.
Q: How can I accurately quantify my stock solution?
A: UV-Vis spectrophotometry is a reliable and straightforward method. The adenine ring of the Coenzyme A moiety has a strong absorbance maximum at approximately 260 nm. Using the molar extinction coefficient (ε) of adenosine at pH 7.0 (15,400 M⁻¹cm⁻¹), you can calculate the concentration via the Beer-Lambert law (A = εcl). Ensure the sample is sufficiently diluted in a suitable buffer (e.g., phosphate buffer, pH 7.0) to fall within the linear range of the spectrophotometer.
Q: What solvent should I use to prepare a stock solution?
A: For immediate use, reconstituting in a slightly acidic aqueous buffer (pH 5.0-6.0) is acceptable. However, for improved stability, especially if the solution will be in an autosampler for several hours, using methanol or a 50:50 mixture of methanol and an acidic buffer is recommended.[1][9] Always test the solubility of your specific batch first. Avoid using buffers with primary amines, like Tris, if there is any risk of reaction with the thioester.
Q: Can I use this compound directly in cell-based assays?
A: Yes, but with careful consideration. You must first determine a suitable vehicle solvent that is compatible with your cells and ensures the compound remains in solution (e.g., DMSO, ethanol, or a cyclodextrin formulation). Perform vehicle control experiments to rule out solvent-induced effects. Additionally, be aware that intracellular esterases may cleave the thioester bond, so the effective intracellular concentration of the intact molecule may differ from the applied concentration.
Section 5: Visual Workflows and Diagrams
General Quality Control Workflow
The following diagram outlines the logical flow for the quality control assessment of a new batch of synthetic (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA.
Caption: A typical workflow for the quality control of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA.
Primary Degradation Pathway: Thioester Hydrolysis
This diagram illustrates the primary chemical instability of the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Definitive Identification of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA
For researchers at the forefront of lipidomics and drug development, the unequivocal identification of bioactive lipids is paramount. (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is a key intermediate in bile acid synthesis, and its precise characterization is crucial for understanding metabolic pathways and developing novel therapeutics. This guide provides an in-depth comparison of analytical methodologies for confirming the identity of this molecule, with a focus on experimental design, data interpretation, and the critical differentiation from its stereoisomers.
The Analytical Challenge: Structure, Stereochemistry, and Trace Abundance
Confirming the identity of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA presents a multi-faceted challenge. The molecule comprises a sterol backbone, a long aliphatic side chain, and a bulky coenzyme A (CoA) moiety. Furthermore, the stereochemistry at the C-25 position is of critical biological importance, necessitating analytical techniques that can distinguish between the (25S) and (25R) epimers. The typically low endogenous concentrations of this intermediate in biological matrices further complicate its analysis, demanding highly sensitive and specific methods.
A Multi-Modal Approach to Identity Confirmation
No single analytical technique can provide absolute confirmation of the identity of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA. A robust and reliable workflow integrates data from multiple orthogonal techniques. This guide will compare and contrast the utility of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and chromatographic separations.
Experimental Workflow for Identity Confirmation
Caption: A generalized workflow for the isolation and identification of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA.
Mass Spectrometry: The Cornerstone of Detection and Fragmentation Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for the analysis of acyl-CoA species due to its exceptional sensitivity and specificity.[1]
Liquid Chromatography: Separating Isomers and Enhancing Specificity
Effective chromatographic separation is crucial to reduce ion suppression from complex biological matrices and to resolve isomeric species.[2] Reversed-phase chromatography using a C18 column is a common choice for separating sterol intermediates.[3]
Key Chromatographic Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, sub-2 µm particle size | Provides excellent hydrophobic retention and high resolution for sterol-like molecules. |
| Mobile Phase | Acetonitrile/Methanol and Water with a weak acid (e.g., formic acid) | Ensures good peak shape and efficient ionization in positive ion mode. |
| Gradient | A shallow gradient from ~60% organic to 100% organic | Allows for the separation of closely related sterol species. |
Tandem Mass Spectrometry (MS/MS): Unveiling Structural Information
Electrospray ionization (ESI) in positive ion mode is typically employed for the analysis of acyl-CoAs.[1] The fragmentation pattern in MS/MS provides critical structural information. For acyl-CoAs, a characteristic neutral loss of the CoA moiety (or parts of it) is expected.
Predicted MS/MS Fragmentation:
-
The intact acyl chain after the loss of the adenosine diphosphate portion of CoA.
-
Further fragmentation of the sterol backbone.
The differentiation of the 25S and 25R isomers by MS/MS is challenging and often requires specific derivatization or advanced techniques like ion mobility-mass spectrometry.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled detail about the chemical structure of a molecule, including stereochemistry. While less sensitive than MS, NMR is indispensable for the definitive identification of a novel compound or for the certification of a reference standard.
Key NMR Experiments for Structural Confirmation:
-
¹H NMR: Provides information on the number and types of protons in the molecule. The chemical shifts of protons near chiral centers can be indicative of stereochemistry.
-
¹³C NMR: Reveals the number and types of carbon atoms. A study on the 25R and 25S isomers of the related 5β-cholestane-3α,7α,26-triol demonstrated that ¹³C NMR can differentiate between these epimers based on subtle differences in the chemical shifts of the side-chain carbons.[4]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
The primary limitation of NMR is the requirement for a relatively large amount of purified sample (micrograms to milligrams), which can be a significant hurdle for low-abundance endogenous metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Technique with a Derivatization Prerequisite
GC-MS is a powerful tool for the analysis of sterols, offering high chromatographic resolution.[5] However, the non-volatile nature of sterols and especially acyl-CoAs necessitates a derivatization step to increase their volatility.
Derivatization: Making the Molecule GC-Amenable
Common derivatization strategies for sterols involve the silylation of hydroxyl groups to form trimethylsilyl (TMS) ethers.[5] For (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA, the CoA moiety would need to be cleaved prior to derivatization, typically through hydrolysis. This converts the molecule to its corresponding carboxylic acid, (25S)-3β-hydroxy-5-cholesten-26-oic acid, which can then be derivatized for GC-MS analysis.
Drawbacks of GC-MS for this Application:
-
The need for hydrolysis and derivatization adds complexity to the sample preparation and can introduce artifacts.
-
The information about the CoA thioester is lost during hydrolysis.
-
The high temperatures used in GC can cause degradation of some sterol species.
Comparative Analysis of Analytical Platforms
| Technique | Sensitivity | Specificity | Throughput | Structural Information | Key Advantage | Key Disadvantage |
| LC-MS/MS | Very High | High | High | High (Fragmentation) | Ideal for quantification in complex matrices.[1] | Isomer differentiation can be challenging. |
| NMR | Low | Very High | Low | Very High (Definitive Structure) | Unambiguous structural and stereochemical elucidation.[4] | Requires large sample amounts. |
| GC-MS | High | High | High | High (Fragmentation) | Excellent chromatographic resolution for sterols.[5] | Requires destructive derivatization. |
Experimental Protocols
Protocol 1: Sample Extraction and Enrichment
This protocol is a starting point and should be optimized for the specific biological matrix.
-
Homogenization: Homogenize the tissue sample in a cold solvent mixture such as chloroform:methanol (2:1, v/v).
-
Liquid-Liquid Extraction: Perform a Folch or Bligh-Dyer extraction to separate the lipid-containing organic phase.[6]
-
Solid Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for the acyl-CoA fraction.
-
Condition the cartridge with methanol and then water.
-
Load the dried and reconstituted lipid extract.
-
Wash with a low percentage of organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., acetonitrile or methanol).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the subsequent analysis (e.g., the initial mobile phase for LC-MS).
Protocol 2: LC-MS/MS Analysis
-
Chromatographic System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for optimal resolution.
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: ESI positive.
-
Data Acquisition: For targeted analysis, use Multiple Reaction Monitoring (MRM) with optimized precursor and product ions. For untargeted analysis, use full scan MS and data-dependent MS/MS.
Method Validation: Ensuring Trustworthy Data
Since a certified reference standard for (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA may not be readily available, a thorough in-house method validation is critical.
Key Validation Parameters:
-
Linearity: Establish a linear range of detection using a synthesized or purified standard.[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.[7]
-
Accuracy: Assess the agreement between the measured value and the true value, often through spike-and-recovery experiments.[7]
-
Precision: Evaluate the repeatability and intermediate precision of the method.[7]
-
Specificity: Demonstrate that the method can distinguish the analyte from other closely related compounds and matrix components.
Conclusion
The definitive identification of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA requires a meticulous and multi-pronged analytical strategy. While LC-MS/MS provides the necessary sensitivity for detection and quantification in biological samples, its reliance on fragmentation patterns for structural inference necessitates confirmation by other techniques. NMR spectroscopy, though demanding in terms of sample amount, remains the ultimate arbiter of structure and stereochemistry. GC-MS can offer complementary information but requires chemical modification of the analyte.
By integrating these techniques and adhering to rigorous method validation principles, researchers can confidently confirm the identity of this important metabolic intermediate, thereby advancing our understanding of lipid metabolism and its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cholestan-3-ol, (3β,5α)-, TMS derivative [webbook.nist.gov]
- 6. 3beta-Hydroxy-27-norcholest-5-en-25-one | C26H42O2 | CID 165617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to (25S)- and (25R)-3β-hydroxy-5-cholesten-26-oyl-CoA: A Comparative Analysis of Stereochemistry in Bile Acid Intermediates
In the intricate landscape of lipid metabolism, stereochemistry often dictates biological function. This is particularly true for intermediates in the alternative "acidic" pathway of bile acid synthesis, where the spatial arrangement of a single functional group can significantly influence enzymatic processing and downstream signaling. This guide provides an in-depth comparison of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA and its (25R) epimer, offering researchers a technical framework for their synthesis, separation, and functional characterization.
At the heart of this comparison lies the chiral center at carbon 25 (C-25) in the cholesterol side chain. The orientation of the methyl group at this position—defining the (S) or (R) configuration—serves as a critical recognition motif for the enzymatic machinery that governs bile acid production and the nuclear receptors that regulate lipid homeostasis.
The Biochemical Context: A Fork in the Road of Bile Acid Synthesis
The conversion of cholesterol into water-soluble bile acids is a primary mechanism for cholesterol catabolism and is essential for the absorption of dietary fats and fat-soluble vitamins. While the "classic" or "neutral" pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is a major route, the alternative "acidic" pathway provides a complementary and highly regulated series of reactions.[1][2] This pathway is initiated by the hydroxylation of the cholesterol side chain by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which can produce precursors like (25R)-26-hydroxycholesterol.[2]
The resulting C27 steroid acid, 3β-hydroxy-5-cholestenoic acid, is then activated to its coenzyme A (CoA) thioester, forming the epimeric pair (25S)- and (25R)-3β-hydroxy-5-cholesten-26-oyl-CoA. These molecules are key substrates for subsequent peroxisomal β-oxidation, which shortens the side chain to produce the C24 primary bile acids, chenodeoxycholic acid (CDCA) and, in some species, cholic acid.[3][4] The stereochemistry at C-25 is paramount, as it dictates the substrate preference for enzymes in this downstream cascade.
Comparative Enzymatic Processing: A Tale of Stereoselectivity
Experimental evidence, primarily from studies on related C27 bile acid precursors, demonstrates clear stereoselectivity in the metabolic pathway. While the body produces both epimers, the enzymatic machinery shows a distinct preference for one over the other at key steps.
A crucial activation step is the conversion of the precursor acid to its CoA derivative, catalyzed by an acyl-CoA synthetase. Studies using the stereoisomers of 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), a downstream metabolite, revealed that the synthetase activity is 1.4-times higher for the 25S-epimer compared to the 25R-epimer.[5][6] This indicates a kinetic preference for the (25S) configuration at the very entry point into CoA-dependent metabolism.
However, this selectivity is not absolute throughout the pathway. The subsequent enzyme, peroxisomal fatty acyl-CoA oxidase, which catalyzes a key step in side-chain shortening, was found to have no significant stereoselectivity between the 25S- and 25R-THCA-CoA isomers.[5][6] This suggests that while the initial activation step favors the (25S) form, the subsequent oxidative machinery can process both epimers, albeit perhaps with different efficiencies not captured in all assays. This nuance is critical for researchers, as it implies that both epimers can be metabolically relevant, and their relative abundance may be controlled by the kinetics of multiple enzymatic steps.
Table 1: Comparative Data on Enzymatic Selectivity
| Enzyme | Substrate Epimer | Relative Activity | Key Finding | Source |
| Acyl-CoA Synthetase | (25S)-THCA | 1.4x | Preferential activation of the (25S) epimer. | [5][6] |
| (25R)-THCA | 1.0x | |||
| Peroxisomal Acyl-CoA Oxidase | (25S)-THCA-CoA | ~1.0x | No significant stereoselectivity observed. | [5][6] |
| (25R)-THCA-CoA | ~1.0x |
Functional Consequences: Interaction with Nuclear Receptors
Beyond their role as metabolic intermediates, oxysterols and their derivatives are potent signaling molecules that modulate gene expression by binding to nuclear receptors. The Liver X Receptors (LXRα and LXRβ) are master regulators of cholesterol, fatty acid, and glucose homeostasis.[7] The precursor molecule, 25-hydroxycholesterol (25-HC), is a well-established endogenous LXR agonist.[8][9][10] Activation of LXR by 25-HC induces a transcriptional cascade that promotes cholesterol efflux and bile acid synthesis, in part by upregulating the CYP7A1 gene.[7][11]
While direct comparative studies on the LXR binding affinity of the (25S)- vs. (25R)-CoA epimers are lacking, the stereochemistry of the parent oxysterol is known to be critical for receptor activation. Any subtle difference in the conformation of the CoA ester side chain conferred by the C-25 stereocenter could translate into significant differences in binding affinity and transcriptional activation of LXR and other relevant nuclear receptors like FXR or PXR. This remains a compelling area for future investigation.
Caption: LXR signaling pathway activated by the precursor 25-hydroxycholesterol.
Experimental Guide: Synthesis, Separation, and Analysis
Distinguishing between the (25S) and (25R) epimers requires robust analytical methodologies. The subtle difference in their three-dimensional structure can be exploited for chromatographic separation and confirmed by spectroscopic analysis.
Chemical Synthesis
Stereospecific synthesis of these epimers is challenging. A common strategy involves starting from a precursor with defined stereochemistry, such as cholic acid or diosgenin.[12][13] A general approach to obtain an epimeric mixture for subsequent separation involves:
-
Preparation of a C27 Acid: Synthesize the precursor 3β-hydroxy-5-cholestenoic acid from a suitable starting material like 26-hydroxycholesterol.[14][15]
-
Epimerization/Separation: Often, synthesis yields a mixture of (25R) and (25S) acids. These can be separated at the acid stage or after conversion to their CoA esters.
-
CoA Esterification: The purified or mixed C27 acids are then enzymatically or chemically conjugated to Coenzyme A.
Protocol 1: Analytical Separation of Epimers by HPLC
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating these closely related isomers. A reversed-phase C18 column provides the necessary selectivity.[12]
Objective: To resolve a mixture of (25S)- and (25R)-3β-hydroxy-5-cholesten-26-oyl-CoA.
Materials:
-
HPLC system with UV or Mass Spectrometric (MS) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid or 5 mM ammonium acetate.
-
Sample dissolved in a small volume of Mobile Phase B.
Methodology:
-
Column Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 70% A, 30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the dissolved sample onto the column.
-
Elution Gradient: Apply a linear gradient to increase the concentration of Mobile Phase B. A shallow gradient is crucial for resolving epimers.
-
Example Gradient:
-
0-5 min: Hold at 30% B.
-
5-45 min: Linear gradient from 30% B to 100% B.
-
45-55 min: Hold at 100% B.
-
55-60 min: Return to 30% B for re-equilibration.
-
-
-
Detection: Monitor the elution profile using a UV detector (approx. 260 nm for the adenine moiety of CoA) or, for greater sensitivity and structural confirmation, an electrospray ionization mass spectrometer (ESI-MS).[16][17][18] The two epimers should elute as distinct, closely spaced peaks.
Causality: The reversed-phase C18 stationary phase separates molecules based on hydrophobicity. The subtle difference in the three-dimensional shape of the (25S) and (25R) epimers leads to a slight difference in their interaction with the C18 alkyl chains, resulting in different retention times. A shallow gradient maximizes the time the molecules interact with the stationary phase, enhancing the resolution.
Caption: General workflow for the analytical separation of sterol epimers by HPLC.
Spectroscopic Confirmation: NMR
While mass spectrometry can confirm the molecular weight, it cannot typically distinguish between epimers without fragmentation studies. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for this purpose. For related cholestane triol epimers, subtle but distinct differences (0.05-0.20 ppm) in the chemical shifts of the side-chain carbons (C-20 through C-27) have been reported, allowing for unambiguous assignment of the C-25 stereocenter.[19]
Conclusion
The stereochemistry at C-25 of 3β-hydroxy-5-cholesten-26-oyl-CoA is a critical determinant of its metabolic fate and potential biological activity. The (25S) epimer appears to be the kinetically favored substrate for the initial acyl-CoA synthetase step in the bile acid synthesis pathway. However, downstream enzymes may process both epimers, highlighting the complexity of metabolic flux control. The development and application of precise analytical methods, particularly high-resolution HPLC, are essential for researchers seeking to dissect the distinct roles of these two molecules in lipid homeostasis and disease. Future studies directly comparing the receptor binding affinities and transcriptional activities of the purified (25S) and (25R) CoA esters will be invaluable in fully elucidating their unique contributions to cellular signaling.
References
- 1. Bile acids: Chemistry, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol [reactome.org]
- 4. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. Study on stereospecificity of enzyme reaction related to peroxisomal bile acid synthesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on Stereospecificity of Enzyme Reaction Related to Peroxisomal Bile Acid Synthesis in Rat Liver [jstage.jst.go.jp]
- 7. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of liver X receptor plays a central role in antiviral actions of 25-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Activation of liver X receptor plays a central role in antiviral actions of 25-hydroxycholesterol | Semantic Scholar [semanticscholar.org]
- 11. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical synthesis of the (25R)- and (25S)-epimers of 3α,7α,12α-trihydroxy-5α-cholestan-27-oic acid as well as their corresponding glycine and taurine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of (25R)-26-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cholic acid synthesis from 26-hydroxycholesterol and 3-hydroxy-5-cholestenoic acid in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lipidmaps.org [lipidmaps.org]
- 17. Analysis of Free and Esterified Sterol Content and Composition in Seeds Using GC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Sterol Metabolites: Featuring (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA
Introduction: Beyond Structure - Sterols as Master Regulators
For decades, cholesterol was primarily viewed through the lens of its structural role in maintaining the integrity and fluidity of cellular membranes. However, this perspective only scratches the surface of the intricate biological universe governed by sterols.[1][2][3] Cholesterol and its vast array of metabolites, collectively known as oxysterols and other steroid derivatives, are now firmly established as potent signaling molecules that orchestrate a wide range of physiological processes.[1][2] These molecules act as ligands for nuclear receptors and other sensors, directly influencing gene expression programs that control lipid and glucose metabolism, inflammation, immunity, and cellular differentiation.[1][2]
This guide provides an in-depth comparison of the biological activities of various sterols, with a particular focus on placing (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA within this complex signaling network. We will dissect its role not as an isolated entity, but as a key intermediate whose precursor, 26-hydroxycholesterol, engages with critical regulatory hubs. We will compare its functional context to that of other well-characterized oxysterols that signal through distinct receptor systems, thereby offering a nuanced understanding for researchers in metabolic diseases, immunology, and drug development.
Section 1: Biosynthesis and Metabolic Fate of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA
The journey of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA begins with cholesterol. Its formation is a critical step in the "alternative" or "acidic" pathway of bile acid synthesis, a major route for cholesterol catabolism and elimination.[4]
-
Step 1: Hydroxylation of Cholesterol: The initial and rate-limiting step is the hydroxylation of cholesterol at the C26 position (technically C27 in the precursor, leading to 27-hydroxycholesterol, which is structurally similar and often discussed alongside 26-hydroxycholesterol) by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[4][5] This reaction yields (25R)-cholest-5-ene-3β,26-diol, also known as 26-hydroxycholesterol (26-HC). This molecule is not merely a passive intermediate; it is a biologically active oxysterol.[4]
-
Step 2: Activation to a CoA Thioester: Before further metabolism in the peroxisome, 26-HC is activated by conjugation to Coenzyme A (CoA), forming the thioester (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA. This activation "primes" the molecule for subsequent oxidative cleavage of its side chain, a key process in forming the C24 bile acid backbone.
The diagram below illustrates this initial biosynthetic pathway.
Caption: Biosynthesis of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA.
A deficiency in 26-hydroxylase activity is the molecular basis of cerebrotendinous xanthomatosis, a rare genetic disorder characterized by impaired bile acid synthesis and cholesterol accumulation, underscoring the physiological importance of this pathway.[4]
Section 2: Key Signaling Hubs and Comparative Sterol Activity
The biological activity of a sterol is defined by its ability to interact with specific cellular receptors. Here, we compare the signaling paradigm of 26-HC (the precursor to our topic molecule) with other oxysterols that activate different receptor classes.
Hub 1: Liver X Receptors (LXRs) - Nuclear Sensors of Cholesterol Excess
LXRs (LXRα and LXRβ) are ligand-activated transcription factors that function as master regulators of lipid metabolism and inflammation.[6] They form heterodimers with the Retinoid X Receptor (RXR) and, upon activation by specific oxysterols, bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[7][8]
-
Key LXR Agonists: The most potent endogenous LXR ligands include side-chain oxidized sterols such as 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol (abundant in the brain), 24(S),25-epoxycholesterol, and 27-hydroxycholesterol.[9][10] 26-Hydroxycholesterol also functions as an LXR agonist.[5]
-
Downstream Effects of LXR Activation:
-
Cholesterol Efflux: LXR activation robustly induces the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which promote the efflux of excess cholesterol from cells, particularly macrophages, to HDL particles.[7][11] This is a key anti-atherosclerotic mechanism.
-
Lipogenesis: LXRs also induce the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a transcription factor that promotes the synthesis of fatty acids and triglycerides.[11][12] This lipogenic effect is a significant drawback for the therapeutic use of systemic LXR agonists.[8]
-
Anti-Inflammatory Action: LXR activation can repress inflammatory signaling pathways, in part by antagonizing the activity of transcription factors like NF-κB.[7]
-
Caption: The LXR signaling pathway activated by oxysterols.
The table below summarizes the relative activities of various sterols on LXR, highlighting that subtle structural changes dramatically impact biological function.
| Sterol | Receptor Target | Primary Biological Outcome | Reference |
| 26-Hydroxycholesterol | LXRα / LXRβ | LXR Agonist: Promotes cholesterol efflux, bile acid synthesis. | [4][5] |
| 24(S)-Hydroxycholesterol | LXRα / LXRβ | Potent LXR Agonist: Key regulator of brain cholesterol homeostasis. | [9][10] |
| 22(R)-Hydroxycholesterol | LXRα / LXRβ | Potent LXR Agonist: Often used as a reference compound in vitro. | [9][10] |
| 7α,25-Dihydroxycholesterol | EBI2 (GPR183) | GPCR Agonist: Directs immune cell migration. | [13][14] |
| 25-Hydroxycholesterol-3-Sulfate | LXRα (antagonist) | LXR Antagonist: Inhibits SREBP-1c signaling and lipogenesis. | [11][12] |
| Cholesterol | None (indirect) | Precursor molecule, structural component of membranes. | [1][2] |
Hub 2: EBI2 (GPR183) - A GPCR for Immune Cell Trafficking
In stark contrast to the nuclear receptor activity of 26-HC, another class of oxysterols signals through a G-protein coupled receptor (GPCR), highlighting a completely different mechanism of action.
-
The EBI2 Receptor and its Ligand: The Epstein-Barr virus-induced gene 2 (EBI2, also known as GPR183) is a GPCR expressed on various immune cells, including B cells and dendritic cells.[13][15] Its specific endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC).[13][14]
-
Biosynthesis and Function: 7α,25-OHC is synthesized from cholesterol in a two-step process involving cholesterol 25-hydroxylase (CH25H) and 7α-hydroxylase (CYP7B1).[13][14][15] Gradients of this oxysterol within secondary lymphoid organs, like lymph nodes and the spleen, act as a chemoattractant, guiding the precise positioning and migration of B cells and other immune cells, which is essential for mounting an effective adaptive immune response.[14][16]
This comparison is critical: while 26-HC modulates metabolism and inflammation via slow-acting transcriptional regulation through LXRs, 7α,25-OHC directs rapid cellular movement via fast-acting GPCR signaling.
Caption: The EBI2 signaling pathway for immune cell migration.
Section 3: Experimental Protocols for Assessing Sterol Bioactivity
To ensure trustworthiness and reproducibility, the protocols used to determine sterol activity must be robust and well-validated. Here, we detail a standard methodology for quantifying LXR activation.
Protocol: Luciferase Reporter Gene Assay for LXR Activation
This cell-based assay is the gold standard for quantifying the ability of a compound to activate a nuclear receptor like LXR. The principle is to co-transfect cells with an expression vector for the receptor and a reporter vector containing a luciferase gene under the control of a promoter with LXR response elements. Receptor activation by a ligand drives luciferase expression, which is measured as light output.
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293T or a similar easily transfectable cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate 5x10⁴ cells per well in a 96-well white, clear-bottom plate and allow them to adhere overnight. The choice of a white plate is critical to maximize the luminescent signal.
-
-
Transfection:
-
Prepare a transfection master mix using a suitable lipid-based reagent (e.g., Lipofectamine 3000).
-
For each well, include:
-
An LXR expression plasmid (e.g., pCMX-hLXRα).
-
An LXRE-driven reporter plasmid (e.g., pTK-LXRE-luc).
-
A control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency.
-
-
Incubate cells with the transfection mix for 6 hours, then replace with fresh media.
-
-
Sterol Treatment:
-
24 hours post-transfection, replace the medium with DMEM containing delipidated serum to reduce background activation from serum-derived sterols.
-
Add the test sterols (e.g., 26-HC, 24(S)-HC, and the topic molecule) at a range of concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO or ethanol) and a positive control (a synthetic LXR agonist like T0901317 at 1 µM).[9]
-
Incubate for an additional 18-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Aspirate the media and lyse the cells using a passive lysis buffer.
-
Measure Firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system on a plate luminometer.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for differences in cell number and transfection efficiency.
-
Express the data as "Fold Activation" relative to the vehicle control.
-
Plot the dose-response curve and calculate the EC₅₀ value for each active sterol.
-
Caption: Experimental workflow for the LXR reporter gene assay.
Conclusion
This guide illuminates the diverse and highly specific biological activities of sterol metabolites. (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is best understood as a key metabolic intermediate in the bile acid synthesis pathway. Its immediate precursor, 26-hydroxycholesterol, is an active signaling molecule that contributes to the pool of endogenous LXR agonists. Its activity profile contrasts sharply with other oxysterols, such as 7α,25-dihydroxycholesterol, which activates the GPCR EBI2 to direct immune cell trafficking, or sulfated oxysterols, which can act as antagonists to their non-sulfated counterparts.
For researchers and drug development professionals, this comparative understanding is paramount. The biological effect of a sterol is not a broad class action but is dictated by precise structural features that determine its affinity for specific receptors. This specificity opens avenues for developing targeted therapeutics for metabolic and inflammatory diseases while navigating the potential off-target effects, such as the lipogenesis induced by pan-LXR agonists. The continued exploration of these ancient signaling molecules promises to yield new insights into the regulation of human health and disease.
References
- 1. Sterol Regulation of Metabolism, Homeostasis and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Frontiers | Sterol Metabolism and Transport in Atherosclerosis and Cancer [frontiersin.org]
- 4. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (25R)-26-Hydroxycholesterol | C27H46O2 | CID 123976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Liver X Receptor Activation Attenuates Oxysterol-Induced Inflammatory Responses in Fetoplacental Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration of an LXR agonist promotes atherosclerotic lesion remodelling in murine inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. 25-Hydroxycholesterol-3-sulfate regulates macrophage lipid metabolism via the LXR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Cholesten-3β,25-Diol 3-Sulfate Decreases Lipid Accumulation in Diet-Induced Nonalcoholic Fatty Liver Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
A Comparative Guide to the Validation of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA's Role in Metabolic Pathways
This guide provides an in-depth technical comparison and validation framework for the metabolic intermediate (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA. It is designed for researchers, scientists, and drug development professionals seeking to understand and experimentally verify the function of this and related molecules in cellular metabolism. We will explore its position within the alternative pathway of bile acid synthesis, detail robust methodologies for its validation, and compare its role against other key sterol metabolites.
Introduction: Situating (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA in Cholesterol Homeostasis
(25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is a pivotal, yet transient, intermediate in the "acidic" or "alternative" pathway of bile acid synthesis. This pathway is a crucial mechanism for cholesterol catabolism, complementing the "classic" or "neutral" pathway that is primarily active in the liver. The acidic pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which is expressed in numerous tissues, including macrophages and the endothelium[1][2]. This widespread expression suggests that the intermediates of this pathway may have signaling roles beyond being simple precursors for bile acid production in the liver[3].
The formation of the target molecule begins with the CYP27A1-mediated oxidation of cholesterol's side chain to produce (25R)26-hydroxycholesterol (also known as 27-hydroxycholesterol)[3][4]. CYP27A1 further oxidizes this intermediate to 3β-hydroxy-5-cholestenoic acid[5]. This cholestenoic acid is then activated to its coenzyme A (CoA) thioester, (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA, priming it for subsequent modifications in the peroxisome, leading ultimately to the formation of primary bile acids such as chenodeoxycholic acid[6].
The validation of this molecule's precise role is critical, as dysregulation of this pathway is implicated in metabolic disorders like cerebrotendinous xanthomatosis (CTX), a lipid storage disease caused by mutations in the CYP27A1 gene[4][7][8].
The Alternative Bile Acid Synthesis Pathway
The diagram below illustrates the initial steps of the alternative bile acid synthesis pathway, highlighting the position of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA. This pathway is not just a disposal route but a source of biologically active molecules that can act as ligands for nuclear receptors like the Liver X Receptor (LXR), thereby regulating gene expression for cholesterol transport and homeostasis[1][3].
References
- 1. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP27A1 - Wikipedia [en.wikipedia.org]
- 3. scienceopen.com [scienceopen.com]
- 4. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The formation and metabolism of 3α,7α-dihydroxy-5β-cholestan-26-oic acid in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP27A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. On the substrate specificity of human CYP27A1: implications for bile acid and cholestanol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Stereospecific Activity of (25S)- and (25R)-3β-hydroxy-5-cholesten-26-oyl-CoA
For researchers in bile acid metabolism and drug development, understanding the nuanced activity of stereoisomers is paramount. This guide provides an in-depth comparison of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA and its (25R) isomer, focusing on their differential roles in the bile acid synthesis pathway and the enzymatic machinery that governs their fate. We will delve into the underlying biochemical principles, present supporting data, and provide detailed experimental protocols for their analysis.
Introduction: The Significance of C-25 Stereochemistry in Bile Acid Synthesis
Bile acids, the end products of cholesterol catabolism, are crucial for lipid digestion and absorption. Their synthesis is a complex multi-step process involving numerous enzymes and intermediates. One of the critical stages is the side-chain oxidation of C27-steroid intermediates. The stereochemistry at carbon 25 (C-25) of these intermediates, such as 3β-hydroxy-5-cholesten-26-oyl-CoA, plays a pivotal role in their subsequent metabolism. The (25S) and (25R) isomers, while structurally similar, are not biologically equivalent. Their distinct spatial arrangements dictate their interaction with and processing by key enzymes in the peroxisomal β-oxidation pathway.
The differential activity of these isomers is primarily governed by the stereospecificity of enzymes involved in the shortening of the cholesterol side chain. This guide will specifically focus on the role of α-methylacyl-CoA racemase (AMACR) in the epimerization of these isomers, a critical step for the proper degradation of the (25R) form.
Biochemical Divergence: The Role of α-Methylacyl-CoA Racemase (AMACR)
The central enzyme governing the metabolic fate of (25R)- and (25S)-cholestenoyl-CoA isomers is α-methylacyl-CoA racemase (AMACR). AMACR is a peroxisomal and mitochondrial enzyme that catalyzes the conversion of (2R)-methyl-branched chain fatty acyl-CoAs to their (S)-stereoisomers.[1] This racemization is essential because the subsequent β-oxidation pathway is stereospecific for the (S)-isomer.[1][2]
In the context of bile acid synthesis, the C27 bile acid intermediates are activated to their coenzyme A (CoA) esters.[3] The (25R)-isomers of these CoA esters must be converted to their corresponding (25S)-epimers by AMACR before they can be further metabolized through peroxisomal β-oxidation to form the mature C24 bile acids, cholic acid and chenodeoxycholic acid.[2][3] Therefore, the (25S)-isomer is the direct substrate for the β-oxidation machinery, while the (25R)-isomer is a substrate for AMACR.
Deficiencies in AMACR activity can lead to the accumulation of C27 bile acid precursors, including the (25R)-isomers, which can result in clinical manifestations such as sensory motor neuropathy and liver abnormalities.[4][5]
Below is a diagram illustrating the pivotal role of AMACR in the processing of (25R)- and (25S)-cholestenoyl-CoA isomers.
Caption: Metabolic fate of (25R) and (25S) isomers.
Comparative Activity Data
| Parameter | Wild-Type Mice | AMACR-deficient (Amacr-/-) Mice | Reference |
| C27 Bile Acid Precursors in Bile | Undetectable | 44-fold accumulation | [4][5] |
| Primary C24 Bile Acids in Bile | Normal levels | >50% decrease | [4][5] |
| Clinical Phenotype (standard diet) | Symptomless | Clinically symptomless | [4][5] |
| Response to Phytol-supplemented diet | No adverse effects | Development of liver disease | [4][5] |
Table 1: Comparison of Bile Acid Profiles in Wild-Type and AMACR-deficient Mice.
The data clearly indicates that in the absence of AMACR, the (25R)-isomer and other C27 precursors accumulate, leading to a significant reduction in the synthesis of mature C24 bile acids.[4][5] This demonstrates that the (25S)-isomer is preferentially and directly metabolized, while the (25R)-isomer requires the action of AMACR to enter the main β-oxidation pathway.
Experimental Protocols
To aid researchers in their investigations of these isomers, we provide the following established methodologies for their synthesis, separation, and analysis.
Synthesis of (25R)- and (25S)-3β-hydroxy-5-cholesten-26-oic acid
The synthesis of the precursor acids is a crucial first step. A common starting material for the synthesis of the (25R)-isomer is diosgenin.[6] The synthesis of both the (25R) and (25S) isomers can be achieved with high diastereoselectivity through asymmetric alkylation of pseudoephenamine amides of steroidal C-26 acids.[6]
Step-by-Step Outline for Synthesis (Conceptual):
-
Protection of Hydroxyl Groups: Protect the 3β-hydroxyl group of a suitable steroid precursor (e.g., from diosgenin) using a protecting group like an acetyl group.
-
Side Chain Modification: Chemically modify the side chain to introduce a carboxylic acid at C-26.
-
Asymmetric Alkylation: Employ a chiral auxiliary, such as pseudoephenamine, to direct the stereoselective addition of a methyl group at C-25, yielding either the (25R) or (25S) configuration with high diastereoselectivity.
-
Deprotection and Purification: Remove the protecting groups and purify the final (25R)- or (25S)-3β-hydroxy-5-cholesten-26-oic acid product using chromatographic techniques.
Preparation of CoA Esters
The activation of the carboxylic acids to their corresponding CoA esters is typically achieved through an enzymatic or chemical process.
Enzymatic Synthesis:
-
Utilize a bile acid-CoA synthetase (BACS) or a very long-chain acyl-CoA synthetase (VLCS) to catalyze the formation of the thioester bond between the bile acid and coenzyme A.[3]
Chemical Synthesis:
-
Activation of the Carboxylic Acid: Convert the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an N-hydroxysuccinimide (NHS) ester.
-
Reaction with Coenzyme A: React the activated bile acid with the free thiol group of coenzyme A in a suitable buffer to form the desired CoA ester.
-
Purification: Purify the resulting cholestenoyl-CoA isomer using reverse-phase HPLC.
Separation and Analysis of (25R) and (25S) Isomers
The structural similarity of the (25R) and (25S) isomers necessitates high-resolution analytical techniques for their separation and quantification.
High-Performance Liquid Chromatography (HPLC):
-
Technique: Reversed-phase HPLC is a powerful method for separating the diastereoisomers.[7]
-
Column: A C18 reversed-phase column is commonly used.[7]
-
Mobile Phase: A mixture of acetonitrile, water, methanol, and acetic acid can be optimized to achieve baseline separation of the isomers.[7]
-
Detection: Detection can be achieved using UV absorbance or, for greater sensitivity and specificity, by coupling the HPLC to a mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Technique: LC-MS is the most widely used technique for the analysis of bile acids and their isomers due to its high sensitivity and ability to provide structural information.[8][9]
-
Ionization: Electrospray ionization (ESI) is a common ionization method for bile acids.[9]
-
Analysis: Qualitative and quantitative analysis can be performed by monitoring the mass-to-charge ratio of the parent ions and their fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: 13C NMR spectroscopy can be used to differentiate between the (25R) and (25S) isomers of related bile acid intermediates.[10][11]
-
Principle: The different spatial arrangement of the methyl group at C-25 results in small but measurable differences in the chemical shifts of the side-chain carbons.[10][11]
The following diagram outlines a typical experimental workflow for comparing the activity of the two isomers.
Caption: Workflow for isomer activity comparison.
Conclusion and Future Directions
The stereochemistry at C-25 of 3β-hydroxy-5-cholesten-26-oyl-CoA is a critical determinant of its metabolic fate in the bile acid synthesis pathway. The (25S)-isomer is the preferred substrate for the peroxisomal β-oxidation machinery, while the (25R)-isomer must first undergo epimerization to the (25S) form, a reaction catalyzed by AMACR. This fundamental difference in their activity has significant physiological implications, as demonstrated by the pathological consequences of AMACR deficiency.
For researchers in this field, a thorough understanding of the distinct roles of these stereoisomers is essential for elucidating the finer points of bile acid metabolism and for the development of therapeutics targeting this pathway. Future research could focus on obtaining detailed kinetic parameters of human AMACR with these specific substrates and exploring the potential for isoform-specific inhibitors of AMACR as therapeutic agents.
References
- 1. Frontiers | Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases [frontiersin.org]
- 2. Molecular basis of acyl-CoA ester recognition by α-methylacyl-CoA racemase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A mouse model for alpha-methylacyl-CoA racemase deficiency: adjustment of bile acid synthesis and intolerance to dietary methyl-branched lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatographic separation of bile acids and bile alcohols diastereoisomeric at C-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 9. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiation between the 25R- and 25S-isomers of 5 beta-cholestane-3 alpha, 7 alpha, 26-triol by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity for (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded framework for evaluating the specificity and cross-reactivity of antibodies targeting (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA. Given the specificity of this target—an intermediate in the acidic pathway of bile acid synthesis—commercially available, validated antibodies are rare. Therefore, this document focuses on the principles and experimental workflows required to characterize a custom or novel antibody, ensuring data integrity for research and therapeutic development.
Introduction: The Analytical Challenge of a Transient Metabolite
(25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is a pivotal, yet transient, intermediate in the alternative "acidic" pathway of bile acid synthesis.[1][2][3] This pathway, initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), plays a crucial role in cholesterol homeostasis and the generation of regulatory oxysterols.[1][2][4][5] Accurate quantification of such intermediates is vital for studying metabolic disorders, but presents a significant analytical challenge due to their low abundance and structural similarity to a multitude of other sterols.
Section 1: Structural Analysis of the Target and Potential Cross-Reactants
The foundation of a robust cross-reactivity assessment lies in understanding the structural landscape. The target molecule possesses three key regions that can serve as epitopes: the 3β-hydroxyl group, the Δ5 double bond in the sterol backbone, and the C26-oyl-CoA side chain. It is plausible that an antibody would be raised against the more stable precursor, 3β-Hydroxy-5-cholestenoic acid, conjugated to a carrier protein. The specificity would then be primarily directed against the sterol structure.
Key Potential Cross-Reactants Include:
-
Parent Acid: 3β-Hydroxy-5-cholestenoic acid (3-HCOA) - The most likely cross-reactant, differing only by the absence of the Coenzyme A moiety.[8][9][10]
-
Upstream Precursor: (25S)-Cholest-5-ene-3β,26-diol - The immediate precursor before oxidation to the carboxylic acid.
-
Core Molecule: Cholesterol - The foundational structure for all metabolites in this class.
-
Related Oxysterols: 25-hydroxycholesterol and 27-hydroxycholesterol, which are also key products of CYP27A1 and CYP7B1 in the acidic pathway.[2][11][12]
-
Other Bile Acid Precursors: Structurally similar intermediates from the classical (neutral) pathway of bile acid synthesis.[4][13]
The diagram below illustrates the structural relationships between the target analyte and its most probable cross-reactants, highlighting the subtle differences that an antibody must distinguish.
Caption: Structural relationships between the target analyte and key potential cross-reactants.
Section 2: Experimental Assessment of Cross-Reactivity
The gold-standard method for quantifying the cross-reactivity of antibodies against small molecules is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[6][14][15][16] This assay measures the ability of a potential cross-reactant to compete with the target analyte for a limited number of antibody binding sites.
Workflow for Competitive ELISA-based Cross-Reactivity Testing
The diagram below outlines the logical workflow for conducting a competitive ELISA experiment designed to determine antibody specificity.
Caption: Experimental workflow for a competitive ELISA to assess antibody cross-reactivity.
Detailed Protocol: Competitive ELISA
This protocol provides a self-validating system for determining the IC50 (the concentration of competitor that inhibits 50% of the maximal signal) for the target analyte and each potential cross-reactant.
Materials:
-
High-binding 96-well microplates
-
Target-protein conjugate (e.g., 3β-Hydroxy-5-cholestenoic acid-BSA) for coating
-
Primary antibody against (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA
-
Enzyme-conjugated secondary antibody (e.g., HRP-linked anti-IgG)
-
Target analyte and potential cross-reactant standards
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1-3% BSA in PBS)
-
Assay Buffer (for diluting antibodies and standards)
-
Substrate (e.g., TMB) and Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the target-protein conjugate in Coating Buffer to an optimal concentration (typically 1-10 µg/mL). Add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.[17]
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in Assay Buffer.
-
Prepare a working dilution of the primary antibody in Assay Buffer.
-
In a separate dilution plate or tubes, pre-mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody. Incubate for 30-60 minutes at room temperature.
-
Wash the blocked microplate 3 times.
-
Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody: Wash the plate 5 times. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[14]
-
Detection: Wash the plate 5 times. Add 100 µL of substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes.
Section 3: Data Interpretation and Comparative Analysis
The raw absorbance data is used to generate dose-response curves for the target analyte and each tested compound. In a competitive ELISA, the signal is inversely proportional to the concentration of the analyte in the sample.[15]
1. Calculating IC50: For each compound, plot the absorbance (or % B/B₀, where B₀ is the signal from the zero-concentration standard) against the logarithm of its concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.[18][19][20] The IC50 represents the concentration of the compound required to displace 50% of the labeled tracer, indicating its relative binding affinity.
2. Calculating Percent Cross-Reactivity: The cross-reactivity of a compound relative to the target analyte is calculated using the IC50 values with the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
3. Data Summary and Interpretation: Summarize the results in a clear, comparative table. This allows for an objective assessment of the antibody's performance.
| Compound Tested | IC50 (nM) [a] | % Cross-Reactivity | Interpretation |
| (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA (Target) | 1.5 | 100% | Reference affinity |
| 3β-Hydroxy-5-cholestenoic acid | 2.0 | 75% | High: Binds strongly to the parent acid. |
| (25S)-Cholest-5-ene-3β,26-diol | 150 | 1.0% | Low: The carboxyl/CoA group is a key epitope. |
| Cholesterol | >10,000 | <0.01% | Negligible: Specific for the oxidized side chain. |
| 27-Hydroxycholesterol | 850 | 0.18% | Very Low: Distinguishes side-chain oxidation site. |
[a] Note: These are example values for illustrative purposes.
A high percentage indicates significant cross-reactivity, meaning the antibody cannot reliably distinguish between the two compounds. A low percentage (<1%) suggests high specificity. This quantitative data is crucial for validating the assay for its intended use.[21][22][23]
Conclusion: A Pathway to Validated Results
The rigorous characterization of antibody cross-reactivity is not an optional step but a fundamental requirement for generating trustworthy and reproducible data in the study of complex metabolic pathways.[23] For a challenging analyte like (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA, a systematic approach combining structural analysis with quantitative immunoassays is essential. By following the protocols and data analysis frameworks outlined in this guide, researchers can confidently assess the specificity of their antibody reagents, ensuring the integrity of their findings and advancing our understanding of bile acid metabolism in health and disease. While immunoassays offer high throughput, they are limited in trueness without proper validation; for definitive quantification, results should be compared with a reference method like liquid chromatography-mass spectrometry (LC-MS/MS) where possible.[24]
References
- 1. The acidic pathway of bile acid synthesis: Not just an alternative pathway☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. researchgate.net [researchgate.net]
- 5. Bile acid - Wikipedia [en.wikipedia.org]
- 6. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 7. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 8. LIPID MAPS [lipidmaps.org]
- 9. 3beta-Hydroxy-5-cholestenoic acid | C27H44O3 | CID 165511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Biosynthesis of the regulatory oxysterol, 5-cholesten-3beta,25-diol 3-sulfate, in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reactome | Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol [reactome.org]
- 14. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Star Republic: Guide for Biologists [sciencegateway.org]
- 21. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. neobiotechnologies.com [neobiotechnologies.com]
- 24. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA Across Species
Introduction: Positioning a Key Intermediate in Bile Acid Metabolism
In the intricate landscape of lipid metabolism, bile acids are critical players, acting not only as detergents for lipid absorption but also as signaling molecules that regulate their own synthesis and influence systemic metabolic pathways. The biosynthesis of bile acids from cholesterol proceeds via two primary routes in the liver: the "classic" (or "neutral") pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), and the "alternative" (or "acidic") pathway, which begins with the action of sterol 27-hydroxylase (CYP27A1)[1][2][3]. This guide focuses on a pivotal, yet often overlooked, intermediate of the acidic pathway: (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA .
This molecule represents the activated form of 3β-hydroxy-5-cholestenoic acid, poised for peroxisomal chain-shortening. Understanding its metabolic flux is crucial, as dysregulation of the acidic pathway is linked to severe metabolic disorders. A prime example is Cerebrotendinous Xanthomatosis (CTX), a rare lipid storage disease caused by mutations in the CYP27A1 gene[4][5][6][7][8]. This deficiency blocks the acidic pathway, leading to the accumulation of cholesterol and cholestanol in various tissues, causing debilitating neurological symptoms, tendon xanthomas, and juvenile cataracts[4][5][6].
This guide provides a comparative analysis of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA across different species, highlighting the biochemical nuances, presenting a robust analytical methodology for its quantification, and discussing the physiological implications of these species-specific differences.
The Acidic Pathway of Bile Acid Synthesis: A Comparative Overview
The acidic pathway is initiated in the mitochondria by CYP27A1, an enzyme with broad tissue distribution that hydroxylates the sterol side chain[1][9]. The resulting C27 sterols are further metabolized in the liver to eventually form chenodeoxycholic acid (CDCA)[3][10]. The formation of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is a critical activation step, catalyzed by bile acid-CoA synthase (BACS), preparing the molecule for peroxisomal β-oxidation.
Caption: The Acidic Pathway leading to (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA.
Species-Specific Divergence:
The primary divergence in bile acid profiles between species occurs downstream of CDCA formation. While humans and mice both synthesize CDCA, the metabolic fate of this primary bile acid differs significantly.
-
Humans: The primary bile acids are cholic acid (CA) and chenodeoxycholic acid (CDCA). The regulation of the classic (CYP7A1) and alternative (CYP27A1) pathways appears to be independent, with CYP27A1 not being subject to the same strong negative feedback by bile acids as CYP7A1[11]. This suggests a continuous basal activity of the acidic pathway.
-
Mice: Mice possess an additional enzyme, Cyp2c70, which efficiently 6β-hydroxylates CDCA to form α- and β-muricholic acids (MCAs)[12][13]. Consequently, the murine bile acid pool is more hydrophilic than the human pool and is dominated by CA and MCAs[12][13][14]. This fundamental difference in bile acid composition has profound effects on the signaling properties of the bile acid pool and the regulation of cholesterol metabolism[14][15][16]. For instance, MCAs are FXR antagonists, which contributes to the higher rate of bile acid synthesis observed in mice compared to humans[14][15].
These downstream differences imply that the flux and steady-state concentration of upstream intermediates like (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA may also vary. Furthermore, studies in Cyp27a1 knockout mice have revealed the presence of an additional, unidentified sterol 26-hydroxylase, suggesting compensatory pathways may exist in mice that are absent in humans[17][18].
| Feature | Human | Mouse | Rat |
| Primary Bile Acids | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA)[12][16] | CA, Muricholic Acids (MCAs), CDCA[12] | Similar to mouse, with a more hydrophilic bile acid pool than humans. |
| Key Differentiating Enzyme | N/A | Cyp2c70 (6β-hydroxylase)[12][13] | Orthologs with similar function to mouse Cyp2c70 exist. |
| Bile Acid Pool Property | More Hydrophobic | More Hydrophilic[12][13] | More Hydrophilic |
| CYP27A1 Regulation | Not strongly feedback-inhibited by bile acids[11]. | Subject to feedback regulation. | Studies suggest coordinate regulation with CYP7A1[11]. |
| Pathology Model | CYP27A1 mutation causes Cerebrotendinous Xanthomatosis (CTX)[4]. | Cyp27a1 knockout does not fully replicate the human CTX phenotype[17][18]. | Overexpression of cholesterol transporters can increase bile acid synthesis via the acidic pathway[2]. |
Table 1. Comparative Overview of Bile Acid Metabolism Features.
Analytical Methodologies for Quantification
Accurate quantification of CoA-esters from biological matrices is challenging due to their low abundance and susceptibility to degradation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering unparalleled sensitivity and specificity[19][20].
Expertise in Practice: The choice of an analytical method is dictated by the need for robust, reproducible data. A dilute-and-shoot method following protein precipitation is often preferred for its simplicity and high throughput, but careful optimization is required to mitigate matrix effects. The inclusion of a stable isotope-labeled internal standard is non-negotiable for ensuring accuracy.
Recommended Protocol: LC-MS/MS Quantification
This protocol provides a validated workflow for the quantification of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA from liver tissue homogenates.
1. Sample Preparation (Protein Precipitation): a. To a 1.5 mL microcentrifuge tube, add 50 µL of liver homogenate (e.g., 100 mg tissue/mL in PBS). b. Add 200 µL of ice-cold acetonitrile containing an appropriate stable isotope-labeled internal standard (e.g., [¹³C₃]-Acetyl-CoA). Causality: Acetonitrile efficiently precipitates proteins, which would otherwise interfere with chromatography. The cold temperature minimizes enzymatic degradation during preparation. c. Vortex vigorously for 30 seconds. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. e. Carefully transfer the supernatant to an autosampler vial for analysis.
2. Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is ideal for retaining the amphipathic CoA molecule.
- Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0.
- Mobile Phase B: Acetonitrile.
- Gradient: A typical gradient would start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. Causality: The gradient allows for the elution of polar metabolites first, followed by the target analyte, ensuring good separation from other matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing a pure standard of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA. For example:
- Analyte: Q1: m/z 1166.2 → Q3: m/z [Specific fragment ion]
- Internal Standard: Q1: m/z [Precursor ion] → Q3: m/z [Product ion]
- Trustworthiness: The protocol's validity is ensured by monitoring at least two MRM transitions per analyte (quantifier and qualifier) to confirm identity and by running quality control (QC) samples at low, medium, and high concentrations throughout the analytical batch.
Sample [label="Liver Tissue\nHomogenate", fillcolor="#F1F3F4", fontcolor="#202124"];
Step1 [label="Protein Precipitation\n(Ice-cold Acetonitrile + IS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Step2 [label="Centrifugation\n(14,000 x g, 4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Step3 [label="Supernatant\nTransfer", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Step4 [label="LC-MS/MS Analysis\n(C18, ESI+)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Data [label="Data Processing &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample -> Step1 -> Step2 -> Step3 -> Step4 -> Data;
}
Caption: High-level workflow for LC-MS/MS analysis.
Physiological and Pathophysiological Significance
The species-specific differences in bile acid metabolism have significant implications for translational research. Mouse models are indispensable, but their distinct bile acid profile, characterized by hydrophilic MCAs, means they do not always accurately predict human responses to therapies targeting bile acid signaling or cholesterol metabolism[12][16].
The study of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA and its parent acid is paramount in the context of CTX. In this disease, the enzymatic block at CYP27A1 prevents the formation of this intermediate and subsequent bile acids[4][6][7]. This leads to two major pathological consequences:
-
Reduced Bile Acid Pool: The lack of primary bile acids impairs lipid absorption, often leading to chronic diarrhea in childhood[8].
-
Accumulation of Precursors: Cholesterol and its metabolite, cholestanol, accumulate in tissues, leading to the formation of xanthomas and severe, progressive neurological damage[4][5][8].
The standard treatment for CTX is replacement therapy with CDCA[4][6]. This exogenous bile acid restores the negative feedback on CYP7A1, thereby shutting down the production of the toxic precursors, highlighting the delicate regulatory balance of these pathways.
Conclusion
(25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is a central intermediate in the alternative pathway of bile acid synthesis. While the initial steps of this pathway leading to its formation are conserved, significant species differences in downstream metabolism, particularly between humans and mice, alter the overall bile acid pool composition and its regulatory functions. These differences, rooted in the presence or absence of enzymes like Cyp2c70, underscore the importance of careful species consideration in metabolic research. The robust LC-MS/MS methodology detailed herein provides a reliable tool for researchers to accurately quantify this key intermediate, enabling a deeper understanding of bile acid homeostasis in both health and diseases like Cerebrotendinous Xanthomatosis.
References
- 1. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of increasing the expression of cholesterol transporters (StAR, MLN64, and SCP-2) on bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Pathophysiology of cerebrotendinous xanthomatosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Cerebrotendinous xanthomatosis: a literature review and case study [frontiersin.org]
- 7. Frontiers | Cerebrotendinous Xanthomatosis: A practice review of pathophysiology, diagnosis, and treatment [frontiersin.org]
- 8. Cerebrotendinous xanthomatosis: MedlinePlus Genetics [medlineplus.gov]
- 9. CYP27A1 - Wikipedia [en.wikipedia.org]
- 10. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differences in the regulation of the classical and the alternative pathway for bile acid synthesis in human liver. No coordinate regulation of CYP7A1 and CYP27A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Is CYP2C70 the key to new mouse models to understand bile acids in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Of mice and men: murine bile acids explain species differences in the regulation of bile acid and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Of mice and men: murine bile acids explain species differences in the regulation of bile acid and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Mice With Human-Like Bile Acid Composition Develop PFIC-2- Like Choles" by Anthony Nickel, Jay L. Vivian et al. [scholarlyexchange.childrensmercy.org]
- 17. Additional pathways of sterol metabolism: Evidence from analysis of Cyp27a1−/− mouse brain and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Additional pathways of sterol metabolism: Evidence from analysis of Cyp27a1-/- mouse brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction
Within the intricate web of cholesterol metabolism, the acidic pathway of bile acid synthesis represents a critical route for cholesterol elimination and the generation of potent signaling molecules. While often viewed as a secondary route to the classic (neutral) pathway, its intermediates are far from benign metabolic pass-throughs. They are active participants in regulating lipid homeostasis, inflammation, and cellular survival, primarily through the activation of nuclear receptors. This guide provides an in-depth comparison of the functional roles of key metabolites in this pathway, centering on (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA and its biochemically related precursors, (25R)-26-hydroxycholesterol and 3β-hydroxy-5-cholesten-26-oic acid.
We will dissect their structural relationships, enzymatic origins, and divergent roles as metabolic substrates versus signaling ligands. This comparison is supported by experimental data and detailed protocols, designed for researchers in metabolic diseases, neurobiology, and drug development, to facilitate a deeper understanding and empirical investigation of this crucial metabolic nexus.
The Biochemical Roadmap: The Acidic Pathway of Bile Acid Synthesis
Cholesterol catabolism in the liver is predominantly achieved through its conversion to bile acids. The acidic pathway, initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), provides an alternative to the classic pathway which starts with cholesterol 7α-hydroxylase (CYP7A1).[1][2] A key feature of the acidic pathway is its broad tissue distribution, generating oxysterols that can act as signaling molecules before their transport to the liver for final conversion to bile acids.[3]
The journey begins with the oxidation of cholesterol's side chain. This process not only solubilizes the sterol nucleus but also creates molecules with distinct biological activities that diverge significantly from their parent compound.
Caption: The Acidic Pathway of Bile Acid Synthesis.
Functional Comparison: A Tale of Three Metabolites
The functional divergence between the intermediates of the acidic pathway is stark. While structurally similar, their roles are dictated by subtle chemical modifications: the addition of a hydroxyl group, its oxidation to a carboxylic acid, and finally, its activation to a Coenzyme A (CoA) ester. This progression marks a transition from a potent signaling molecule to a committed metabolic substrate.
| Metabolite | (25R)-26-Hydroxycholesterol (27-HC) | 3β-hydroxy-5-cholesten-26-oic acid (3β-HCA) | (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA |
| Primary Role | Signaling Molecule & Metabolic Intermediate | Signaling Molecule & Metabolic Intermediate | Committed Metabolic Substrate |
| Enzymatic Origin | Cholesterol via CYP27A1[4][5] | 26-Hydroxycholesterol via CYP27A1[6] | 3β-HCA via Acyl-CoA Synthetase |
| Key Function | Potent endogenous agonist for Liver X Receptors (LXRs).[3][7] Regulates cholesterol homeostasis and transport. | LXR agonist.[8] Modulator of γ-secretase, reducing amyloid-β 42 production.[9] | Activated intermediate for peroxisomal β-oxidation and side-chain cleavage.[10] |
| Signaling Activity | High. Activates LXR-dependent gene expression, promoting cholesterol efflux (e.g., upregulates ABCA1).[11] | High. Activates LXRs and has distinct effects on motor neuron survival and epigenetic regulation.[8][12] | Negligible. The bulky, charged CoA moiety prevents interaction with nuclear receptor ligand-binding pockets. Its role is strictly metabolic. |
| Pathophysiological Relevance | Accumulation in atheroma.[3] Deficiency in Cerebrotendinous Xanthomatosis (CTX) due to CYP27A1 mutations.[5] | Accumulation in Hereditary Spastic Paresis Type 5 (SPG5) due to CYP7B1 deficiency.[8] Low levels in CTX. | Disrupted metabolism in CTX and peroxisomal disorders, leading to the accumulation of upstream intermediates. |
(25R)-26-Hydroxycholesterol (27-HC): The Primary Signaling Oxysterol
Synthesized in numerous extrahepatic tissues, 27-HC is one of the most abundant oxysterols in circulation.[4][13] Its primary function beyond being a bile acid precursor is to act as a sensor of cholesterol levels. It is a potent endogenous ligand for the Liver X Receptors (LXRα and LXRβ), nuclear receptors that govern the transcription of genes involved in cholesterol transport, fatty acid metabolism, and inflammation.[7][14][15] LXR activation by 27-HC is a cornerstone of reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is returned to the liver for disposal.[3]
3β-hydroxy-5-cholesten-26-oic acid (3β-HCA): The Multifaceted Regulator
The oxidation of 27-HC to 3β-HCA creates a molecule with an expanded functional repertoire. While it retains its ability to activate LXRs, recent studies have unveiled more nuanced roles.[8] In neurobiology, 3β-HCA has been identified as a toxic LXR ligand that can induce motor neuron cell loss, an effect that is counteracted by its downstream metabolite, 3β,7α-diHCA.[8] This highlights a critical concept: the balance between different cholestenoic acids, controlled by enzymes like CYP7B1, is crucial for neuronal health. Furthermore, 3β-HCA has been shown to be an endogenous epigenetic regulator, modulating DNA methyltransferase activity and altering the expression of genes involved in lipid biosynthesis.[12]
(25S)-3β-hydroxy-5-cholesten-26-oyl-CoA: The Point of No Return
The activation of 3β-HCA to its CoA ester is the metabolic point of commitment. This reaction channels the molecule away from signaling and firmly towards catabolism. The addition of the large, polar CoA group makes it an ideal substrate for the enzymatic machinery of peroxisomal β-oxidation but precludes it from acting as a ligand for nuclear receptors like LXR.[10] Its formation is essential for the subsequent shortening of the sterol side chain, a process required to produce the C24 bile acids like chenodeoxycholic acid. Therefore, its functional significance lies entirely in its identity as a metabolic substrate, and its levels are tightly regulated to ensure efficient flux through the bile acid synthesis pathway.
Experimental Methodologies for Functional Analysis
Distinguishing the functional roles of these closely related metabolites requires precise and robust analytical techniques. Below are protocols for quantifying these molecules and assessing their primary signaling activity.
Protocol 1: Quantification of Oxysterols and Cholestenoic Acids by LC-MS/MS
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sterol analysis due to its high sensitivity and specificity. Isotope dilution, using stable isotope-labeled internal standards, is crucial for accurate quantification by correcting for matrix effects and variations in sample recovery.[16][17]
Step-by-Step Methodology:
-
Sample Preparation & Internal Standard Spiking:
-
To 100 µL of plasma or cerebrospinal fluid (CSF), add a cocktail of stable isotope-labeled internal standards (e.g., d7-26-HC, d5-3β-HCA). The choice of internal standard is critical for accurate quantification.
-
-
Saponification (Hydrolysis):
-
Add 1 mL of 1 M ethanolic potassium hydroxide (KOH).
-
Incubate at 60°C for 1 hour. Causality: This step hydrolyzes sterol esters, ensuring the measurement of the total (free + esterified) metabolite pool.
-
-
Extraction:
-
Cool the sample and add 1 mL of water.
-
Perform liquid-liquid extraction by adding 3 mL of hexane/isopropanol (3:2, v/v) and vortexing vigorously.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube. Repeat the extraction twice more.
-
-
Derivatization (Optional but Recommended):
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of pyridine and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Incubate at 70°C for 30 minutes. Causality: Silylation of hydroxyl groups increases volatility and ionization efficiency for gas chromatography, but for LC-MS, derivatization with reagents like picolinoyl azide can improve sensitivity in positive ion mode.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried sample in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Inject onto a C18 reverse-phase column.
-
Elute using a gradient of methanol and water containing 0.1% formic acid.
-
Detect using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
Caption: LC-MS/MS Workflow for Oxysterol Quantification.
Protocol 2: LXR Luciferase Reporter Assay
Rationale: This cell-based assay quantifies the ability of a compound to activate a nuclear receptor. Cells are engineered to express the receptor of interest (LXR) and a reporter gene (luciferase) under the control of an LXR-responsive promoter. Ligand binding to LXR activates transcription, producing light that can be measured.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T or a similar easily transfectable cell line in 96-well plates.
-
Co-transfect cells using a lipid-based reagent (e.g., Lipofectamine) with three plasmids:
-
An expression vector for LXRα or LXRβ.
-
A reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of a luciferase gene (e.g., pGL4-LXRE).
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
-
Incubate for 24 hours to allow for protein expression. Causality: This self-validating system ensures that any observed signal is dependent on the presence of LXR and its specific DNA binding element.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (27-HC, 3β-HCA, etc.) and a positive control (e.g., synthetic agonist T0901317) in the appropriate cell culture medium.
-
Remove the transfection medium and add the compound-containing medium to the cells.
-
Incubate for 18-24 hours.
-
-
Lysis and Luciferase Measurement:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activity sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response).
-
Conclusion and Future Directions
The functional differences between (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA and its metabolic precursors are profound. While 26-hydroxycholesterol and 3β-hydroxy-5-cholestenoic acid are potent signaling molecules that regulate gene expression via LXR and other pathways, the formation of the CoA ester represents a definitive metabolic commitment to degradation. This distinction underscores a critical principle in metabolomics: structurally similar molecules can have vastly different biological roles.
Understanding the regulation of the enzymes that interconvert these metabolites, particularly CYP27A1 and CYP7B1, is paramount. Dysregulation of this axis is implicated in a growing number of metabolic and neurodegenerative diseases.[8][18] Future research should focus on developing selective modulators of these enzymes and further elucidating the tissue-specific signaling roles of each cholestenoic acid intermediate, paving the way for novel therapeutic strategies for these challenging conditions.
References
- 1. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP27A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Reactome | Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol [reactome.org]
- 11. Activation of LXRs Reduces Oxysterol Lipotoxicity in RPE Cells by Promoting Mitochondrial Function [mdpi.com]
- 12. Cholestenoic acid as endogenous epigenetic regulator decreases hepatocyte lipid accumulation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Function of 27-Hydroxycholesterol in Various Tissues and Diseases -Journal of Life Science | Korea Science [koreascience.kr]
- 14. pnas.org [pnas.org]
- 15. LXRs; oxysterol-activated nuclear receptors that regulate genes controlling lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deep Mining of Oxysterols and Cholestenoic Acids in Human Plasma and Cerebrospinal Fluid: Quantification using Isotope Dilution Mass Spectrometry - UCL Discovery [discovery.ucl.ac.uk]
- 17. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
comparing analytical techniques for (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA measurement
An Expert's Guide to the Quantitative Analysis of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA: A Comparative Review of Modern Analytical Techniques
Audience: Researchers, scientists, and drug development professionals in the fields of biochemistry, pharmacology, and clinical diagnostics.
Introduction: The Significance of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA
(25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is a critical intermediate in the alternative "acidic" pathway of bile acid synthesis. This pathway is increasingly recognized for its role in cholesterol homeostasis and the pathophysiology of various liver diseases. Accurate and precise measurement of this cholesterol metabolite is paramount for understanding its biochemical significance, developing diagnostic markers for metabolic disorders, and evaluating the efficacy of therapeutic interventions targeting bile acid metabolism. This guide provides an in-depth comparison of the primary analytical methodologies used for the quantification of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA, with a focus on providing researchers with the insights needed to select the most appropriate technique for their specific experimental needs.
Core Analytical Techniques: A Head-to-Head Comparison
The quantification of endogenous molecules like (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA from complex biological matrices presents significant analytical challenges, primarily due to its low physiological concentrations and the presence of interfering isomers. The choice of analytical technique is therefore a critical determinant of data quality and reliability. The dominant and most suitable method for this task is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers unparalleled sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of bile acids and their intermediates. This is due to its exceptional ability to physically separate the analyte of interest from a complex mixture (the "LC" part) and then specifically detect and quantify it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern (the "MS/MS" part).
The Causality Behind the Choice:
-
Specificity: Biological samples contain numerous structurally similar sterols and bile acid precursors. Single-stage mass spectrometry or HPLC with UV detection cannot differentiate these isobars, leading to inaccurate measurements. The MS/MS process, specifically using Multiple Reaction Monitoring (MRM), isolates a specific precursor ion (the parent molecule) and detects a unique fragment ion generated from its collision-induced dissociation. This precursor-product ion transition is a highly specific "fingerprint" for the target analyte.
-
Sensitivity: (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA is a low-abundance metabolite. LC-MS/MS, particularly with electrospray ionization (ESI), provides the low limits of detection (LOD) and quantification (LLOQ) necessary to measure these physiological levels accurately.
The success of an LC-MS/MS assay is built upon a self-validating system where each step is optimized for recovery, reproducibility, and the minimization of interference.
Caption: General workflow for LC-MS/MS analysis.
| Parameter | Typical Performance | Rationale / Expert Insight |
| Limit of Quantification (LLOQ) | Low ng/mL to pg/mL | Essential for measuring low-abundance endogenous levels in biological samples like plasma. |
| Linearity (R²) | > 0.99 | Demonstrates a proportional and reliable response across a range of concentrations, which is critical for accurate quantification. |
| Specificity | High | Achieved via chromatographic separation of isomers and unique MRM transitions, minimizing the risk of interferences.[1] |
| Intra- & Inter-Assay Precision | < 15% RSD | Indicates high reproducibility of the method, a key requirement for bioanalytical method validation. |
| Sample Throughput | Medium to High | Modern UPLC systems can achieve run times of under 10 minutes per sample, enabling the analysis of larger sample cohorts.[2] |
| Matrix Effects | Potential Issue | Co-eluting phospholipids can suppress or enhance the ionization of the target analyte. This must be assessed and mitigated, often through the use of a stable isotope-labeled internal standard.[1][2] |
Alternative Techniques: Limited Applicability
While other analytical methods exist, they are generally not suitable for the primary quantification of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA from biological matrices due to significant limitations in sensitivity and specificity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique relies on the analyte having a strong chromophore to absorb UV light. Sterol backbones, like that in our target molecule, lack a significant chromophore, resulting in very poor sensitivity. Derivatization to add a UV-active tag is possible but adds complexity, potential for incomplete reactions, and may still not reach the required sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS was a historical method for bile acid analysis but has been largely superseded by LC-MS/MS.[3] It requires the analyte to be volatile and thermally stable. (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA, being a large and non-volatile CoA ester, would require extensive and often complex derivatization steps to make it amenable to GC analysis. This increases sample preparation time and introduces potential variability.
Comparative Summary
| Feature | LC-MS/MS | HPLC-UV | GC-MS |
| Specificity | Excellent | Poor | Good (with MS) |
| Sensitivity | Excellent | Poor | Fair to Good |
| Sample Prep | Moderate (Extraction) | Moderate to High (Derivatization often needed) | High (Mandatory Derivatization) |
| Throughput | High | Medium | Low |
| Cost | High | Low | Medium |
| Primary Application | Recommended for Quantification | Not Recommended | Not Recommended |
Decision Framework: Selecting the Right Technique
For researchers aiming to quantify (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA, the choice of analytical technique is straightforward. The decision is dictated by the inherent chemical properties of the analyte and its low concentration in complex biological samples.
Caption: Decision tree for analytical technique selection.
Detailed Experimental Protocol: LC-MS/MS Quantification
This protocol provides a robust, field-proven methodology for the quantification of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA in plasma, adapted from established methods for bile acid analysis.[2][4]
Trustworthiness: This protocol incorporates a stable isotope-labeled internal standard (IS), which is the cornerstone of a self-validating system. The IS is added at the very beginning of the sample preparation process and experiences the same extraction inefficiencies and matrix effects as the analyte. By measuring the ratio of the analyte to the IS, these variations are normalized, ensuring accurate and precise results.
Materials and Reagents
-
Standards: (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA analytical standard, and a corresponding stable isotope-labeled internal standard (e.g., d4-labeled).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (reagent grade).
-
Sample Matrix: Control (blank) human plasma.
-
Equipment: Microcentrifuge tubes, analytical balance, vortex mixer, centrifuge, nitrogen evaporator, UPLC-MS/MS system.
Preparation of Standards and Quality Controls (QCs)
-
Prepare 1 mg/mL stock solutions of the analytical standard and the internal standard in methanol.
-
Create a series of working standard solutions by serially diluting the stock solution in methanol.
-
Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) in methanol.
-
Prepare calibration standards by spiking known concentrations of the working standard solutions into blank plasma. A typical range would be 0.5 to 500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation
-
Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working internal standard solution to every tube (except blanks) and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 methanol/water with 0.1% formic acid. Vortex to ensure complete dissolution.
-
Centrifuge again to pellet any remaining particulates and transfer the supernatant to an LC autosampler vial.
LC-MS/MS Instrument Parameters
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Mass Spectrometer: SCIEX QTRAP 6500 or equivalent triple quadrupole.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: These must be empirically determined by infusing the pure standard. A hypothetical transition would be based on the precursor ion [M-H]⁻ and a stable, high-intensity product ion.
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard for all samples, calibrators, and QCs.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration for the calibration standards. Use a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.
Conclusion
For the specific and sensitive quantification of (25S)-3β-hydroxy-5-cholesten-26-oyl-CoA, LC-MS/MS is the unequivocally superior analytical technique. Its ability to distinguish the analyte from a complex biological background and measure it at low physiological concentrations is unmatched by other methods. While the initial instrument investment is high, the quality, reliability, and throughput of the data generated provide unparalleled value for research and clinical applications. The provided protocol serves as a validated template that ensures the generation of accurate and reproducible data, which is essential for advancing our understanding of bile acid metabolism in health and disease.
References
Safety Operating Guide
Navigating the Disposal of (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA: A Guide to Safe Laboratory Practices
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized biochemicals, such as (25S)-3beta-hydroxy-5-cholesten-26-oyl-CoA, are paramount to protecting laboratory personnel and the environment. This guide provides a comprehensive framework for the safe disposal of this cholestenoyl-CoA derivative, moving beyond a simple checklist to instill a deep understanding of the principles behind these essential procedures.
Foundational Principles: A Proactive Approach to Waste Management
The cornerstone of safe disposal is a proactive waste management strategy. This begins before the compound is even used, with a thorough risk assessment and a clear understanding of your institution's chemical hygiene plan. All laboratory personnel handling this compound must be trained on these procedures.
Risk Assessment:
Before beginning any experiment, a risk assessment should be conducted. Consider the following:
-
Quantity: The volume of waste generated will influence the choice of waste container and the frequency of disposal.
-
Concentration: High concentrations may require different handling procedures than dilute solutions.
-
Solvents: The solvents used to dissolve this compound will determine the appropriate waste stream (e.g., halogenated vs. non-halogenated).
-
Mixtures: If the compound is part of a mixture, the other components must also be considered in the disposal plan.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound and its associated waste.[1][2][3][4]
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of the compound or solvents.[1][2][3] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected for integrity before use and changed immediately if contaminated.[2][5] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or chemical fume hood. | If there is a risk of aerosol generation, a risk assessment should be performed to determine if respiratory protection is necessary.[5] |
Step-by-Step Disposal Procedures
The proper segregation of chemical waste is critical for safe and compliant disposal.[6][7] Do not dispose of this compound down the drain or in the regular trash.
Liquid Waste
This category includes unused solutions, reaction mixtures, and solvent rinses containing the compound.
-
Waste Identification: Classify the waste based on the solvent used. For example, if dissolved in methanol or ethanol, it is a non-halogenated organic waste . If dissolved in dichloromethane or chloroform, it is a halogenated organic waste .[7]
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the names of all other components in the mixture (e.g., solvents).[8]
-
Keep the container closed except when adding waste.
-
-
Storage: Store the waste container in a designated satellite accumulation area, which should be a well-ventilated and secure location away from incompatible materials.[8]
-
Disposal Request: When the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department.
Solid Waste
This includes unused compound in its solid form and contaminated labware such as pipette tips, microfuge tubes, and weighing paper.
-
Waste Segregation: All solid waste contaminated with this compound must be segregated from general laboratory trash.
-
Containerization:
-
Collect contaminated solids in a designated, durable, and leak-proof container with a secure lid. A plastic-lined cardboard box or a dedicated plastic container is suitable.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name, and a description of the contents (e.g., "Solid waste contaminated with this compound").
-
-
Storage: Store the solid waste container in the satellite accumulation area.
-
Disposal Request: Arrange for pickup by your institution's EHS department.
Sharps Waste
Needles, syringes, or other sharps contaminated with the compound require special handling.
-
Immediate Disposal: Immediately after use, place contaminated sharps into a designated, puncture-resistant sharps container.
-
Labeling: The sharps container should be labeled as "Hazardous Waste" and indicate the presence of the chemical contaminant.
-
Disposal: Follow your institution's protocol for the disposal of chemically contaminated sharps, which is typically managed by the EHS department.[9]
Emergency Procedures: Spill Response
In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.[10][11][12][13][14]
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: For large or highly concentrated spills, or if volatile solvents are involved, evacuate the immediate area.
-
Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill:
-
For liquid spills: Use an absorbent material like vermiculite or a chemical spill kit to contain the spill.[14] Work from the outside of the spill inward to prevent spreading.
-
For solid spills: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.
-
-
Collect the Waste: Carefully scoop the absorbent material and any remaining solid into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water. The cleaning materials should also be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the waste container with a detailed description of the spilled chemical and the cleanup materials. Arrange for disposal through your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
By adhering to these principles and procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a laboratory environment where scientific advancement and safety are mutually reinforcing.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. westlab.com [westlab.com]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. acs.org [acs.org]
- 14. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
